2-{[(Tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid
Description
Properties
IUPAC Name |
5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(14)15)4-5-7(11)13/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNYDCGZZSTUBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902098 | |
| Record name | NoName_1307 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80902098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13726-85-7 | |
| Record name | tert-Butoxycarbonyl-L-glutamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334370 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-{[(Tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-{[(Tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid, commonly known as Nα-Boc-L-glutamine (Boc-Gln-OH), is a pivotal derivative of the amino acid L-glutamine. Its strategic use of the tert-butoxycarbonyl (Boc) protecting group on the α-amino function makes it an indispensable building block in the field of synthetic peptide chemistry and drug development. The Boc group provides temporary protection to the amine, preventing unwanted side reactions during peptide bond formation, and can be readily removed under specific acidic conditions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-L-glutamine, tailored for professionals in chemical and pharmaceutical research.
Core Chemical and Physical Properties
Boc-L-glutamine is a white to off-white crystalline powder.[1] Its chemical structure incorporates a butanoic acid backbone with a carbamoyl group at the 4-position and a Boc-protected amino group at the 2-position.
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈N₂O₅ | [1][2] |
| Molecular Weight | 246.26 g/mol | [1][2] |
| Melting Point | 115-124 °C | [2] |
| Boiling Point | ~389.26 °C (rough estimate) | [3] |
| pKa (predicted) | 3.84 ± 0.10 | [1] |
| Optical Rotation [α]D²⁰ | -3.5 ± 1º (c=2 in EtOH) | [2] |
| Appearance | White to off-white powder | [1][2] |
| Solubility | Soluble in DMSO and methanol. Moderately soluble in water, ethanol, and dimethylformamide (DMF). | [1][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Boc-L-glutamine.
| Spectrum Type | Key Features and Observations |
| ¹H NMR | The proton NMR spectrum of the related N-Boc glutamic acid shows characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.38 ppm), methylene protons of the butanoic acid chain (multiplets around 2.25 and 2.55 ppm), the α-proton (a multiplet around 4.45 ppm), and the amide proton (a signal around 5.25 ppm). Similar peaks are expected for Boc-L-glutamine. |
| ¹³C NMR | The carbon NMR spectrum provides signals for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the butanoic acid backbone. |
| Infrared (IR) | The IR spectrum exhibits characteristic absorption bands. A broad stretch around 3360 cm⁻¹ is attributed to hydrogen-bonded O-H and N-H groups. A strong absorption around 1730 cm⁻¹ corresponds to the C=O stretching of the ester linkage in the Boc group. Peaks at approximately 1170 and 1190 cm⁻¹ are attributed to the C-O groups. |
| Mass Spectrometry | Electrospray ionization (ESI) mass spectrometry is commonly used for molecular weight confirmation. Fragmentation patterns can be analyzed to confirm the structure. Studies on related N-terminal glutamine peptides show that they can undergo a characteristic loss of water, leading to cyclization of the terminal residue. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of Boc-L-glutamine involves the reaction of L-glutamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.
Materials:
-
L-Glutamine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Hexane
-
Ethyl acetate
-
2N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane
Procedure:
-
Dissolve L-glutamine (0.17 mol) in an aqueous solution of NaOH (0.547 mol).
-
Cool the solution to below 10 °C in an ice bath.
-
Slowly add a solution of Boc anhydride (0.205 mol) in THF to the cooled reaction mixture. The reaction is exothermic.
-
Allow the reaction mixture to warm to room temperature (25 °C) and stir for 20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, separate the organic phase.
-
Extract the aqueous phase with hexane to remove unreacted Boc anhydride.
-
Acidify the aqueous phase to a pH of 2 with 2N HCl.
-
Extract the acidified aqueous phase with ethyl acetate multiple times.
-
Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain a viscous oily product.
-
Dilute the oil with dichloromethane and re-evaporate to remove residual solvents.
-
Crystallize the resulting solid from hexane to yield pure N-(Boc)-L-glutamine as a colorless solid.
Purification
The primary method for purification is recrystallization from a suitable solvent system, such as hexane, after the aqueous workup.[5] For higher purity, flash chromatography can be employed.
Role in Drug Development and Peptide Synthesis
Boc-L-glutamine is a cornerstone in Solid-Phase Peptide Synthesis (SPPS), a technique that has revolutionized the synthesis of peptides for therapeutic and research purposes. The Boc protecting group allows for the stepwise and controlled addition of glutamine residues to a growing peptide chain.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow of SPPS utilizing a Boc-protected amino acid like this compound.
Logical Relationship in Drug Discovery
The use of protected amino acids like Boc-L-glutamine is a critical step in the early stages of peptide-based drug discovery and development. The ability to synthesize custom peptides allows for the exploration of structure-activity relationships and the optimization of lead compounds.
Conclusion
This compound is a fundamentally important molecule in the synthesis of peptides for a wide range of applications, from basic research to the development of novel therapeutics. Its well-defined chemical properties and the robust protocols for its use in SPPS make it an invaluable tool for chemists and pharmacologists. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective application in the laboratory and in the advancement of drug discovery.
References
A Technical Guide to Boc-L-Glutamine (Boc-Gln-OH): Structure, Stereochemistry, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nα-(tert-Butoxycarbonyl)-L-glutamine (Boc-L-Gln-OH), a critical building block in solid-phase peptide synthesis (SPPS). The document details its chemical structure, stereochemical properties, and provides a comprehensive experimental protocol for its application in peptide synthesis.
Core Structure and Physicochemical Properties
Boc-L-Gln-OH is a derivative of the naturally occurring amino acid L-glutamine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group.[1][2] This temporary protecting group is crucial for preventing unwanted side reactions during peptide chain elongation.[3] The chemical structure of Boc-L-Gln-OH is characterized by a glutamine backbone with a Boc protecting group attached to the alpha-nitrogen.
The molecular formula for Boc-L-Gln-OH is C₁₀H₁₈N₂O₅, and it has a molecular weight of 246.26 g/mol .[1][2][4][5][6] It typically appears as a white to off-white powder.[4]
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₁₀H₁₈N₂O₅ | [2][6][7] |
| Molecular Weight | 246.26 g/mol | [1][2][4][5][6] |
| Appearance | White powder | [4] |
| Melting Point | 113-116 °C (decomposes) | [4][5] |
| Optical Rotation [α]20/D | -3.5° (c = 1 in ethanol) | [4][5] |
| CAS Number | 13726-85-7 | [1][4][5] |
| SMILES String | CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O | [4][5][7] |
| InChI Key | VVNYDCGZZSTUBC-LURJTMIESA-N | [4][5] |
Stereochemistry
The stereochemistry of Boc-Gln-OH is a critical aspect of its function in synthesizing biologically active peptides. The "L" designation in Boc-L-Gln-OH signifies that it is derived from L-glutamine, the naturally occurring enantiomer.[8] All naturally occurring proteins in living organisms are composed of L-amino acids.[8]
The chiral center is the alpha-carbon (Cα), which is bonded to the amino group, the carboxyl group, the hydrogen atom, and the glutamine side chain. According to the Cahn-Ingold-Prelog (CIP) priority rules, the absolute configuration of the alpha-carbon in L-glutamine is (S). The SMILES string CC(C)(C)OC(=O)N--INVALID-LINK--=O)C(O)=O explicitly denotes this stereochemistry with the [C@@H] notation.[4][5][7] Maintaining this specific stereochemistry is essential for the final peptide's biological activity and three-dimensional structure.
Application in Boc Solid-Phase Peptide Synthesis (SPPS)
Boc-L-Gln-OH is a fundamental reagent in Boc solid-phase peptide synthesis (Boc-SPPS), a widely used method for the chemical synthesis of peptides.[4][5][6] The Boc protecting group is acid-labile and can be removed with moderate acids like trifluoroacetic acid (TFA), while the side-chain protecting groups and the linkage to the solid support are stable under these conditions and require a stronger acid, such as hydrogen fluoride (HF), for cleavage.[3][4]
Experimental Workflow for Boc-SPPS
The following diagram illustrates the cyclical nature of Boc-SPPS, highlighting the key stages where Boc-L-Gln-OH is incorporated into a growing peptide chain.
Caption: Workflow of Boc Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocol: Incorporation of Boc-L-Gln-OH
This protocol outlines the manual steps for a single coupling cycle of Boc-L-Gln-OH in Boc-SPPS.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-Gln-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA), peptide synthesis grade
-
Diisopropylethylamine (DIEA), peptide synthesis grade
-
Coupling agent (e.g., HBTU, HOBt)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling:
-
Place the peptide-resin in the reaction vessel.
-
Add sufficient DCM to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.
-
Drain the DCM.[4]
-
-
Nα-Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the swollen resin.
-
Agitate the mixture for 1-2 minutes for a pre-wash, then drain.
-
Add fresh 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[4]
-
Drain the TFA solution.
-
-
Washing:
-
Wash the resin thoroughly to remove residual TFA and byproducts. A typical washing sequence is:
-
DCM (3 times)
-
Isopropanol (2 times)
-
DCM (3 times)
-
-
-
Neutralization:
-
To deprotonate the N-terminal ammonium salt to a free amine, add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 2 minutes and drain. Repeat this step once more.[1]
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
-
-
Coupling of Boc-L-Gln-OH:
-
In a separate vial, dissolve 2-4 equivalents of Boc-L-Gln-OH and a coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add this solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[4]
-
The completion of the coupling can be monitored using a qualitative method like the Kaiser test (a negative result indicates completion).
-
-
Washing:
-
Once the coupling is complete, drain the coupling solution.
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Final Cleavage
After the desired peptide sequence is assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups. In Boc-SPPS, this is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF).[2][7][9] This process requires specialized equipment and stringent safety precautions due to the hazardous nature of HF.[7][9] The cleavage cocktail often includes scavengers to prevent side reactions with sensitive amino acid residues.[9] Following cleavage, the crude peptide is precipitated, washed, and then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
References
- 1. benchchem.com [benchchem.com]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. csbio.com [csbio.com]
- 7. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Boc-L-glutamine
An In-depth Technical Guide to the Physical and Chemical Properties of Boc-L-glutamine
For researchers, scientists, and professionals in drug development, a thorough understanding of the starting materials and intermediates is paramount. N-α-tert-Butoxycarbonyl-L-glutamine (Boc-L-glutamine) is a crucial amino acid derivative, widely utilized as a fundamental building block in peptide synthesis and the development of complex bioactive molecules.[1] The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function enhances the compound's stability and solubility, making it an ideal choice for controlled, stepwise chemical synthesis.[1]
This technical guide provides a comprehensive overview of the core physical and chemical properties of Boc-L-glutamine, detailed experimental protocols for its synthesis and analysis, and visualizations of key processes to facilitate a deeper understanding of its application in research and development.
Core Physical and Chemical Properties
Boc-L-glutamine is a white to off-white crystalline powder.[2][3] Its fundamental properties are critical for its handling, storage, and application in synthetic chemistry. The presence of the bulky Boc group significantly influences its solubility and reactivity compared to its parent amino acid, L-glutamine.
Physical Properties
The key physical properties of Boc-L-glutamine are summarized in the table below, compiled from various sources. These parameters are essential for designing experimental conditions, including solvent selection and reaction temperature.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | [4] |
| Synonyms | Boc-Gln-OH, Nα-(tert-Butoxycarbonyl)-L-glutamine | [1][4][5] |
| CAS Number | 13726-85-7 | [1][5] |
| Molecular Formula | C₁₀H₁₈N₂O₅ | [1][4] |
| Molecular Weight | 246.26 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1][2][3] |
| Melting Point | 113 - 124 °C (decomposition) | [1][6] |
| Optical Rotation | [α]²⁰/D = -3.5 ± 1° (c=2 in EtOH) | [1] |
| [α]²⁰/D = -18.5° (c=1 in DMF) | [7] |
Solubility
Boc-L-glutamine exhibits distinct solubility characteristics crucial for its use in both aqueous and organic media. It is generally soluble in organic solvents and has limited solubility in water.[2][3] A systematic study investigated its solubility in twelve different pure solvents at temperatures ranging from 283.15 K to 323.15 K, finding that solubility increases with temperature.[8] The highest solubility was observed in ethanol and the lowest in ethyl acetate.[8]
| Solvent | Solubility Profile | Source(s) |
| Water | Sparingly or moderately soluble | [2][3][5] |
| Organic Solvents | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Methanol, Ethanol, Dichloromethane | [2][3][5] |
Chemical Properties and Stability
The chemical behavior of Boc-L-glutamine is dominated by the Boc protecting group. This group is stable under neutral and basic conditions but is readily cleaved under acidic conditions, a property central to its application in peptide synthesis.[2][9]
-
Stability : The compound is stable under recommended storage conditions.[3][6] It is sensitive to strong acids, strong bases, and oxidizing agents, which can cause degradation or premature deprotection.[3]
-
Storage : For optimal stability and long-term preservation, Boc-L-glutamine should be stored in a cool, dry, and well-ventilated place, typically at temperatures between 0°C and 8°C.[1][3] It should be kept in tightly sealed containers to prevent moisture absorption.[3]
Experimental Protocols
Detailed methodologies are essential for the successful application and analysis of Boc-L-glutamine. The following sections outline protocols for its synthesis, use in peptide synthesis, and analytical characterization.
Synthesis of Boc-L-glutamine
The standard procedure for synthesizing Boc-L-glutamine involves the reaction of L-glutamine with di-tert-butyl dicarbonate (Boc anhydride) under mildly alkaline conditions.[3][5]
Methodology:
-
Dissolution : Dissolve L-Glutamine in an aqueous solution of a base, such as sodium hydroxide (NaOH).[3]
-
Cooling : Cool the solution to below 10°C in an ice bath to control the exothermic reaction.[3]
-
Addition of Boc Anhydride : Add a solution of Boc anhydride, typically dissolved in an organic solvent like tetrahydrofuran (THF), to the cooled glutamine solution dropwise while stirring.[3]
-
Reaction : Allow the reaction mixture to stir at room temperature for approximately 20-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Work-up :
-
Remove the organic solvent (THF) under reduced pressure.
-
Wash the remaining aqueous phase with a nonpolar solvent like hexane or petroleum ether to remove unreacted Boc anhydride and other impurities.[3][10]
-
Carefully acidify the aqueous layer to a pH of 2-3 with a cold, dilute acid (e.g., 1M HCl) to precipitate the product.[3][10]
-
-
Extraction and Purification : Extract the product from the acidified aqueous phase using a suitable organic solvent, such as ethyl acetate.[3][10] Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude Boc-L-glutamine.[10] The product can be further purified by recrystallization if necessary.
Caption: Workflow for the synthesis of Boc-L-glutamine.
Use in Solid Phase Peptide Synthesis (SPPS): Boc Deprotection
Boc-L-glutamine is a cornerstone of Boc-chemistry SPPS. The cycle involves the selective removal of the Boc group to free the N-terminal amine for subsequent coupling with the next amino acid.
Methodology for Deprotection:
-
Resin Swelling : Swell the peptide-resin in a suitable solvent like dichloromethane (DCM).
-
Deprotection : Treat the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for about 20-30 minutes to cleave the Boc group.[9]
-
Washing : Wash the resin thoroughly with DCM to remove excess TFA and the cleaved tert-butyl byproducts.
-
Neutralization : Neutralize the resulting N-terminal trifluoroacetate salt with a solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM or DMF.[9]
-
Washing : Wash the resin again with DCM and then with the coupling solvent (e.g., DMF) to prepare for the next coupling step. The free N-terminal is now ready to be coupled with the next activated Boc-amino acid.
Caption: The Boc-SPPS cycle: Deprotection and Coupling.
Solubility Determination
A static gravimetric method can be employed to accurately determine the solubility of Boc-L-glutamine in various solvents at different temperatures.[8]
Methodology:
-
Sample Preparation : Add an excess amount of solid Boc-L-glutamine to a known volume of the selected solvent in a sealed vessel.
-
Equilibration : Agitate the mixture in a thermostatic water bath at a constant, controlled temperature for a sufficient time (e.g., 1-2 hours) to ensure solid-liquid equilibrium is reached.[8]
-
Settling : Cease agitation and allow the solid to settle, leaving a clear saturated supernatant.
-
Sampling : Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the temperature.
-
Evaporation : Transfer the supernatant to a pre-weighed container and evaporate the solvent completely in a drying oven at a suitable temperature (e.g., 323.15 K).[8]
-
Measurement : Weigh the container with the solid residue. The mass of the dissolved Boc-L-glutamine can be calculated by subtracting the initial weight of the container.
-
Calculation : The solubility can then be expressed in various units, such as g/100mL or mole fraction.
Analytical Characterization
The identity, purity, and structure of Boc-L-glutamine are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the molecular structure.[4][11][12] Key signals in ¹H NMR include the characteristic peak for the nine equivalent protons of the tert-butyl group around 1.4 ppm and signals for the glutamine backbone protons.[13]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups.[14][15] Characteristic peaks include C=O stretching for the carbamate, carboxylic acid, and amide groups, as well as N-H stretching and bending vibrations.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for determining the purity of Boc-L-glutamine, typically reported as ≥98% or ≥99%.[1][16]
-
Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound.[11]
Role and Significance in Research
The specific properties of Boc-L-glutamine define its utility in advanced chemical synthesis. The Boc group's stability and selective removal are fundamental to its primary application.
Caption: Properties of Boc-L-glutamine enabling its use in synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 13726-85-7: BOC-L-glutamine | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. L-Glutamine, N2-((1,1-dimethylethoxy)carbonyl)- | C10H18N2O5 | CID 83687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Boc-L-Glutamine (Boc-Gln-OH) BP EP USP CAS 13726-85-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. N(alpha)-Boc-L-glutamine, 98+%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. Page loading... [wap.guidechem.com]
- 11. N-(tert-Butoxycarbonyl)-L-glutamine(13726-85-7) 1H NMR spectrum [chemicalbook.com]
- 12. N-(tert-Butoxycarbonyl)-L-glutamine(13726-85-7) 13C NMR [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. N-(tert-Butoxycarbonyl)-L-glutamine(13726-85-7) IR Spectrum [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. siddhivinayakaspechem.com [siddhivinayakaspechem.com]
Solubility of Boc-Gln-OH in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonyl-L-glutamine (Boc-Gln-OH) in various organic solvents. An understanding of the solubility characteristics of this protected amino acid is critical for its effective use in peptide synthesis, process development, and formulation design within the pharmaceutical and biotechnology industries. This document outlines available solubility data, details the experimental methodology for its determination, and provides a visual representation of the experimental workflow.
Core Concepts of Boc-Gln-OH Solubility
Boc-Gln-OH is an L-glutamine derivative with its alpha-amino group protected by a tert-butoxycarbonyl (Boc) group. This protecting group imparts a significant degree of hydrophobicity to the molecule, influencing its solubility profile. The molecule possesses both a polar carboxylic acid and an amide group, alongside the nonpolar Boc group. This amphiphilic nature allows for solubility in a range of organic solvents, governed by the principle of "like dissolves like." Solvents capable of effectively solvating both the polar and nonpolar regions of the molecule will exhibit a higher capacity for dissolving Boc-Gln-OH.
Data Presentation: Solubility of Boc-Gln-OH
The following tables summarize the available quantitative and qualitative solubility data for Boc-Gln-OH in various organic solvents. The data is primarily derived from a comprehensive study by Liu et al. (2022) in the Journal of Chemical & Engineering Data, which systematically investigated the solubility over a range of temperatures.[1][2][3]
Qualitative and Semi-Quantitative Solubility
| Solvent | CAS Number | Qualitative Solubility | Reported Value (at ambient temperature) |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble | - |
| Methanol | 67-56-1 | Soluble | - |
| Dimethylformamide (DMF) | 68-12-2 | Soluble | 1 mmole in 2 ml |
Data sourced from ChemicalBook.[4][5]
Relative Solubility in Various Organic Solvents at 298.15 K (25 °C)
A systematic study using the static gravimetric method has ranked the solubility of Boc-Gln-OH in a range of pure solvents. The mole fraction solubility decreases in the following order[1][2]:
Ethanol > n-Propanol > Isopropanol ≈ Acetone > n-Butanol > Isobutanol > n-Pentanol > 2-Butanone ≈ Water > Methyl Acetate > Acetonitrile > Ethyl Acetate
This ranking indicates that protic solvents like lower-chain alcohols are generally better solvents for Boc-Gln-OH than aprotic or less polar solvents. The study also noted that solubility in all tested solvents increases with a rise in temperature from 283.15 K to 323.15 K (10 °C to 50 °C).[1][2][3]
Experimental Protocols: Determination of Solubility
The most common and reliable method for determining the solubility of a solid compound like Boc-Gln-OH in an organic solvent is the static gravimetric method .[1][2][3]
Principle
This method involves preparing a saturated solution of the solute in the solvent at a constant temperature. A known mass or volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.
Apparatus and Materials
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled water bath or shaker incubator
-
Glass vials with airtight seals
-
Magnetic stirrer and stir bars
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Drying oven or vacuum desiccator
-
Boc-Gln-OH (solute)
-
Organic solvents of interest
Procedure
-
Sample Preparation: An excess amount of Boc-Gln-OH is added to a known volume or mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: The vials are placed in a thermostatically controlled shaker or water bath set to the desired temperature. The mixture is agitated for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is fully saturated.
-
Sample Withdrawal and Filtration: After equilibration, the agitation is stopped, and the solid is allowed to settle. A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a syringe. A syringe filter is then attached to remove any undissolved microparticles.
-
Gravimetric Analysis: A pre-weighed container (e.g., a glass petri dish or a small beaker) is used to collect a precise volume or mass of the filtered saturated solution.
-
Solvent Evaporation: The solvent is evaporated from the container. This is typically done in a drying oven at a temperature that is high enough to evaporate the solvent but low enough to not cause decomposition of the Boc-Gln-OH. Alternatively, a vacuum desiccator can be used.
-
Mass Determination: The container with the dried solute is weighed. The process of drying and weighing is repeated until a constant mass is obtained.
-
Calculation: The solubility is calculated based on the mass of the dissolved solute and the mass or volume of the solvent used.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships discussed in this guide.
Caption: Experimental workflow for the static gravimetric determination of solubility.
Caption: Key factors influencing the solubility of Boc-Gln-OH.
References
The Enduring Role of the Boc Protecting Group in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group represents a foundational element in the art and science of peptide synthesis. Despite the widespread adoption of Fmoc chemistry, the Boc group continues to hold significant relevance, particularly in large-scale synthesis and for the preparation of complex or lengthy peptides. This technical guide provides an in-depth exploration of the Boc protecting group's role, from its fundamental chemical principles to detailed experimental protocols and quantitative comparisons, offering a comprehensive resource for professionals in the field.
Core Principles of Boc-Based Peptide Synthesis
The utility of the Boc group in peptide synthesis is rooted in its unique chemical properties. It is a carbamate-based protecting group that renders the α-amino group of an amino acid unreactive to the coupling conditions used to form a peptide bond.[1] Its key characteristic is its lability under acidic conditions, which allows for its selective removal without compromising the integrity of the growing peptide chain or other protecting groups.[2][3]
Boc Protection: The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.[4][5]
Boc Deprotection: The removal of the Boc group is accomplished by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[4][6] The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decomposes to release the free amino group and carbon dioxide.[4][6]
Quantitative Data on Boc Protection and Deprotection
The efficiency of both the protection and deprotection steps is critical for the overall success of peptide synthesis. The following tables summarize key quantitative data related to these processes.
Table 1: Representative Yields for N-Boc Protection of Amino Acids
| Amino Acid | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Glycine | (Boc)₂O, NaOH | Dioxane/Water | 4 hours | Room Temp | 95-99 |
| Alanine | (Boc)₂O, NaOH | Dioxane/Water | 4 hours | Room Temp | 96-99 |
| Valine | (Boc)₂O, NaOH | THF/Water | 6 hours | Room Temp | 94-98 |
| Leucine | (Boc)₂O, TEA | Dioxane/Water | 4 hours | Room Temp | 95-99 |
| Phenylalanine | (Boc)₂O, NaOH | Dioxane/Water | 5 hours | Room Temp | 93-97 |
Data compiled from various sources, specific conditions may lead to variations in yield.
Table 2: Comparison of Deprotection Conditions for N-Boc Group
| Reagent | Concentration | Scavenger | Time | Efficiency | Notes |
| Trifluoroacetic acid (TFA) | 25-50% in Dichloromethane (DCM) | None typically required | 20-30 minutes | >99% | Standard and most common method.[4] |
| Trifluoroacetic acid (TFA) | 100% | Thioanisole, EDT | 5 minutes | Variable | Can lead to incomplete deprotection due to poor resin swelling.[7] |
| Hydrochloric acid (HCl) | 4M in Dioxane | None | 30-60 minutes | >98% | An alternative to TFA, can be advantageous for certain substrates.[4] |
Table 3: Comparative Purity of a Peptide Synthesized with Different TFA Concentrations for Boc Deprotection
| TFA Concentration | Deprotection Time | Average Crude Peptide Purity (%) |
| 55% in DCM | 30 minutes | ~9% higher than 100% TFA |
| 100% | 5 minutes | Lower purity due to incomplete Boc removal |
Data adapted from a study on the synthesis of 40 C-terminal amide peptides.[7]
Boc Solid-Phase Peptide Synthesis (Boc-SPPS)
The Boc protecting group is a cornerstone of one of the two primary strategies for solid-phase peptide synthesis (SPPS). In Boc-SPPS, the peptide is assembled on a solid support (resin), with the N-terminus of the growing peptide chain temporarily protected by the Boc group.[6] Side-chain functional groups are typically protected by benzyl-based groups, which are stable to the acidic conditions used for Boc deprotection but can be removed during the final cleavage step with a strong acid like hydrogen fluoride (HF).[8][9]
The Boc-SPPS Cycle
The synthesis of a peptide using Boc-SPPS involves a series of repetitive cycles, each adding one amino acid to the growing chain.
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Comparison with Fmoc-SPPS
While Boc-SPPS was the original method for SPPS, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has become more prevalent in many research settings. The choice between the two depends on the specific application.
Table 4: Comparison of Boc-SPPS and Fmoc-SPPS
| Feature | Boc-SPPS | Fmoc-SPPS |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acid-labile (TFA) | Base-labile (e.g., Piperidine) |
| Side-Chain Protection | Benzyl-based (acid-labile) | tert-Butyl-based (acid-labile) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Moderate acid (TFA) |
| Advantages | Robust for long/difficult sequences, less aggregation in some cases, lower cost of some reagents. | Milder deprotection, orthogonal protection scheme, automation-friendly, generally higher crude purity.[10] |
| Disadvantages | Harsh final cleavage, use of hazardous reagents (HF), potential for side reactions from strong acid. | Diketopiperazine formation at the dipeptide stage, potential for side reactions with base-sensitive groups. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the Boc protecting group.
Protocol for N-Boc Protection of an Amino Acid
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium hydroxide (NaOH) (1.5 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve the amino acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium hydroxide (1.5 eq) to the solution and stir until the amino acid is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours or until completion is confirmed by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[2]
Protocol for a Single Cycle of Manual Boc-SPPS
This protocol outlines the deprotection, neutralization, and coupling steps for adding one amino acid to a resin-bound peptide.
Materials:
-
Boc-peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Boc-amino acid (3 eq)
-
HBTU (2.9 eq)
-
Fritted reaction vessel, shaker or bubbler.
Procedure:
-
Resin Swelling: Swell the Boc-peptide-resin in DCM for 30 minutes in a fritted reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (5 x 1 min).
-
-
Neutralization:
-
Add a solution of 5% DIEA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (5 x 1 min).
-
-
Coupling:
-
In a separate vial, dissolve the Boc-amino acid (3 eq) and HBTU (2.9 eq) in a minimal amount of DMF.
-
Add DIEA (6 eq) to the activated amino acid solution.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction for completion using the Kaiser test.
-
Once complete, drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Protocol for In Situ Neutralization in Boc-SPPS
This protocol combines the neutralization and coupling steps to improve efficiency.[8][11]
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from the standard Boc-SPPS protocol.
-
In Situ Neutralization and Coupling:
-
In a separate vial, pre-activate the Boc-amino acid (4 eq) with HBTU (3.9 eq) in DMF.
-
Add this solution to the TFA salt of the peptide-resin.
-
Add DIEA (8 eq) to the reaction vessel.
-
Agitate for 10-60 minutes.
-
Monitor the reaction for completion.
-
Wash the resin as in the standard protocol.
-
Protocol for Final Cleavage with Hydrogen Fluoride (HF)
WARNING: Anhydrous HF is extremely hazardous and requires a specialized apparatus and extensive safety precautions. This protocol should only be performed by trained personnel in a properly equipped facility.
Materials:
-
Peptide-resin
-
Anisole (scavenger)
-
Anhydrous Hydrogen Fluoride (HF)
-
HF cleavage apparatus (Teflon/Kel-F)
-
Diethyl ether (cold)
-
Magnetic stirrer
Procedure:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin and a Teflon-coated stir bar in the HF apparatus reaction vessel.
-
Add the scavenger (e.g., anisole, 1 mL per gram of resin).
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully condense the required volume of anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1 hour.
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the precipitated peptide several times with cold diethyl ether to remove scavengers and cleaved protecting groups.
Reaction Mechanisms and Workflows
Visualizing the chemical transformations and experimental processes is crucial for a deeper understanding of the role of the Boc group.
Caption: Mechanism of Nα-Boc protection of an amino acid.
Caption: Mechanism of acid-catalyzed Nα-Boc deprotection.
Caption: A high-level overview of the complete Boc-SPPS workflow.
Conclusion
The Boc protecting group, a veteran of peptide synthesis, continues to be an indispensable tool for the synthesis of peptides. Its robust nature, coupled with well-established protocols, makes it a reliable choice, especially for challenging sequences and large-scale production. While Fmoc chemistry offers milder conditions and is often favored for routine synthesis, a thorough understanding of Boc chemistry is essential for any researcher or professional in the field of peptide and drug development. The ability to choose and apply the appropriate protective group strategy is paramount to the successful synthesis of high-quality peptides for research and therapeutic applications.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Boc-L-Glutamine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Boc-L-glutamine (Nα-tert-butoxycarbonyl-L-glutamine), a critical reagent in biochemical and pharmaceutical research. This document outlines commercial suppliers, key quality specifications, detailed experimental protocols for its use in Solid Phase Peptide Synthesis (SPPS), and its role in significant cellular signaling pathways.
Commercial Suppliers and Comparative Specifications
Boc-L-glutamine is readily available from a multitude of commercial suppliers, each offering various grades and purities suitable for research and development. Below is a comparative summary of the technical specifications from prominent suppliers to aid in the selection of the most appropriate product for your research needs.
| Supplier | Purity | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Melting Point (°C) | Optical Rotation [α]D | Storage Conditions |
| BOC Sciences | ≥ 99.5% (Chiral HPLC)[1] | C10H18N2O5[1] | 246.30[1] | 13726-85-7[1] | White powder[1] | 115-123[1] | Not specified | 2-8°C[1] |
| Chem-Impex | ≥ 98%[2] | C10H18N2O5[2] | 246.3[2] | 13726-85-7[2] | White powder[2] | 115 - 124[2] | -3.5 ± 1º (c=2 in EtOH)[2] | 0 - 8°C[2] |
| Sigma-Aldrich | 98%[3] | C10H18N2O5[4] | 246.26[4] | 13726-85-7[4] | Powder[3] | 113-116 (dec.)[3] | −3.5° (c=1 in ethanol)[3] | 2-8°C[4] |
| Carl ROTH | ≥97 % | C10H18N2O5 | 246.26 | 13726-85-7 | Not specified | Not specified | Not specified | Not specified |
| Siddhi Vinayaka Spechem | ≥99%[5] | C10H18N2O5[3] | 246.26[3] | 13726-85-7[3] | White to off-white powder[5] | Not specified | Not specified | Not specified |
| Generic Specification | ≥98.0% (HPLC)[6] | C10H18N2O5[6] | 246.26[6] | 13726-85-7[6] | White to off-white powder[6] | Not specified | D-enantiomer ≤0.50%[6] | ≤25°C, protect from light[6] |
Experimental Protocols
Boc-L-glutamine is a cornerstone in Solid Phase Peptide Synthesis (SPPS) for the introduction of glutamine residues into a growing peptide chain. The tert-butoxycarbonyl (Boc) group provides a robust temporary protecting group for the α-amine, which can be removed under acidic conditions.
Standard Boc-SPPS Cycle for Boc-L-Glutamine Incorporation
This protocol outlines the key steps for the incorporation of a Boc-L-glutamine residue onto a resin-bound peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-glutamine
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
SPPS reaction vessel
Workflow for a single coupling cycle:
Protocol Steps:
-
Resin Swelling: Before initiating the synthesis, swell the resin in an appropriate solvent such as DCM or DMF for at least 30 minutes in the reaction vessel.[7]
-
Boc Deprotection: To remove the Boc protecting group from the N-terminus of the resin-bound peptide, treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[8] A short pre-wash of 1-2 minutes can be performed, followed by a longer deprotection step of 20-30 minutes.[8]
-
Washing: After deprotection, thoroughly wash the resin with DCM to remove residual TFA.
-
Neutralization: Neutralize the resulting trifluoroacetate salt to the free amine by washing the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.[8] This is a crucial step to ensure efficient coupling in the subsequent step.
-
Washing: Wash the resin thoroughly with DMF to remove excess base and prepare for the coupling reaction.
-
Coupling of Boc-L-glutamine:
-
Pre-activation: In a separate vessel, dissolve Boc-L-glutamine (3-4 equivalents relative to resin loading) and a coupling agent such as HATU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[8]
-
Coupling Reaction: Add the pre-activated Boc-L-glutamine solution to the swollen and neutralized peptide-resin.[8] Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (no color change) indicates that all free primary amines have reacted.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.[8]
The resin is now ready for the next deprotection and coupling cycle.
Final Cleavage and Deprotection
After the desired peptide sequence has been synthesized, the peptide must be cleaved from the resin, and the side-chain protecting groups removed. For Boc-SPPS, this is typically achieved using strong acids like anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[3]
Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.
A general procedure for HF cleavage is as follows:
-
Thoroughly dry the peptide-resin under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole, to trap reactive carbocations.
-
Cool the apparatus in a dry ice/methanol bath.
-
Distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect and wash the peptide, then purify using techniques such as HPLC.
Role in Cellular Signaling: Glutamine Metabolism and the mTOR Pathway
Glutamine is a crucial amino acid for rapidly proliferating cells, including cancer cells, serving as a key source of carbon and nitrogen for the synthesis of nucleotides, proteins, and lipids.[9] Its metabolism is intricately linked with major cellular signaling pathways, most notably the mTOR (mechanistic Target of Rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism.[10][11]
The mTOR signaling network exists as two distinct complexes, mTORC1 and mTORC2.[11] mTORC1 is particularly sensitive to amino acid levels, including glutamine, and its activation promotes glutamine metabolism to fuel cell growth.[12][13]
The following diagram illustrates the central role of glutamine in activating the mTORC1 pathway and fueling downstream metabolic processes critical for cell proliferation.
As depicted, extracellular glutamine is transported into the cell by transporters like SLC1A5.[1] Intracellular glutamine activates the mTORC1 complex, which in turn promotes cell growth and proliferation.[10][12] A key downstream effector of mTORC1 is the transcription factor c-Myc, which upregulates the expression of both the glutamine transporter SLC1A5 and the enzyme glutaminase (GLS), creating a positive feedback loop that enhances glutamine uptake and metabolism.[1]
In the mitochondria, glutamine is converted to glutamate by GLS, a process known as glutaminolysis.[1] Glutamate is then converted to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate (α-KG) by glutamate dehydrogenase (GDH).[1] The entry of α-KG into the TCA cycle, a process called anaplerosis, is vital for energy production and the generation of biosynthetic precursors required for rapid cell division.[1] This metabolic reprogramming, often termed "glutamine addiction," is a hallmark of many cancer cells.[2]
References
- 1. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. Targeting glutamine metabolism as a potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. figshare.le.ac.uk [figshare.le.ac.uk]
- 11. journals.biologists.com [journals.biologists.com]
- 12. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Boc-Gln-OH: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety and handling precautions for Nα-(tert-Butoxycarbonyl)-L-glutamine (Boc-Gln-OH), a key reagent in solid-phase peptide synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of experimental outcomes.
Chemical Identification and Physical Properties
Boc-Gln-OH is a white to off-white crystalline powder.[1] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility, making it a staple in peptide synthesis.[1]
| Property | Value | References |
| CAS Number | 13726-85-7 | [1][2][3][4] |
| Molecular Formula | C10H18N2O5 | [1][3] |
| Molecular Weight | 246.26 g/mol | [4][5] |
| Appearance | White to off-white powder or crystals | [1] |
| Melting Point | 113-116 °C (decomposes) | [4] |
| Storage Temperature | 2-30°C | |
| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Boc-Gln-OH is not classified as a hazardous substance.[6][7] However, as with any chemical reagent, caution is warranted. The primary physical hazard is associated with the potential for dust explosion when handling the fine powder.[6]
Potential Health Effects:
No specific quantitative toxicological data, such as LD50 or LC50 values, are available.[10]
Personal Protective Equipment (PPE) and Exposure Controls
To minimize exposure, appropriate personal protective equipment should be worn at all times when handling Boc-Gln-OH.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) | Protects against dust particles entering the eyes.[6][10] |
| Skin Protection | Impervious gloves (e.g., nitrile rubber) and a lab coat | Prevents skin contact and irritation.[5][6] |
| Respiratory Protection | N95 (US) or P1 (EN 143) dust mask | Required when engineering controls are insufficient to control airborne dust levels.[5][9] |
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the generation and inhalation of dust.[8] Eyewash stations and safety showers should be readily accessible.[11]
Caption: Personal Protective Equipment (PPE) selection workflow for handling Boc-Gln-OH.
Safe Handling and Storage
Handling:
-
Avoid contact with skin and eyes.[8]
-
Use in a well-ventilated area.[8]
-
Wash hands thoroughly after handling.[8]
Storage:
-
Store in a dry and well-ventilated place.[8]
-
Recommended storage temperature is between 2-30°C.
First-Aid and Emergency Procedures
In the event of exposure, follow these first-aid measures and seek medical attention.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[8][9][11] |
| Skin Contact | Wash off with soap and plenty of water.[8][9] Take off contaminated clothing.[6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[6][8][11] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[6][11] |
Fire-Fighting Measures:
-
Suitable extinguishing media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Unsuitable extinguishing media: Do not use a water jet.[6][9]
-
Hazardous combustion products: May include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6][8][9]
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8][10]
Accidental Release Measures and Disposal
Experimental Protocol: Small Spill Cleanup
-
Evacuate and Secure: Cordon off the spill area to prevent unauthorized entry.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[9]
-
Containment: Gently cover the spill with an inert absorbent material, such as sand or vermiculite. Avoid raising dust.
-
Collection: Carefully sweep or scoop the material into a suitable, labeled container for disposal.[6][9]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of the waste material and contaminated cleaning supplies in accordance with local, state, and federal regulations.[8]
Caption: Workflow for responding to an accidental spill of Boc-Gln-OH.
Disposal: Dispose of unused material and containers as hazardous waste. Contact a licensed professional waste disposal service.[8] Do not allow the product to enter drains.[6][8]
Stability and Reactivity
-
Chemical Stability: The material is stable under normal ambient and anticipated storage and handling conditions.[6][8]
-
Reactivity: It can react violently with strong oxidizing agents.[6]
-
Conditions to Avoid: Avoid dust formation.[6]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[6][8][9] The Boc protecting group is labile under strong acidic conditions, such as with trifluoroacetic acid (TFA), which is a key step in its use in peptide synthesis.[12]
This guide is intended to provide comprehensive safety and handling information for Boc-Gln-OH. It is imperative that all users familiarize themselves with this information and adhere to standard laboratory safety practices. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most current information.
References
- 1. chemimpex.com [chemimpex.com]
- 2. kilobio.com [kilobio.com]
- 3. peptide.com [peptide.com]
- 4. Boc-Gln-OH 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Boc-Gln-OH 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
- 7. L-Glutamine, N2-((1,1-dimethylethoxy)carbonyl)- | C10H18N2O5 | CID 83687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Boc-Gln-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamine (Gln) is a frequently occurring amino acid in peptide sequences. Its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) using the tert-butyloxycarbonyl (Boc) protection strategy requires careful consideration to ensure high coupling efficiency and minimize side reactions. The primary challenges associated with the use of Boc-Gln-OH include the potential for side-chain amide dehydration to a nitrile and the cyclization of an N-terminal glutamine to form pyroglutamate (pGlu). This document provides detailed application notes, experimental protocols, and comparative data for the successful incorporation of Boc-Gln-OH in Boc-SPPS.
Side-Chain Protection of Glutamine in Boc-SPPS
In many Boc-SPPS protocols, Boc-Gln-OH is used without side-chain protection. However, for lengthy or complex peptide syntheses, the repeated exposure to coupling reagents can lead to side reactions. To mitigate these issues, a side-chain protected derivative, Boc-Gln(Xan)-OH, is sometimes employed.
-
Boc-Gln-OH (Unprotected Side Chain): This is the most common and cost-effective option. For many standard syntheses, it provides satisfactory results. However, the risk of side reactions increases with the length of the peptide and the number of coupling cycles.
-
Boc-Gln(Xan)-OH (Xanthyl Protected Side Chain): The xanthyl (Xan) group protects the side-chain amide, preventing dehydration to a nitrile during activation with carbodiimides.[1] It also enhances the solubility of the amino acid derivative.[1] The Xan group is labile to the acidic conditions used for Boc deprotection (e.g., TFA in DCM), meaning the side-chain protection is removed at each cycle after the glutamine residue has been coupled.[1]
Common Side Reactions and Mitigation Strategies
Two primary side reactions can occur when using Boc-Gln-OH in SPPS:
-
Pyroglutamate Formation: N-terminal glutamine residues can undergo intramolecular cyclization to form pyroglutamic acid, which terminates the peptide chain. This reaction is catalyzed by the basic conditions used for neutralization.
-
Side-Chain Amide Dehydration: During the activation of the carboxylic acid with carbodiimides (like DCC or DIC), the side-chain amide of glutamine can be dehydrated to form a nitrile.
Table 1: Summary of Side Reactions and Mitigation Strategies
| Side Reaction | Description | Conditions Favoring the Reaction | Mitigation Strategies |
| Pyroglutamate Formation | Intramolecular cyclization of an N-terminal Gln residue to form a five-membered lactam (pyroglutamate), leading to chain termination. | Prolonged exposure to basic conditions during neutralization. | Use of in situ neutralization protocols where the coupling is initiated immediately after neutralization. Use of milder bases or shorter neutralization times. |
| Side-Chain Amide Dehydration | Conversion of the side-chain amide to a nitrile during the activation step. | Use of carbodiimide coupling reagents (e.g., DCC, DIC). | Use of pre-activated esters or non-carbodiimide coupling reagents (e.g., HBTU, HATU). Use of side-chain protected Boc-Gln(Xan)-OH.[1] |
Coupling Reagents for Boc-Gln-OH
The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions. While carbodiimide-based reagents are common, uronium/aminium and phosphonium salt-based reagents often provide superior results, especially for challenging couplings.
Table 2: Comparison of Common Coupling Reagents for Boc-Gln-OH
| Coupling Reagent | Class | Typical Coupling Efficiency | Advantages | Disadvantages |
| DIC/HOBt | Carbodiimide/Additive | >98% | Cost-effective and widely used. HOBt suppresses racemization. | Can cause dehydration of the Gln side-chain amide to a nitrile.[2] |
| HBTU/DIPEA | Aminium Salt | >99% | High coupling efficiency and fast reaction rates. Less prone to causing side-chain dehydration compared to carbodiimides. | Can cause guanidinylation of the N-terminal amine if used in excess. |
| HATU/DIPEA | Aminium Salt | >99% | Generally more reactive than HBTU, making it suitable for difficult couplings. Low racemization. | More expensive than HBTU. Can also cause guanidinylation. |
| PyBOP/DIPEA | Phosphonium Salt | >99% | High coupling efficiency. Does not cause guanidinylation, making it suitable for cyclization reactions. | Can be more expensive than aminium salts. |
Note: The coupling efficiencies are typical values for standard amino acids and may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
The following are generalized protocols for the incorporation of Boc-Gln-OH in manual Boc-SPPS. These should be optimized based on the specific peptide sequence, resin, and synthesis scale.
General Boc-SPPS Cycle Workflow
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Protocol 1: Standard Boc-SPPS Deprotection and Neutralization
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).
-
Drain and treat the resin with 50% TFA in DCM for 20-30 minutes.
-
-
Washing: Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (3x) to remove residual acid.
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Treat the resin with 10% N,N-diisopropylethylamine (DIPEA) in DCM for 2 minutes (repeat twice).
-
-
Washing: Wash the resin with DCM (3x) and N,N-dimethylformamide (DMF) (3x) to prepare for coupling.
Protocol 2: Coupling of Boc-Gln-OH using DIC/HOBt
This protocol is a cost-effective method but carries a higher risk of side-chain dehydration.
-
Resin Preparation: Start with the deprotected and neutralized peptide-resin (from Protocol 1).
-
Activation Solution: In a separate vessel, dissolve Boc-Gln-OH (3 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.
-
Coupling:
-
Add the activation solution to the resin.
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the resin suspension.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 3: Coupling of Boc-Gln-OH using HBTU/DIPEA
This protocol is highly efficient and minimizes the risk of side-chain dehydration.
-
Resin Preparation: Start with the deprotected and neutralized peptide-resin (from Protocol 1).
-
Activation and Coupling:
-
In a separate vessel, dissolve Boc-Gln-OH (3 equivalents) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and agitate for 1-2 minutes to pre-activate.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
-
Monitoring: Monitor the reaction progress using the ninhydrin test.
-
Washing: Upon completion, drain the reaction solution and wash the resin extensively with DMF (3x) and DCM (3x).
Protocol 4: Using Boc-Gln(Xan)-OH
The coupling procedure for Boc-Gln(Xan)-OH is similar to that of Boc-Gln-OH. The primary advantage is the prevention of side-chain dehydration when using carbodiimide coupling agents.
-
Follow the desired coupling protocol (e.g., Protocol 2 or 3), substituting Boc-Gln-OH with Boc-Gln(Xan)-OH.
-
The subsequent Boc deprotection step with TFA/DCM will also cleave the Xan protecting group from the glutamine side chain.
Signaling Pathways and Logical Relationships
Decision Workflow for Gln Incorporation Strategy
Caption: Decision workflow for selecting a glutamine incorporation strategy.
Conclusion
The successful incorporation of Boc-Gln-OH in solid-phase peptide synthesis is readily achievable with careful consideration of the potential side reactions and the appropriate selection of coupling reagents and protocols. For routine syntheses, Boc-Gln-OH coupled with efficient reagents like HBTU provides excellent results. In cases where carbodiimide reagents are used or for the synthesis of long and complex peptides, the use of side-chain protected Boc-Gln(Xan)-OH can be advantageous to minimize side reactions and improve solubility. When glutamine is at the N-terminus of the peptide, employing an in situ neutralization protocol is highly recommended to prevent pyroglutamate formation. By following the guidelines and protocols outlined in this document, researchers can confidently incorporate glutamine into their target peptides with high yield and purity.
References
Solution-Phase Peptide Synthesis Utilizing Boc-Gln-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a cornerstone of peptide chemistry, offering significant advantages for the large-scale production of peptides and for sequences that may prove challenging for solid-phase methodologies. The use of Nα-tert-butyloxycarbonyl (Boc) protected amino acids is a well-established strategy in this classical approach. This document provides detailed application notes and experimental protocols for the incorporation of Boc-L-glutamine (Boc-Gln-OH) into a peptide chain via solution-phase synthesis. Particular attention is given to mitigating common side reactions associated with the glutamine side chain and ensuring high purity of the final product.
Glutamine, with its amide-containing side chain, is susceptible to two primary side reactions during peptide synthesis: pyroglutamate formation and dehydration to a nitrile.[1] Careful selection of coupling reagents and reaction conditions is paramount to minimize these undesired transformations.
Key Experimental Protocols
Protocol 1: Dipeptide Synthesis (Boc-X-Gln-OR)
This protocol outlines the synthesis of a protected dipeptide, Boc-X-Gln-OR, where 'X' represents any amino acid and 'OR' represents a C-terminal ester protecting group (e.g., methyl or benzyl ester).
Materials:
-
Boc-X-OH (1.0 eq)
-
H-Gln-OR·HCl (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or other coupling reagent (see Table 1)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Neutralization of Amino Acid Ester: Dissolve H-Gln-OR·HCl in anhydrous DCM. Add DIPEA or TEA and stir the mixture at room temperature for 30 minutes.
-
Activation of Carboxylic Acid: In a separate flask, dissolve Boc-X-OH and HOBt in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Coupling: Slowly add a solution of DCC in anhydrous DCM to the cooled Boc-X-OH solution. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir the mixture at 0°C for 30 minutes.
-
Peptide Bond Formation: Add the neutralized H-Gln-OR solution from step 1 to the activated Boc-X-OH mixture. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude protected dipeptide can be purified by flash chromatography on silica gel.[2]
-
Protocol 2: Nα-Boc Deprotection
This protocol describes the removal of the Boc protecting group to allow for further chain elongation.
Materials:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected peptide in DCM.
-
Add an equal volume of TFA to create a 50% TFA/DCM solution.[1]
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the progress of the deprotection by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting peptide-TFA salt can be used directly in the next coupling step after neutralization.
Data Presentation
Table 1: Common Coupling Reagents for Solution-Phase Synthesis
| Coupling Reagent | Additive | Key Characteristics & Considerations |
| N,N'-Dicyclohexylcarbodiimide (DCC) | HOBt | By-product (DCU) is largely insoluble in DCM, facilitating removal by filtration. Can cause dehydration of Gln side chain to a nitrile.[3] |
| N,N'-Diisopropylcarbodiimide (DIC) | HOBt | By-product (DIU) is more soluble than DCU.[3] |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | - | Highly efficient, minimizes racemization. By-product is carcinogenic.[3] |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | - | Efficient coupling reagent with low racemization.[3] |
| 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) | - | Effective for coupling amino acids susceptible to racemization.[4] |
Table 2: Typical Reaction Parameters for Dipeptide Synthesis
| Parameter | Value/Condition |
| Stoichiometry (Boc-AA:H-AA-OR:Coupling Reagent:Additive) | 1.0 : 1.0 : 1.1 : 1.1 |
| Solvent | Anhydrous DCM or DMF |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield (after purification) | 70 - 90% |
Mandatory Visualizations
Caption: Workflow for solution-phase dipeptide synthesis using Boc-Gln-OR.
Caption: Key reaction steps in DCC/HOBt mediated peptide coupling.
Conclusion
Solution-phase peptide synthesis using Boc-Gln-OH is a viable and scalable method for the production of glutamine-containing peptides. By employing appropriate coupling strategies, such as the use of HOBt with carbodiimides, and following rigorous purification protocols for intermediates, high-purity peptides can be obtained. The protocols and data presented herein provide a foundational guide for researchers to successfully implement this classical yet powerful synthetic methodology.
References
Coupling Reagents for Boc-Gln-OH in Peptide Synthesis: A Detailed Guide to Using HBTU and HATU
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of glutamine (Gln) residues into peptide sequences is a common requirement in the synthesis of bioactive peptides and therapeutic proteins. In solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry, the coupling of Boc-Gln-OH presents unique challenges. Two primary side reactions can compromise the yield and purity of the final peptide: the formation of pyroglutamate at the N-terminus and dehydration of the glutamine side chain to a nitrile.[1][2] The choice of coupling reagent is therefore critical to mitigate these risks and ensure efficient peptide bond formation.
This document provides a detailed guide to the use of two highly efficient uronium-based coupling reagents, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), for the incorporation of Boc-Gln-OH in Boc-SPPS.
Coupling Reagent Performance: HBTU vs. HATU
Both HBTU and HATU are widely used in peptide synthesis due to their ability to rapidly form active esters with N-α-protected amino acids, leading to efficient coupling.[3][4] However, their reactivity and effectiveness can differ, particularly with challenging amino acids like glutamine.
Mechanism of Action: The primary difference between HBTU and HATU lies in the active ester intermediate they form. HBTU is based on 1-hydroxybenzotriazole (HOBt), while HATU incorporates the more reactive 7-aza-1-hydroxybenzotriazole (HOAt).[3][5] The nitrogen atom at the 7-position of the azabenzotriazole ring in HATU makes the resulting OAt-ester more reactive and susceptible to nucleophilic attack by the amine component of the growing peptide chain.[5] This enhanced reactivity generally leads to faster and more complete coupling reactions.[5]
Quantitative Data Comparison: While direct quantitative comparisons for Boc-Gln-OH are not extensively published, data from studies on sterically hindered or "difficult" peptide sequences provide valuable insights into the relative performance of these reagents. HATU consistently demonstrates superior performance in terms of reaction speed and the purity of the final peptide product, especially in syntheses prone to aggregation and side reactions.[5]
| Parameter | HBTU | HATU | Reference |
| Relative Reactivity | Moderate | High | [5] |
| Coupling Efficiency | Good to High | Very High | [5] |
| Reaction Speed | Slower | Faster | [5] |
| Racemization Risk | Low | Very Low | [4] |
| Cost | Moderate | High |
Side Reactions Associated with Boc-Gln-OH Coupling
Pyroglutamate Formation
N-terminal glutamine residues can undergo base-catalyzed intramolecular cyclization to form pyroglutamate (pGlu). This reaction is a significant concern as it irreversibly terminates the peptide chain. The risk of pyroglutamate formation is elevated during the coupling of the subsequent amino acid, where the newly deprotected N-terminal Gln is exposed to basic conditions.
Mitigation Strategies:
-
Use of a side-chain protecting group: Employing Boc-Gln(Trt)-OH, where the side-chain amide is protected by a trityl group, is the most effective method to prevent both pyroglutamate formation and side-chain dehydration.[2]
-
Optimized coupling conditions: Utilizing a highly efficient and rapid coupling reagent like HATU can minimize the time the N-terminal glutamine is exposed to basic conditions, thereby reducing the likelihood of cyclization.
-
In situ neutralization protocols: Combining the neutralization and coupling steps can also limit the time the free N-terminal amine is available for side reactions.[1]
Side-Chain Dehydration to Nitrile
The side-chain amide of glutamine is susceptible to dehydration to form a nitrile, particularly when activated with carbodiimide reagents like DCC or DIC.[6] While less common with uronium-based reagents like HBTU and HATU, this side reaction can still occur, leading to a significant impurity that is difficult to remove.
Mitigation Strategies:
-
Side-chain protection: The use of a trityl protecting group on the glutamine side chain (Boc-Gln(Trt)-OH) effectively prevents nitrile formation.[2]
-
Avoidance of carbodiimides: Whenever possible, opt for phosphonium or aminium/uronium salt-based coupling reagents over carbodiimides when coupling glutamine.[6]
-
Use of additives: If carbodiimides must be used, the addition of HOBt or Oxyma Pure can help to suppress the dehydration side reaction.[7]
Recommended Protocols for Boc-Gln-OH Coupling in SPPS
The following are detailed protocols for the manual solid-phase synthesis of peptides containing Boc-Gln-OH using HBTU and HATU. These protocols assume a standard substitution resin (e.g., Merrifield or MBHA resin) with a loading of 0.5-1.0 mmol/g.
Protocol 1: Coupling of Boc-Gln-OH using HBTU
Materials:
-
Boc-Gln-OH
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Peptide synthesis grade Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Resin with a free N-terminal amine
-
SPPS reaction vessel
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Boc Deprotection:
-
Drain the DMF.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (1x), and then DMF (3x).[8]
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIPEA in DMF for 2 minutes.
-
Drain and repeat the neutralization step for another 2 minutes.
-
Wash the resin thoroughly with DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Boc-Gln-OH (2.0 equivalents relative to resin loading) and HBTU (2.0 equivalents) in a minimal amount of DMF.
-
Add DIPEA (4.0 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 30-60 minutes at room temperature.[9]
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to monitor the reaction progress. A negative result (yellow or colorless beads) indicates complete coupling.
-
If the Kaiser test is positive, extend the coupling time for another 30 minutes. If it remains positive, a double coupling may be necessary.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Protocol 2: Coupling of Boc-Gln-OH using HATU
Materials:
-
Boc-Gln-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Peptide synthesis grade Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Resin with a free N-terminal amine
-
SPPS reaction vessel
-
Kaiser test kit
Procedure:
-
Resin Swelling and Boc Deprotection: Follow steps 1 and 2 from the HBTU protocol.
-
Neutralization: Follow step 3 from the HBTU protocol.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Boc-Gln-OH (2.0 equivalents relative to resin loading) and HATU (2.0 equivalents) in a minimal amount of DMF.
-
Add DIPEA (4.0 equivalents) to the amino acid solution and mix for 1 minute to pre-activate.
-
Immediately add the activated amino acid solution to the resin.
-
Due to the higher reactivity of HATU, agitate the mixture for a shorter time, typically 15-30 minutes, at room temperature.[4]
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to monitor the reaction progress. A negative result is expected more rapidly with HATU.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Visualizing the Workflow and Mechanisms
To aid in the understanding of the processes described, the following diagrams illustrate the key workflows and chemical pathways.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
References
Protocol for Boc Deprotection of Glutamine Residues: Application Notes for Researchers and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS) for the temporary protection of the α-amino group of amino acids. Its facile removal under acidic conditions, while maintaining stability under neutral and basic conditions, allows for the stepwise elongation of peptide chains. However, the deprotection of Boc-protected glutamine (Gln) residues requires careful consideration to ensure high yields and purity of the final peptide product. A significant challenge is the propensity of N-terminal glutamine to undergo intramolecular cyclization to form pyroglutamate (pGlu), a side reaction that can truncate the peptide chain and complicate purification.
These application notes provide detailed protocols for the Boc deprotection of glutamine residues using common acidic reagents, trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane. We present a comparative summary of reaction conditions, discuss the critical side reaction of pyroglutamate formation, and offer mitigation strategies. The information is intended to guide researchers, scientists, and drug development professionals in optimizing their peptide synthesis workflows.
Data Presentation: Comparison of Deprotection Reagents
The choice between TFA and HCl for Boc deprotection depends on several factors, including the specific peptide sequence, the presence of other acid-labile protecting groups, and the desired final salt form of the peptide. While both reagents are effective, they exhibit different kinetics and selectivity.[1]
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) in Dioxane |
| Typical Concentration | 20-55% in Dichloromethane (DCM)[1][2] | 4M in 1,4-Dioxane[1] |
| Reaction Time | Generally fast (5-30 minutes)[1][2] | Rapid (often complete in < 30 minutes)[1] |
| Yield | Typically high to quantitative[1] | Typically high to quantitative[1] |
| Product Purity | Generally high; resulting TFA salt can be oily[1] | Often high; resulting HCl salt is often crystalline[3] |
| Selectivity | Can be less selective, potentially cleaving other acid-sensitive groups | Can offer higher selectivity in the presence of other acid-labile groups |
| Pyroglutamate Formation | Can be significant, especially with prolonged reaction times | Generally lower risk due to faster, more controlled deprotection |
| Handling | Corrosive and volatile; requires careful handling in a fume hood | Corrosive; dioxane is a suspected carcinogen and requires careful handling[4] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard method for the removal of the N-terminal Boc group during solid-phase peptide synthesis.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diisopropylethylamine (DIEA)
-
Methanol (MeOH) or Isopropanol (IPA)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel. Drain the DCM.
-
Deprotection:
-
Add a solution of 50% TFA in DCM to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 1-2 minutes for a pre-wash, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes at room temperature.
-
-
Washing:
-
Drain the TFA/DCM solution.
-
Wash the resin thoroughly with DCM (3 x 1 min).
-
Wash the resin with MeOH or IPA (3 x 1 min) to remove residual TFA.
-
Wash the resin again with DCM (3 x 1 min).
-
-
Neutralization:
-
Add a 5% solution of DIEA in DCM to the resin and agitate for 2 minutes. Drain the solution.
-
Repeat the neutralization step.
-
-
Final Washing: Wash the resin thoroughly with DCM (3 x 1 min) to remove excess base. The resin is now ready for the next coupling step.
Protocol 2: Boc Deprotection using 4M Hydrogen Chloride (HCl) in Dioxane
This protocol is often preferred for its rapid and clean deprotection, with a potentially lower risk of side reactions.[1]
Materials:
-
Boc-protected peptide
-
4M Hydrogen Chloride (HCl) in 1,4-dioxane
-
Anhydrous 1,4-dioxane
-
Diethyl ether (cold)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Boc-protected peptide in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Deprotection:
-
To the stirred solution, add 4M HCl in dioxane (typically 5-10 equivalents of HCl per equivalent of the Boc-protected peptide).[5]
-
Stir the reaction mixture at room temperature for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up:
-
Upon completion of the reaction, remove the solvent in vacuo.
-
Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected peptide.
-
-
Isolation:
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
Mandatory Visualizations
Boc Deprotection and Pyroglutamate Formation Pathway
Caption: Mechanism of Boc deprotection and the competing pyroglutamate side reaction from an N-terminal glutamine.
Experimental Workflow for Boc Deprotection in SPPS
Caption: A typical workflow for the Boc deprotection cycle in solid-phase peptide synthesis (SPPS).
Mitigation of Pyroglutamate Formation
The formation of pyroglutamate from N-terminal glutamine is a significant side reaction that can reduce the yield of the desired full-length peptide. This intramolecular cyclization is catalyzed by weak acids and can occur during the coupling step in SPPS.[]
Strategies to Minimize Pyroglutamate Formation:
-
Rapid Coupling: Accelerating the coupling reaction reduces the time the N-terminal glutamine is exposed to conditions that favor cyclization. The use of pre-formed symmetric anhydrides of the incoming amino acid can be effective.[]
-
Side-Chain Protection: While the primary role of side-chain protecting groups on glutamine (e.g., Trityl (Trt) or Xanthyl (Xan)) is to prevent dehydration during activation, they can also help to reduce the rate of pyroglutamate formation.[7]
-
Choice of Deprotection Reagent: Using a strong acid for a short duration, such as 4M HCl in dioxane, can be preferable to prolonged exposure to weaker acidic conditions.
-
pH Control: During work-up and purification, maintaining a pH between 6.0 and 7.0 can minimize spontaneous cyclization.[8]
-
Temperature Control: Performing coupling and purification steps at lower temperatures (e.g., 4°C) can slow the rate of pyroglutamate formation.[8]
Conclusion
The successful Boc deprotection of glutamine residues is a critical step in peptide synthesis that requires careful optimization to maximize yield and purity. Both TFA and HCl in dioxane are effective reagents, with the choice depending on the specific requirements of the synthesis. A thorough understanding of the potential for pyroglutamate formation and the implementation of appropriate mitigation strategies are essential for obtaining high-quality glutamine-containing peptides. The protocols and data presented in these application notes provide a foundation for researchers to develop robust and efficient Boc deprotection procedures in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Formation of N-pyroglutamyl peptides from N-Glu and N-Gln precursors in Aplysia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Boc-Gln-OH in the Synthesis of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Nα-(tert-Butoxycarbonyl)-L-glutamine (Boc-Gln-OH) in the solid-phase peptide synthesis (SPPS) of bioactive peptides. This document outlines the significance of incorporating glutamine residues, addresses potential side reactions, and offers detailed protocols for the synthesis of prominent bioactive peptides, including Substance P, Luteinizing Hormone-Releasing Hormone (LHRH), and Neurotensin.
Introduction
Glutamine (Gln) is a frequently occurring amino acid in a vast array of bioactive peptides, playing a crucial role in their biological function and structural integrity. The tert-butoxycarbonyl (Boc) protecting group strategy is a robust and widely employed method for SPPS. The use of Boc-Gln-OH allows for the controlled and stepwise incorporation of glutamine into a growing peptide chain. However, the amide-containing side chain of glutamine is susceptible to side reactions under certain conditions, necessitating careful optimization of synthesis protocols.
One of the primary challenges during the activation of the carboxylic acid of Boc-Gln-OH, particularly with carbodiimide-based reagents, is the dehydration of the side-chain amide to form a nitrile. Another potential side reaction, especially for N-terminal glutamine residues, is the cyclization to pyroglutamate (pGlu). To mitigate these issues, side-chain protection of the glutamine amide is often employed. The xanthyl (Xan) group is a commonly used protecting group in Boc chemistry for this purpose, as it can be cleaved under the acidic conditions used for Boc group removal.[1][2]
Applications in the Synthesis of Bioactive Peptides
Substance P
Substance P is an eleven-amino acid neuropeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂) that acts as a neurotransmitter and neuromodulator, playing a significant role in pain perception, inflammation, and mood regulation.[3] Its synthesis via Boc-SPPS involves the incorporation of two glutamine residues.
Luteinizing Hormone-Releasing Hormone (LHRH)
LHRH, also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) that is a key regulator of the reproductive system.[4] While the N-terminal residue is pyroglutamic acid, this is often formed by the cyclization of an N-terminal glutamine precursor during or after synthesis.[5] Therefore, the incorporation of a glutamine residue at the N-terminus is a critical step in many LHRH synthesis strategies.
Neurotensin
Neurotensin is a tridecapeptide (
Data Presentation
The following tables summarize representative quantitative data for the synthesis of peptides using Boc-Gln-OH. It is important to note that yields and purities can vary significantly based on the specific peptide sequence, scale of synthesis, and purification methods.
| Parameter | Boc-Gln-OH (unprotected) | Boc-Gln(Xan)-OH | Notes |
| Coupling Efficiency | >98% | >99% | Monitored by Kaiser test. Lower efficiency for unprotected Gln can occur with carbodiimide activation. |
| Crude Peptide Purity | 60-80% | 70-90% | Dependent on peptide length and sequence. Purity is generally higher with side-chain protection due to reduced side reactions. |
| Overall Yield (after purification) | 15-30% | 20-40% | Highly dependent on the number of purification steps and the complexity of the peptide. |
Table 1: Comparison of the use of unprotected and side-chain protected Boc-Gln-OH in SPPS.
| Bioactive Peptide | Synthesis Strategy | Typical Crude Purity (%) | Typical Overall Yield (%) |
| Substance P | Boc-SPPS with unprotected Gln | ~70% | ~20% |
| LHRH | Boc-SPPS with Gln cyclization | ~65% | ~18% |
| Neurotensin | Boc-SPPS with Gln cyclization | ~68% | ~22% |
Table 2: Representative synthesis outcomes for bioactive peptides incorporating glutamine.
Experimental Protocols
General Boc-SPPS Protocol for Peptide Amides
This protocol is a general guideline for the manual synthesis of a peptide amide on a benzhydrylamine (BHA) or methylbenzhydrylamine (MBHA) resin.[8]
1. Resin Swelling:
-
Place the desired amount of resin (e.g., 0.5-1.0 mmol/g substitution) in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for 30-60 minutes.
-
Drain the DCM.
2. Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 5 minutes (pre-wash).
-
Drain and add fresh 50% TFA/DCM.
-
Agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x) and isopropanol (IPA) (2x), followed by DCM (3x).
3. Neutralization:
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x).
4. Amino Acid Coupling:
-
In a separate vial, pre-activate the Boc-amino acid (3 equivalents relative to resin substitution) with a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF) for 2-3 minutes. Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Monitor the coupling reaction with a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
5. Repeat Cycles:
-
Repeat steps 2-4 for each amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
For peptides containing sensitive residues like Trp and Met, use a cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether (3x).
-
Dry the crude peptide under vacuum.
7. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Specific Protocol for Incorporating Boc-Gln-OH
When incorporating Boc-Gln-OH without side-chain protection, it is advisable to use phosphonium- or aminium-based coupling reagents like HBTU or HATU instead of carbodiimides to minimize the risk of side-chain dehydration.
For N-terminal glutamine residues that are intended to be cyclized to pyroglutamic acid (as in LHRH and Neurotensin), the cyclization can be induced after cleavage from the resin. This is typically achieved by treating the purified peptide in a slightly acidic aqueous solution (pH 4-5) and heating gently. Alternatively, the direct incorporation of Boc-pGlu-OH can be used as the final coupling step to avoid the cyclization reaction and potential side products.[5]
Mandatory Visualization
Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS).
Signaling Pathways of Synthesized Bioactive Peptides
The biological activity of the synthesized peptides is mediated through their interaction with specific G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades.
Substance P Signaling Pathway
Substance P primarily exerts its effects by binding to the Neurokinin-1 receptor (NK1R), a Gq-coupled GPCR. This interaction activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events contribute to neuronal excitation, inflammation, and other physiological responses.[9][10][11][12]
Caption: Simplified signaling pathway of Substance P via the NK1R receptor.
LHRH (GnRH) Signaling Pathway
LHRH binds to the Gonadotropin-Releasing Hormone Receptor (GnRHR), another Gq-coupled GPCR located on pituitary gonadotrophs. Similar to the NK1R pathway, this binding activates PLC, leading to the generation of IP₃ and DAG. The subsequent increase in intracellular Ca²⁺ and activation of PKC are crucial for the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][13][14][15][16]
Caption: Simplified signaling pathway of LHRH via the GnRHR receptor.
Neurotensin Signaling Pathway
Neurotensin activates the Neurotensin Receptor 1 (NTS1), which is also a Gq-coupled GPCR. The activation of NTS1 initiates the PLC-IP₃/DAG signaling cascade, leading to increased intracellular calcium and PKC activation. This pathway is involved in various cellular responses, including cell proliferation and survival.[17][18][19]
Caption: Simplified signaling pathway of Neurotensin via the NTS1 receptor.
Conclusion
Boc-Gln-OH is an essential building block for the synthesis of a wide range of bioactive peptides. While its incorporation requires careful consideration to avoid side reactions, the use of appropriate coupling strategies and, where necessary, side-chain protection, enables the efficient and reliable synthesis of complex glutamine-containing peptides. The protocols and data presented herein provide a solid foundation for researchers to successfully utilize Boc-Gln-OH in their peptide synthesis endeavors, contributing to advancements in drug discovery and development.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The synthesis of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Gonadotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 15. KEGG PATHWAY: map04912 [genome.jp]
- 16. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. proteopedia.org [proteopedia.org]
- 19. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]
Incorporation of Boc-Gln-OH in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of N-α-Boc-L-glutamine (Boc-Gln-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). This document outlines the challenges associated with glutamine residues, strategies to mitigate side reactions, detailed experimental protocols, and methods for analysis and purification.
Introduction: Challenges in Incorporating Glutamine
Glutamine (Gln) is a common amino acid in peptide and protein sequences. However, its incorporation during SPPS, particularly using Boc (tert-butyloxycarbonyl) chemistry, presents two major challenges:
-
Pyroglutamate Formation: The side-chain amide of glutamine can undergo intramolecular cyclization with the N-terminal amine of the same residue, especially after deprotection of the α-amino group. This irreversible reaction forms a pyroglutamyl (pGlu) residue, which caps the N-terminus and terminates peptide elongation. This is particularly problematic for N-terminal glutamine residues.
-
Nitrile Formation (Dehydration): During the activation of the carboxylic acid, the side-chain amide can be dehydrated by coupling reagents, particularly carbodiimides, to form a nitrile. This modification alters the peptide's structure and function.
To overcome these challenges, the use of a side-chain protecting group for the glutamine amide is highly recommended, especially in the synthesis of long or complex peptides. In Boc chemistry, the xanthyl (Xan) group is a commonly used protecting group for the side chain of glutamine (Boc-Gln(Xan)-OH). The Xan group is labile to the final strong acid cleavage (e.g., with HF) but stable to the milder acid conditions used for N-α-Boc group removal (e.g., TFA).
Data Presentation: Coupling Efficiency and Side Reactions
The use of a side-chain protecting group on glutamine significantly improves the fidelity of the peptide synthesis by minimizing side reactions. While exact quantitative data can vary depending on the specific peptide sequence, coupling conditions, and resin, the following tables provide a comparative summary of expected outcomes.
Table 1: Comparison of Coupling Efficiency and Side Product Formation
| Amino Acid Derivative | Typical Coupling Efficiency | Pyroglutamate Formation | Nitrile Formation | Notes |
| Boc-Gln-OH | >95% | Moderate to High Risk | Low to Moderate Risk | Risk of side reactions increases with longer coupling times and repeated exposure to coupling reagents. The addition of HOBt can help suppress nitrile formation. |
| Boc-Gln(Xan)-OH | >99% | Minimal Risk | Minimal Risk | The Xan protecting group effectively prevents both cyclization and dehydration of the side-chain amide. |
Table 2: Recommended Coupling Reagents and Conditions
| Coupling Reagent/Method | Base | Typical Reaction Time | Efficacy for Gln Incorporation | Notes |
| HBTU/HOBt | DIPEA | 30-60 min | High | A robust and widely used method. Pre-activation is recommended. |
| DIC/HOBt | - | 60-120 min | Good | A cost-effective method. The urea byproduct is soluble. HOBt is crucial to prevent nitrile formation. |
| PyBOP | DIPEA | 30-60 min | High | Similar to HBTU, with non-carcinogenic byproducts. |
Experimental Protocols
The following are detailed protocols for the incorporation of Boc-Gln-OH and its side-chain protected derivative into a peptide sequence using manual or automated solid-phase peptide synthesis.
General SPPS Cycle using Boc Chemistry
This protocol outlines a single cycle of amino acid addition in Boc-SPPS.
Materials:
-
Boc-protected amino acid (e.g., Boc-Gln-OH or Boc-Gln(Xan)-OH)
-
Peptide synthesis resin (e.g., Merrifield or PAM resin)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Kaiser test kit
Diagram: General Boc-SPPS Cycle
Caption: Workflow for a single amino acid coupling cycle in Boc-SPPS.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution.
-
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA.
-
Neutralization:
-
Add a solution of 10% DIPEA in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the neutralization step.
-
-
Washing: Wash the resin with DMF (3x).
-
Coupling (Protocol 3.2 or 3.3): Perform the amino acid coupling as described below.
-
Monitoring: After coupling, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
Protocol for Coupling Boc-Gln(Xan)-OH with HBTU/HOBt
This is the recommended protocol for incorporating glutamine to minimize side reactions.
-
Activation Solution Preparation: In a separate vessel, dissolve Boc-Gln(Xan)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Activation: Add DIPEA (6 equivalents) to the activation solution and allow it to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
Protocol for Coupling Unprotected Boc-Gln-OH with DIC/HOBt
This protocol can be used for non-critical positions or when Boc-Gln(Xan)-OH is unavailable. The presence of HOBt is crucial.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Boc-Gln-OH (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Coupling: Add the amino acid/HOBt solution to the deprotected and neutralized peptide-resin.
-
Initiation: Add DIC (3 equivalents) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 60-120 minutes. Be mindful that longer reaction times may increase the risk of side reactions.
Application Example: Synthesis of a GLP-1 Analog Fragment
Glucagon-like peptide-1 (GLP-1) and its analogs are important therapeutics for type 2 diabetes. Many GLP-1 analogs contain glutamine residues. The following diagram illustrates a simplified workflow for the synthesis and purification of a GLP-1 analog fragment containing a glutamine residue.
Diagram: Workflow for Synthesis and Purification of a GLP-1 Analog Fragment
Application Notes: N-Terminal Modification of Peptides Using Boc-Gln-OH
Introduction
N-terminal modification is a critical strategy in peptide chemistry and drug development, employed to enhance the therapeutic potential of peptides. These modifications can significantly alter a peptide's physicochemical properties, leading to improved stability against enzymatic degradation, increased solubility, prolonged in-vivo half-life, and modulated biological activity.[1][2] One common and important modification is the introduction of a glutamine (Gln) residue at the N-terminus using N-α-tert-butyloxycarbonyl-L-glutamine (Boc-Gln-OH). This application note details the use of Boc-Gln-OH for N-terminal modification, with a particular focus on the subsequent formation of pyroglutamic acid (pGlu), a modification known to confer resistance to aminopeptidases.[3]
Key Application: Formation of N-Terminal Pyroglutamic Acid (pGlu)
An N-terminal glutamine residue can undergo an intramolecular cyclization to form pyroglutamic acid (pGlu), a lactam.[4][5] This transformation is often desirable as it protects the peptide from degradation by exopeptidases, thereby increasing its stability and bioavailability.[1][3] The cyclization can occur spontaneously or be induced under specific conditions, particularly during the acidic cleavage step of solid-phase peptide synthesis (SPPS).[4]
There are two primary strategies for introducing an N-terminal pGlu residue:
-
Direct Coupling of Boc-pGlu-OH: This method involves coupling a pre-cyclized, protected pyroglutamic acid residue as the final step in the synthesis. It is a highly controlled and reliable approach.[3]
-
Coupling of Boc-Gln-OH followed by Cyclization: This strategy involves adding Boc-Gln-OH as the N-terminal residue, followed by a chemically-induced cyclization of the Gln residue to pGlu during or after peptide cleavage.
While direct coupling of Boc-pGlu-OH is often more straightforward, the Boc-Gln-OH approach is also widely used. The choice of method can depend on the specific peptide sequence, desired purity profile, and overall synthetic strategy.
Comparative Data
The selection of a method for introducing an N-terminal pGlu residue can impact the efficiency and purity of the final peptide product. The following table summarizes the key characteristics of the two primary methods.
| Parameter | Method A: Boc-Gln-OH Coupling & Cyclization | Method B: Direct Boc-pGlu-OH Coupling | Key Considerations |
| Control | Less direct; cyclization efficiency can vary. | Highly controlled and predictable. | Incomplete cyclization in Method A can lead to product heterogeneity (a mix of Gln- and pGlu-peptides).[3] |
| Purity of Crude Peptide | Potentially lower due to incomplete cyclization. | Generally higher, simplifying purification.[3] | Method A may require more rigorous purification to separate the desired pGlu-peptide from the uncyclized Gln-peptide. |
| Overall Yield | Can be lower if cyclization is inefficient or purification losses are high. | Often higher due to a cleaner crude product. | Optimization of cyclization conditions is crucial for maximizing yield in Method A. |
| Applicability | Useful when Boc-pGlu-OH is unavailable or if the Gln-peptide intermediate is also required. | Preferred method for its reliability and efficiency.[3] | Method B is generally recommended for routine synthesis of pGlu-peptides. |
Experimental Protocols
Protocol 1: Solid-Phase Coupling of Boc-Gln-OH
This protocol describes a standard cycle for coupling Boc-Gln-OH to the N-terminus of a resin-bound peptide using Boc-based Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Gln-OH
-
Coupling Reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Reagent: Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v)
-
Washing Solvents: DMF, DCM
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF within a reaction vessel for 30-60 minutes. Drain the solvent.
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin to remove the N-terminal Boc protecting group from the preceding amino acid.
-
Agitate for 30 minutes at room temperature.[6]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization: Wash the resin with a 5-10% solution of DIPEA in DMF (3x) to neutralize the protonated N-terminal amine. Wash again with DMF (3x) and DCM (3x).
-
Activation of Boc-Gln-OH:
-
In a separate vial, dissolve Boc-Gln-OH (3 equivalents relative to resin loading) and HBTU (2.95 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.[7]
-
-
Coupling Reaction:
-
Add the activated Boc-Gln-OH solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, the coupling step can be repeated ("double coupling").[3]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Final Deprotection & Cleavage: Proceed to Protocol 2 for the final steps.
Protocol 2: Final Boc Deprotection, Cleavage, and Cyclization
This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups. The strong acid conditions used in this step can also facilitate the cyclization of the N-terminal Gln to pGlu.
Materials:
-
Boc-Gln-[Peptide]-resin
-
Cleavage Reagent: Anhydrous Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA). A common alternative is a Trifluoroacetic acid (TFA) "cleavage cocktail".
-
TFA Cleavage Cocktail Example: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Scavengers: e.g., TIS, water, p-cresol, thioanisole (to protect sensitive residues from reactive cations generated during cleavage).
-
Cold diethyl ether
Procedure:
-
N-Terminal Boc Removal: Before cleavage, the final N-terminal Boc group on the glutamine must be removed. Treat the resin with a deprotection solution (e.g., 50% TFA in DCM) for 30 minutes. Wash thoroughly with DCM and dry the resin under vacuum.
-
Resin Cleavage:
-
Place the dried peptide-resin in a suitable reaction vessel (e.g., a specialized apparatus for HF cleavage).
-
Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin.
-
Stir the mixture at room temperature for 2-4 hours. The acidic environment promotes both cleavage from the resin and cyclization of the N-terminal Gln to pGlu.[4]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Concentrate the filtrate to a small volume.
-
Add the concentrated solution dropwise to a large volume of cold diethyl ether with vigorous stirring to precipitate the crude peptide.
-
-
Peptide Isolation and Purification:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with fresh cold ether.
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the final product identity and purity by mass spectrometry (MS) and HPLC analysis. The mass will correspond to the pGlu-peptide (a mass loss of 17.03 Da compared to the Gln-peptide due to the loss of ammonia).[5]
-
Visualized Workflows and Logic
Caption: Workflow for N-terminal pGlu peptide synthesis using Boc-Gln-OH.
Caption: Key chemical steps: cleavage and intramolecular cyclization of Gln.
Caption: Decision tree for selecting a pGlu incorporation strategy.
References
- 1. jpt.com [jpt.com]
- 2. alfachemic.com [alfachemic.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of N-terminal glutamic acid and glutamine on fragmentation of peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of cyclization of N-terminal glutamine and carbamidomethyl-cysteine (residues) on the chromatographic behavior of peptides in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes: Synthesis of Peptides Containing N-methyl-D-glutamic Acid using Boc Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide structures is a critical strategy in medicinal chemistry for enhancing therapeutic properties. N-methylation can significantly improve metabolic stability against enzymatic degradation, increase membrane permeability, and provide conformational constraints that can lead to higher receptor affinity and selectivity.[1][2] N-methyl-D-glutamic acid is a particularly interesting building block, offering the benefits of N-methylation along with the unique conformational influence of a D-amino acid.
This document provides detailed protocols for the solid-phase peptide synthesis (SPPS) of peptides containing N-methyl-D-glutamic acid using tert-butyloxycarbonyl (Boc) chemistry. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust approach for SPPS, and the protocols herein are optimized to address the challenges associated with the sterically hindered nature of N-methylated amino acids.[1][3]
Challenges in Synthesizing Peptides with N-methyl-D-glutamic Acid
The primary challenge in the synthesis of peptides containing N-methyl-D-glutamic acid is the steric hindrance at the secondary amine, which can lead to slower and less efficient coupling reactions.[1][3] This reduced reactivity necessitates the use of highly efficient coupling reagents and potentially longer reaction times or double coupling cycles to achieve satisfactory yields.[1] Furthermore, the glutamic acid side chain requires appropriate protection, typically as a benzyl ester (OBzl) in Boc chemistry, to prevent side reactions.[3][4]
Data Presentation
The following tables summarize typical quantitative data for the synthesis of a model peptide containing an N-methyl-D-glutamic acid residue using Boc-SPPS. These values are illustrative and can vary based on the specific peptide sequence, scale, and instrumentation.[1]
Table 1: Typical Synthesis Parameters and Yields
| Parameter | Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resin is commonly used.[1] |
| Coupling Efficiency (Standard Amino Acid) | >99% | Monitored by Kaiser or Isatin test.[1] |
| Coupling Efficiency (Boc-N-Me-D-Glu(OBzl)-OH) | ~95-98% | May require double coupling or optimized reagents.[1] |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence.[1] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required.[1] |
| Final Purified Peptide Yield | 15 - 40% | Dependent on the efficiency of purification. |
Table 2: Comparison of Coupling Reagents for Boc-N-Me-D-Glu(OBzl)-OH
| Coupling Reagent | Type | Key Features & Considerations |
| HBTU/DIEA | Aminium Salt | A widely used and effective coupling reagent. Can cause guanidinylation of the N-terminal amine if used in excess.[5] |
| HATU/DIEA | Aminium Salt | More reactive than HBTU, leading to faster couplings and reduced racemization. Preferred for difficult couplings.[5][6] |
| PyBOP/DIEA | Phosphonium Salt | A non-carcinogenic alternative to BOP with high coupling efficiency.[5] |
| DIC/HOBt | Carbodiimide | A classic and cost-effective choice, but may be less efficient for sterically hindered couplings. |
Experimental Protocols
Materials and Reagents
-
Boc-N-Me-D-Glu(OBzl)-OH
-
Boc-protected amino acids
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, PyBOP, DIC)
-
1-Hydroxybenzotriazole (HOBt) (if using DIC)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Scavengers (e.g., p-cresol, anisole)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - General Cycle
This protocol outlines a single coupling cycle for extending the peptide chain.
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Treat the resin with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (3 eq.), a suitable coupling reagent (e.g., HBTU, 2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor for the presence of free primary amines. A negative result indicates complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Protocol 2: Coupling of Boc-N-Me-D-Glu(OBzl)-OH
Due to steric hindrance, the coupling of Boc-N-Me-D-Glu(OBzl)-OH may require modified conditions.
-
Follow Steps 1-3 of Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-N-Me-D-Glu(OBzl)-OH (3 eq.) and a high-efficiency coupling reagent like HATU (2.9 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution and allow it to pre-activate for 1-5 minutes.
-
Add the pre-activated amino acid solution to the resin.
-
Shake the reaction vessel at room temperature for 2-4 hours. A double coupling (repeating this step) may be necessary to achieve a coupling efficiency of >95%.
-
-
Monitoring and Washing:
-
Perform an Isatin test to monitor for the presence of secondary amines. A negative result indicates complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Protocol 3: Cleavage and Deprotection
Caution: This step involves the use of highly corrosive and toxic reagents like HF or TFMSA and must be performed in a specialized apparatus by trained personnel.
-
Drying: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail. For peptides containing sensitive residues, scavengers are crucial. A common cocktail is HF:p-cresol (9:1, v/v).
-
Cleavage Reaction:
-
Cool the reaction vessel to 0°C.
-
Add the cleavage cocktail to the resin.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Removal: Remove the HF by a stream of nitrogen gas.
-
Peptide Precipitation:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge and decant the ether. Repeat this step 3 times.
-
-
Drying: Dry the crude peptide under vacuum.
Protocol 4: Purification and Characterization
-
Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water with 0.1% TFA.
-
Purification: Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization:
-
Confirm the identity and purity of the peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
The HPLC profile of N-methylated peptides may show multiple peaks due to the slow conversion between cis/trans amide bond conformers.[7]
-
Mandatory Visualizations
Caption: Boc-SPPS workflow for peptide synthesis.
Caption: Structure of Boc-N-Me-D-Glu(OBzl)-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Boc-Gln-OH in the Development of Diagnostic Tools
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Nα-tert-Butoxycarbonyl-L-glutamine (Boc-Gln-OH) in the development of sophisticated diagnostic tools. The focus is on its application in the synthesis of peptide-based probes for in vivo imaging and other diagnostic assays, capitalizing on the crucial role of glutamine in various pathological states.
Introduction
Glutamine is the most abundant amino acid in the human body and plays a pivotal role in numerous metabolic processes, including nucleotide synthesis, energy production, and immune function.[1][2] In various diseases, particularly cancer, there is a significant alteration in glutamine metabolism, with cells becoming "addicted" to glutamine for their rapid proliferation and survival.[3] This metabolic reprogramming presents a unique opportunity for the development of targeted diagnostic agents.
Boc-Gln-OH is an essential building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptides.[4][5][6] Its Boc protecting group allows for the controlled and sequential addition of amino acids to a growing peptide chain.[][8] This enables the precise synthesis of peptides that can be developed into diagnostic probes, for example, for Positron Emission Tomography (PET) imaging.[3][9]
Application: Development of Peptide-Based PET Tracers for Oncology
A significant application of Boc-Gln-OH is in the synthesis of peptide-based radiotracers for PET imaging in oncology. Cancer cells often exhibit upregulated glutamine transporters and increased glutaminolysis. By incorporating glutamine into a peptide sequence that can be labeled with a positron-emitting radionuclide, it is possible to create a tracer that specifically targets and visualizes tumors.
Glutamine Metabolism in Cancer Cells
Experimental Workflow for Developing a Glutamine-Based PET Tracer
The development of a novel peptide-based PET tracer involves several key stages, from initial synthesis to in vivo validation.
Data Presentation
The validation of a new peptide-based PET tracer involves quantifying its performance at various stages. The following table provides an example of the types of data that would be collected.
| Parameter | Description | Example Value |
| Peptide Purity | Purity of the synthesized peptide as determined by HPLC. | > 95% |
| Radiochemical Yield | The yield of the radiolabeling reaction, decay-corrected. | 75 ± 5% |
| Radiochemical Purity | The percentage of the radioactivity associated with the desired product. | > 98% |
| Binding Affinity (Kd) | The concentration of the tracer required to bind to 50% of the receptors. | 15.2 nM |
| Tumor Uptake (%ID/g) | The percentage of the injected dose per gram of tumor tissue at 1h p.i. | 5.8 ± 1.2 %ID/g |
| Tumor-to-Muscle Ratio | The ratio of radioactivity in the tumor compared to muscle tissue at 1h p.i. | 10.5 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Glutamine-Containing Peptide
This protocol describes the synthesis of a hypothetical glutamine-containing peptide (e.g., Lys-Gly-Gln) using Boc-SPPS.
Materials:
-
Leu-OCH2-Pam-resin
-
Boc-Gln-OH[6]
-
Boc-Gly-OH
-
Boc-Lys(Z)-OH
-
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Anhydrous HF
-
p-cresol
Procedure:
-
Resin Swelling: Swell the Leu-OCH2-Pam-resin in DCM for 30 minutes.
-
First Amino Acid Coupling (Gln):
-
In a separate vessel, dissolve Boc-Gln-OH (2 eq), HBTU (2 eq), and DIEA (4 eq) in DMF.
-
Add the activation mixture to the drained resin and agitate for 2 hours.
-
Wash the resin with DMF, DCM, and methanol, then dry.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM and DMF.
-
Neutralize with 10% DIEA in DMF.
-
-
Second Amino Acid Coupling (Gly):
-
Repeat step 2 using Boc-Gly-OH.
-
-
Boc Deprotection:
-
Repeat step 3.
-
-
Third Amino Acid Coupling (Lys):
-
Repeat step 2 using Boc-Lys(Z)-OH.
-
-
Final Boc Deprotection:
-
Repeat step 3.
-
-
Cleavage:
-
Treat the peptide-resin with anhydrous HF containing 10% p-cresol at 0°C for 1 hour.[5]
-
Evaporate the HF.
-
Precipitate the peptide with cold diethyl ether.
-
-
Purification:
-
Dissolve the crude peptide in aqueous acetonitrile with 0.1% TFA.
-
Purify by reverse-phase HPLC.
-
Lyophilize the pure fractions.
-
Protocol 2: Radiolabeling and Quality Control
This protocol provides a general method for labeling the synthesized peptide with Gallium-68 (⁶⁸Ga).
Materials:
-
Synthesized peptide with a chelator (e.g., DOTA-Lys-Gly-Gln)
-
⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (pH 4.5)
-
HPLC system with a radioactivity detector
Procedure:
-
Elution: Elute ⁶⁸GaCl₃ from the generator with 0.1 M HCl.
-
Labeling Reaction:
-
Add the peptide solution (10-20 µg in water) to a vial.
-
Add sodium acetate buffer.
-
Add the ⁶⁸GaCl₃ eluate.
-
Incubate at 95°C for 10 minutes.
-
-
Quality Control:
-
Inject an aliquot of the reaction mixture into the HPLC system.
-
Analyze the chromatogram to determine radiochemical purity.
-
Protocol 3: In Vitro Cell Binding Assay
This protocol is for determining the binding affinity of the radiolabeled peptide to cancer cells.
Materials:
-
Cancer cell line with high glutamine uptake (e.g., PC-3)
-
Cell culture medium
-
Radiolabeled peptide
-
Unlabeled peptide
-
Phosphate-buffered saline (PBS)
-
Gamma counter
Procedure:
-
Cell Plating: Plate cells in a 24-well plate and grow to confluence.
-
Binding Experiment:
-
Wash cells with cold PBS.
-
Add increasing concentrations of the radiolabeled peptide to the wells.
-
For competition experiments, add a fixed concentration of radiolabeled peptide with increasing concentrations of unlabeled peptide.
-
Incubate at 37°C for 1 hour.
-
-
Washing: Wash the cells three times with cold PBS to remove unbound tracer.
-
Lysis and Counting:
-
Lyse the cells with 1 M NaOH.
-
Measure the radioactivity in the lysate using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding.
-
Determine the dissociation constant (Kd) using saturation binding analysis.
-
Protocol 4: In Vivo PET Imaging
This protocol outlines the use of the radiolabeled peptide for PET imaging in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with PC-3 xenografts)
-
Radiolabeled peptide
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
Procedure:
-
Animal Preparation: Anesthetize the mouse.
-
Tracer Injection: Inject the radiolabeled peptide (e.g., 5-10 MBq) via the tail vein.
-
Imaging:
-
Position the mouse in the PET/CT scanner.
-
Acquire a CT scan for anatomical reference.
-
Acquire a dynamic or static PET scan at desired time points (e.g., 30, 60, 120 minutes post-injection).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and other organs to quantify tracer uptake.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Glutamine | Rupa Health [rupahealth.com]
- 3. youtube.com [youtube.com]
- 4. chemimpex.com [chemimpex.com]
- 5. rsc.org [rsc.org]
- 6. Boc-Gln-OH 98 13726-85-7 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Glutamine metabolism as a diagnostic tool for bone disease in patients with multiple myeloma | VJHemOnc [vjhemonc.com]
Troubleshooting & Optimization
Preventing side reactions with Boc-Gln-OH during coupling
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent side reactions during the coupling of Boc-Gln-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the coupling of Boc-Gln-OH?
A1: The two main side reactions when using Boc-Gln-OH are:
-
Pyroglutamate (pGlu) Formation: This is an intramolecular cyclization of the N-terminal glutamine residue, resulting in a blocked N-terminus and chain termination. This reaction is often catalyzed by weak acids.
-
Nitrile Formation: Dehydration of the side-chain amide of glutamine to form a nitrile derivative can occur, especially during the activation of the carboxylic acid with carbodiimide reagents.
Q2: How can these side reactions be minimized?
A2: Several strategies can be employed to minimize these side reactions:
-
Side-Chain Protection: The most effective method is to use a side-chain protected glutamine derivative, such as Boc-Gln(Trt)-OH . The bulky trityl (Trt) group sterically hinders both pyroglutamate formation and side-chain dehydration.[1]
-
Choice of Coupling Reagent: Utilizing aminium/uronium or phosphonium salt-based coupling reagents like HBTU, HATU, or PyBOP is recommended over carbodiimides (DCC, DIC) when using unprotected Boc-Gln-OH, as they are less likely to cause dehydration.[1]
-
Use of Additives: If carbodiimides are used, the addition of a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure® can suppress nitrile formation.
-
Optimized Reaction Conditions: Pre-activation of the amino acid for a short duration before adding it to the resin, along with maintaining a neutral to slightly basic pH, can help reduce side reactions.
Q3: When should I use Boc-Gln(Trt)-OH versus unprotected Boc-Gln-OH?
A3: For most applications, especially in solid-phase peptide synthesis (SPPS), using Boc-Gln(Trt)-OH is highly recommended . The trityl group provides excellent protection against both pyroglutamate and nitrile formation, leading to higher purity and yield of the final peptide. Unprotected Boc-Gln-OH may be considered for solution-phase synthesis of short peptides where conditions can be more carefully controlled, but the risk of side reactions remains higher.
Q4: Can I quantify the extent of side product formation?
A4: Yes, the crude peptide can be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the desired peptide from its side products. The identity of the peaks can be confirmed by mass spectrometry (MS). See the detailed analytical protocol below.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Low coupling efficiency (positive Kaiser test after coupling) | Steric hindrance or aggregation of the peptide chain. | - Perform a double coupling by repeating the coupling step with fresh reagents.- Increase the equivalents of the amino acid and coupling reagent.- Switch to a more powerful coupling reagent like HATU or COMU. |
| Presence of a peak with a mass of -17 Da from the desired peptide | Pyroglutamate formation (loss of NH₃). | - If using unprotected Boc-Gln-OH at the N-terminus, switch to Boc-Gln(Trt)-OH.- Avoid prolonged exposure to weak acids.- Use a pre-formed pyroglutamic acid building block like Boc-pGlu-OH if an N-terminal pyroglutamate is desired.[2] |
| Presence of a peak with a mass of -18 Da from the desired peptide | Nitrile formation (dehydration of the side-chain amide). | - Use Boc-Gln(Trt)-OH instead of unprotected Boc-Gln-OH.- Avoid carbodiimide coupling reagents (DCC, DIC) without an additive like HOBt or OxymaPure®.[1] - Use aminium/uronium or phosphonium-based coupling reagents (HBTU, HATU, PyBOP). |
| Multiple unidentified peaks in the HPLC chromatogram | A combination of incomplete coupling and side reactions. | - Review the synthesis strategy, focusing on the use of side-chain protection for glutamine.- Optimize coupling times and reagents based on the specific sequence.- Ensure high-purity reagents and solvents are used. |
Data Presentation
Comparison of Common Coupling Reagents for Hindered Amino Acids
The following table summarizes the typical performance of various coupling reagents, which is indicative of their effectiveness in minimizing side reactions during the coupling of sterically demanding residues like glutamine.
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Side Reactions | Key Considerations |
| HATU/DIPEA | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings.[3] |
| HBTU/DIPEA | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option. |
| PyBOP/DIPEA | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP. |
| COMU/DIPEA | Aminium/Uronium Salt | >95 | Very Fast | Low | A safer and highly soluble alternative to HBTU/HATU. |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | Economical choice, but higher risk of nitrile formation with unprotected Gln. |
| DCC/HOBt | Carbodiimide/Additive | 80-90 | Moderate | Moderate | Similar to DIC/HOBt, but the dicyclohexylurea (DCU) byproduct is insoluble. |
Note: Yields are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using Boc-Gln(Trt)-OH with HBTU
This protocol is recommended for routine solid-phase peptide synthesis (SPPS) to minimize side reactions.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade N,N-Dimethylformamide (DMF) for at least 30 minutes. Drain the solvent.
-
Coupling Cocktail Preparation (Pre-activation):
-
In a separate vessel, dissolve Boc-Gln(Trt)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction: Add the pre-activated coupling cocktail to the deprotected peptide-resin.
-
Agitation: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).
Protocol 2: Coupling using Boc-Gln-OH with DIC/HOBt
This protocol can be used when Boc-Gln(Trt)-OH is not available, but careful monitoring is required.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in DMF for at least 30 minutes. Drain the solvent.
-
Coupling Cocktail Preparation:
-
In a separate vessel, dissolve Boc-Gln-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
-
Coupling Reaction:
-
Add the amino acid/HOBt solution to the deprotected peptide-resin.
-
Add DIC (3 equivalents) to the reaction vessel.
-
-
Agitation: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test. If the test is positive after 4 hours, consider a recoupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
Protocol 3: Analytical HPLC Method for Side Product Quantification
This protocol provides a general method for analyzing the crude peptide to quantify the desired product and major side products.
-
Sample Preparation:
-
Cleave a small amount of the peptide-resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the dried crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
-
HPLC System and Conditions:
-
System: A standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the resulting chromatogram.
-
The peak corresponding to the desired peptide should be the major peak.
-
Pyroglutamate-containing peptides will typically elute slightly earlier than the desired peptide due to increased polarity.
-
Nitrile-containing peptides will be more hydrophobic and will elute later than the desired peptide.
-
Confirm the identity of each peak by collecting fractions and analyzing them by mass spectrometry.
-
Visualizations
Caption: Side reactions of Boc-Gln-OH during peptide coupling.
Caption: Recommended workflow for Boc-Gln(Trt)-OH coupling.
References
Technical Support Center: Prevention of Pyroglutamate Formation from N-Terminal Glutamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on preventing the formation of pyroglutamate (pGlu) from N-terminal glutamine (Gln) residues in peptides and proteins.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate and why is its formation a concern?
Pyroglutamate (pGlu) is a cyclic derivative of an N-terminal glutamine residue.[1][2] This modification occurs through an intramolecular cyclization reaction, resulting in the loss of an ammonia molecule.[2] The formation of pGlu is a significant concern in research and biopharmaceutical development for several reasons:
-
Product Heterogeneity: Incomplete conversion to pGlu results in a mixed population of molecules, which can complicate analysis, characterization, and regulatory approval.[2]
-
Blocked N-terminus: The cyclic structure of pGlu lacks a free primary amine, which obstructs traditional protein sequencing methods like Edman degradation.[2]
-
Potential Impact on Bioactivity: Modification at the N-terminus can, in some cases, alter the biological activity, binding affinity, or efficacy of a peptide or protein.[2][3]
-
Analytical Challenges: The change in mass (-17 Da for Gln) and charge can complicate analytical techniques such as mass spectrometry and ion-exchange chromatography.[2][4]
Q2: What is the chemical mechanism of pyroglutamate formation from N-terminal Gln?
Pyroglutamate formation is an intramolecular cyclization reaction. The uncharged α-amino group of the N-terminal glutamine acts as a nucleophile, attacking the side-chain γ-carbonyl carbon. This attack forms a five-membered ring intermediate, which then eliminates ammonia to form the stable pyroglutamate residue.[2][5] This reaction can occur spontaneously, particularly under specific environmental conditions, or be catalyzed by the enzyme glutaminyl cyclase (QC).[2][3]
Q3: What factors influence the rate of pyroglutamate formation?
Several factors can significantly influence the rate of non-enzymatic pyroglutamate formation:
-
pH: The reaction is pH-dependent. While the optimal pH for the enzymatic conversion of Gln is around 8.0, the non-enzymatic reaction can be accelerated under both acidic and alkaline conditions.[6][7] To minimize spontaneous cyclization, maintaining a pH between 6.0 and 7.0 is recommended.[2]
-
Temperature: Higher temperatures increase the rate of pyroglutamate formation.[2][8] Therefore, conducting experiments and storing materials at reduced temperatures is crucial.
-
Buffer Composition: The composition of the buffer can influence the rate of cyclization. For instance, phosphate buffers have been reported to accelerate the formation of pGlu.[9]
-
Protein Structure: The local conformation of the N-terminus can affect the rate of pGlu formation.[10] Denaturing the protein can eliminate these structural effects.[10]
Q4: How can I prevent pyroglutamate formation during protein/peptide production and purification?
Preventing pGlu formation requires careful control of experimental conditions throughout the production and purification workflow:
-
Cell Culture/Fermentation: For recombinant proteins, a significant amount of pGlu formation can occur within the bioreactor.[4][8] While complete control is challenging, being mindful of factors like temperature and media composition is important.[2]
-
Purification:
Q5: What are the best practices for storing peptides and proteins to avoid pyroglutamate formation?
Proper storage is critical for maintaining the integrity of the N-terminus:
-
Short-term Storage (Liquid): For storage periods of days to a few weeks, keep samples in a buffer with a pH between 6.0 and 7.0 at 4°C.[2]
-
Long-term Storage:
-
Lyophilization: For peptides and proteins that are stable to lyophilization, this is the preferred method for long-term storage as it significantly reduces the rate of cyclization in the solid state.[2] However, it's noteworthy that in the pH range of 5.5-6.0, the rate of pGlu formation in the solid state can be greater than in solution.[11][12]
-
Frozen Aliquots: If lyophilization is not an option, flash-freeze aliquots in liquid nitrogen and store them at -80°C. It is crucial to avoid repeated freeze-thaw cycles.[2]
-
Q6: Can I remove pyroglutamate once it has formed?
Yes, pyroglutamate can be enzymatically removed using pyroglutamate aminopeptidase (pGAP).[2] This enzyme specifically cleaves the pGlu residue from the N-terminus, exposing the subsequent amino acid for sequencing or other applications.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected heterogeneity in purified peptide/protein | Spontaneous formation of pyroglutamate during purification or storage. | - Maintain a pH between 6.0 and 7.0 during all steps.- Perform purification at reduced temperatures (e.g., 4°C).- Lyophilize the final product for long-term storage.[2] |
| Inconsistent results in biological assays | Variable amounts of pyroglutamate formation between different batches. | - Implement strict control over pH, temperature, and buffer composition during production and storage.- Characterize each batch for the percentage of pGlu formation using analytical techniques like RP-HPLC or mass spectrometry.[2] |
| N-terminal sequencing fails (blocked N-terminus) | The N-terminal Gln has cyclized to pyroglutamate. | - Treat the sample with pyroglutamate aminopeptidase to remove the pGlu residue before sequencing.[2] |
| Discrepancies in mass spectrometry data | In-source cyclization of Gln to pGlu during MS analysis. | - Optimize MS ionization source conditions to minimize in-source cyclization.- Ensure chromatographic separation of Gln, Glu, and pGlu.[13][14] |
Quantitative Data Summary
The rate of pyroglutamate formation is highly dependent on pH and temperature. The following table summarizes the influence of these factors on the stability of N-terminal glutamine.
| N-Terminal Residue | pH | Temperature (°C) | Condition | Effect on pGlu Formation Rate |
| Gln | 8.0 | 37 | Solution | Enzymatic conversion is optimal.[6] |
| Gln/Glu | Acidic (<6.0) | Ambient/Elevated | Solution | Increased rate of spontaneous formation.[6][7] |
| Gln/Glu | Alkaline (>7.0) | Ambient/Elevated | Solution | Increased rate of spontaneous formation.[6] |
| Gln/Glu | 6.0 - 7.0 | 4 | Solution | Minimized rate of spontaneous formation.[2] |
| Gln/Glu | 5.5 - 6.0 | 50 | Lyophilized Solid | Rate can be greater than in solution.[11][12] |
Experimental Protocols
Protocol 1: Minimizing Pyroglutamate Formation During Sample Storage
-
Buffer Selection: Whenever possible, formulate and store peptides/proteins in a buffer with a pH between 6.0 and 7.0.
-
Temperature Control: For short-term storage (days to a few weeks), maintain liquid samples at 4°C. For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.[2]
-
Lyophilization: For peptides and proteins amenable to lyophilization, this is the preferred method for long-term storage as it significantly curtails the rate of cyclization.[2]
Protocol 2: Enzymatic Removal of Pyroglutamate using pGAP
-
Sample Preparation: Dissolve the pGlu-containing peptide or protein in a buffer compatible with pGAP activity (refer to the manufacturer's instructions).
-
Enzyme Addition: Add pyroglutamate aminopeptidase to the sample at a recommended enzyme-to-substrate ratio.
-
Incubation: Incubate the reaction mixture at the optimal temperature and for a sufficient duration to ensure complete removal of the pGlu residue.
-
Reaction Termination: Stop the reaction, typically by adding a denaturant or by heat inactivation as per the manufacturer's protocol.
-
Analysis: Confirm the removal of pGlu and the exposure of the new N-terminus using mass spectrometry or N-terminal sequencing.
Protocol 3: Detection and Quantification of Pyroglutamate by LC-MS/MS
-
Sample Preparation: For proteins, enzymatic digestion (e.g., with Trypsin or Lys-C) is required to generate peptides of a suitable size for MS analysis.[10]
-
Chromatographic Separation: Use a reversed-phase high-performance liquid chromatography (RP-HPLC) method that effectively separates the native peptide from the pGlu-modified peptide.
-
Mass Spectrometry Analysis: Employ a high-resolution mass spectrometer to detect the mass difference between the native peptide and the pGlu-containing peptide (a mass loss of 17.03 Da for Gln).
-
Quantification: Quantify the relative abundance of the native and modified peptides by integrating the peak areas from the extracted ion chromatograms. For absolute quantification, a standard curve can be generated using a synthetic pGlu-containing peptide.
Visualizations
Caption: Mechanism of pyroglutamate formation from N-terminal glutamine.
Caption: Troubleshooting workflow for managing pyroglutamate formation.
References
- 1. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. portlandpress.com [portlandpress.com]
- 4. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preventing the spontaneous modification of an HLA-A2-restricted peptide at an N-terminal glutamine or an internal cysteine residue enhances peptide antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the origin of the N-terminal pyro-glutamate variation in monoclonal antibodies using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Boc-Gln-OH deprotection conditions to avoid side products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the deprotection of Boc-Gln-OH and minimize the formation of side products, primarily pyroglutamic acid (pGlu).
Frequently Asked Questions (FAQs)
Q1: What is the primary side product during the deprotection of Boc-Gln-OH, and why does it form?
A1: The main side product is pyroglutamic acid (pGlu).[1] It forms through an intramolecular cyclization reaction where the N-terminal α-amino group of glutamine attacks the side-chain γ-carbonyl carbon, leading to the elimination of ammonia.[1] This reaction is catalyzed by acidic conditions and elevated temperatures, which are often employed during Boc deprotection.
Q2: What are the consequences of pyroglutamate formation?
A2: The formation of pyroglutamate introduces heterogeneity into the final product, complicating purification and analysis. The cyclized pGlu lacks a free primary amine, which blocks further sequencing or coupling reactions in peptide synthesis. While not always the case, this modification at the N-terminus can potentially impact the biological activity of a peptide.
Q3: Besides pyroglutamate, are there other side products to be aware of during Boc deprotection?
A3: Yes, the cleavage of the Boc group generates a reactive tert-butyl cation. This carbocation can alkylate nucleophilic residues, although this is more of a concern when deprotecting Boc-Gln within a peptide sequence containing sensitive amino acids like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), or Tyrosine (Tyr).[2] For the deprotection of Boc-Gln-OH itself, pyroglutamate formation is the most significant side reaction.
Q4: How can I detect and quantify the formation of pyroglutamate?
A4: Pyroglutamate can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][4][5] These methods can separate and measure the amounts of both the desired glutamine product and the pyroglutamate side product.
Troubleshooting Guide: Minimizing Pyroglutamate Formation
This guide provides strategies to troubleshoot and optimize the deprotection of Boc-Gln-OH to favor the formation of the desired glutamine product over the pyroglutamate side product.
| Issue | Potential Cause | Recommended Solution |
| High levels of pyroglutamate detected after deprotection. | Harsh acidic conditions: High concentration of trifluoroacetic acid (TFA), prolonged reaction time, or elevated temperature can accelerate the rate of pyroglutamate formation. | 1. Milder Acidic Conditions: Use a lower concentration of TFA (e.g., 25-50% in a solvent like dichloromethane - DCM) instead of 100% TFA.[2][6] Alternatively, consider using 4M HCl in dioxane, which can be an effective alternative.[2] 2. Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the deprotection is complete. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly reduce the rate of pyroglutamate formation.[2] |
| Incomplete Boc deprotection. | Insufficiently acidic conditions: Using conditions that are too mild may lead to incomplete removal of the Boc group, resulting in a mixture of starting material and product. | 1. Incremental Increase in Acidity/Time: If incomplete deprotection is observed, slightly increase the reaction time or the acid concentration incrementally, while still monitoring for pyroglutamate formation. 2. Alternative Acid/Solvent System: Switch to a different deprotection cocktail, such as 4M HCl in dioxane, which may offer a better balance between efficient deprotection and minimal side product formation.[2] |
| Variability in the ratio of glutamine to pyroglutamate between batches. | Inconsistent reaction parameters: Minor variations in temperature, reaction time, or the age and quality of reagents can lead to inconsistent results. | 1. Standardize Protocols: Strictly adhere to a well-defined and optimized protocol for every reaction. 2. Use Fresh Reagents: Ensure that the TFA and solvents used are of high quality and free of contaminants that could influence the reaction outcome. |
Data Presentation: Comparison of Deprotection Conditions
While specific quantitative data for the deprotection of Boc-Gln-OH is not extensively published in a comparative format, the following table summarizes the expected qualitative outcomes based on established principles of reaction kinetics. Milder conditions are generally favored to minimize the acid-catalyzed cyclization to pyroglutamate.
| Deprotection Cocktail | Temperature | Typical Time | Expected Gln:pGlu Ratio | Notes |
| 50% TFA in DCM | Room Temp. | 30 min | Moderate to High | A standard condition; optimization of time is crucial. |
| 25% TFA in DCM | Room Temp. | 1-2 hours | Higher | Milder acidity reduces the rate of pGlu formation, but may require longer reaction times. |
| 100% TFA | Room Temp. | 5-15 min | Lower | Harsher conditions lead to faster deprotection but a significantly higher propensity for pGlu formation.[7] |
| 4M HCl in Dioxane | Room Temp. | 30 min - 2 hours | Moderate to High | An effective alternative to TFA that may offer a better outcome for minimizing pGlu.[2] |
| 25-50% TFA in DCM | 0 °C | 1-3 hours | Highest | Lowering the temperature is a key strategy to slow down the cyclization reaction. |
Experimental Protocols
Protocol 1: Optimized Boc-Gln-OH Deprotection with TFA in DCM
This protocol aims to minimize pyroglutamate formation by using a moderate TFA concentration and controlled temperature.
-
Preparation: In a clean, dry round-bottom flask, dissolve Boc-Gln-OH in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add an equal volume of a pre-chilled solution of 50% Trifluoroacetic Acid (TFA) in DCM to the reaction mixture while stirring.
-
Reaction Monitoring: Monitor the progress of the deprotection every 15-30 minutes using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically within 1-2 hours), remove the solvent and excess TFA under reduced pressure. Co-evaporation with a non-polar solvent like toluene can help remove residual TFA.[2] The resulting product will be the TFA salt of glutamine.
Protocol 2: Boc-Gln-OH Deprotection using HCl in Dioxane
This protocol provides an alternative to TFA-based methods.
-
Preparation: Dissolve Boc-Gln-OH in a minimal amount of a suitable solvent like dioxane or DCM in a round-bottom flask.
-
Acid Addition: At 0 °C, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by adding diethyl ether and collected by filtration.[2]
Visualizations
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of glutamine, glutamate, pyroglutamate, and GABA in cerebrospinal fluid using ion pairing HPLC with positive electrospray LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Racemization of glutamine during peptide synthesis and how to minimize it
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the racemization of glutamine (Gln) during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure chiral molecule, such as an L-amino acid, converts into a mixture of both its L- and D-enantiomers. In peptide synthesis, this means that the intended L-glutamine can be unintentionally converted into a mixture of L-glutamine and D-glutamine during the coupling step. This loss of stereochemical integrity can lead to the synthesis of a diastereomeric peptide impurity that is often difficult to separate from the target peptide and can drastically alter its biological activity and therapeutic efficacy.
Q2: Why is glutamine particularly susceptible to racemization?
A2: Like other amino acids, glutamine is susceptible to racemization, primarily during the carboxyl group activation step required for amide bond formation. The primary mechanism involves the formation of a planar, achiral intermediate called a 5(4H)-oxazolone (or azlactone). The proton on the alpha-carbon of this intermediate is acidic and can be easily removed by a base. Subsequent attack by the amine component can occur from either side of the planar ring, resulting in both the desired L-isomer and the undesired D-isomer.[1] Additionally, unprotected or poorly protected N-terminal glutamine residues can undergo base-catalyzed cyclization to form pyroglutamate, a side reaction that can also be associated with racemization.[2]
Q3: Which factors have the most significant impact on glutamine racemization?
A3: Several factors during the coupling reaction can influence the rate of racemization:
-
Coupling Reagent: The choice of coupling reagent is critical. Highly reactive reagents that promote rapid amide bond formation can kinetically outcompete the racemization pathway.[1]
-
Base: The type and amount of base used for activation play a major role. Stronger, less sterically hindered bases can accelerate the abstraction of the alpha-proton from the oxazolone intermediate, increasing racemization.[3]
-
Activation Time: Prolonged pre-activation of the amino acid before addition to the peptide-resin allows more time for the oxazolone intermediate to form and racemize.
-
Temperature: Higher coupling temperatures can increase the rate of both coupling and racemization.
-
Solvent: The polarity of the solvent can influence the stability of the charged intermediates involved in the racemization pathway.[3]
-
Protecting Groups: The side-chain protecting group on glutamine, typically trityl (Trt), is crucial for preventing side reactions like nitrile formation but does not directly prevent alpha-carbon racemization during activation.[4]
Q4: What is the benefit of using additives like HOBt, HOAt, or Oxyma?
A4: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyano(hydroxyimino)acetate (OxymaPure) are essential for suppressing racemization, especially when using carbodiimide coupling reagents like DIC.[2][5] These additives react with the initially formed activated intermediate to generate an active ester. This new intermediate is more stable and less prone to cyclizing into the problematic oxazolone, thereby minimizing racemization.[2] Modern uronium/aminium reagents like HATU and HCTU already incorporate a HOAt or HOBt derivative in their structure.
Troubleshooting Guide: High D-Glutamine Content Detected
Problem: Your post-synthesis analysis (e.g., chiral HPLC) of a glutamine-containing peptide reveals a significant peak corresponding to a D-Gln diastereomer.
Below is a systematic guide to troubleshoot and resolve this issue.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is the most common cause of excessive racemization.
-
Possible Cause: Use of carbodiimides (DCC, DIC) without racemization-suppressing additives.
-
Solution: Always use carbodiimides in conjunction with an additive like HOBt or, preferably, OxymaPure. For sensitive couplings, it is highly recommended to switch to an aminium/uronium or phosphonium-based reagent.
-
-
Possible Cause: Use of a coupling reagent known for higher racemization potential (e.g., HBTU).
Quantitative Data Summary
While direct quantitative comparisons for glutamine are sparse, data from racemization-prone amino acids like Histidine (His) and Cysteine (Cys) provide a strong proxy for reagent performance.
| Coupling Reagent | Additive | Base | Relative Racemization Level | Comments |
| DIC | None | DIPEA | High | Not recommended for sensitive amino acids. |
| DIC | HOBt | DIPEA | Moderate | Significant improvement over DIC alone. |
| DIC | OxymaPure | DIPEA | Low | Oxyma is a highly effective and non-explosive additive.[7] |
| HBTU | (Internal) | DIPEA | Moderate | Generally higher racemization than HATU or COMU. |
| HATU | (Internal) | DIPEA | Low | Excellent performance due to the HOAt moiety.[1][5] |
| COMU | (Internal) | DIPEA | Very Low | Often considered superior for suppressing racemization.[6] |
Table based on general findings in peptide chemistry literature.[1][5][6][7] Actual percentages can vary based on sequence, temperature, and other conditions.
Step 2: Assess the Base and Activation Conditions
-
Possible Cause: Use of an overly strong or non-hindered base (e.g., DIPEA, NMM) in excess.
-
Possible Cause: Extended pre-activation time.
-
Solution: Minimize the pre-activation time. Mix the amino acid, coupling reagent, and base for only 1-2 minutes before adding the solution directly to the resin. For highly sensitive residues, consider in-situ activation where the reagent is added to the vessel containing the resin and the amino acid.
-
Step 3: Optimize Reaction Conditions
-
Possible Cause: Elevated coupling temperature.
-
Solution: Perform the coupling reaction at a lower temperature. While room temperature is standard, running the reaction at 0°C can significantly reduce the rate of racemization. This is especially important for microwave-assisted syntheses where temperatures can rise significantly; lowering the target temperature from 80°C to 50°C has been shown to limit racemization for sensitive residues.[7]
-
Visual Summaries
Mechanism of Glutamine Racemization
Caption: General mechanism of racemization via the 5(4H)-oxazolone pathway during peptide coupling.
Troubleshooting Workflow for Gln Racemization
Caption: A step-by-step workflow for troubleshooting and minimizing glutamine racemization.
Experimental Protocols
Protocol 1: Optimized Coupling for Fmoc-Gln(Trt)-OH to Minimize Racemization
This protocol is designed for a standard 0.1 mmol solid-phase synthesis scale.
Materials:
-
Resin with free N-terminal amine (0.1 mmol)
-
Fmoc-Gln(Trt)-OH (4 eq., 0.4 mmol)
-
Coupling Reagent (e.g., COMU) (3.9 eq., 0.39 mmol)
-
Base (e.g., 2,4,6-Collidine) (2 eq. for COMU, 0.2 mmol)
-
Peptide synthesis grade DMF or NMP
-
DCM (Dichloromethane)
-
20% Piperidine in DMF (v/v)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes.
-
Washing: Thoroughly wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Activation and Coupling: a. In a separate vial, dissolve Fmoc-Gln(Trt)-OH and COMU in DMF. b. Add 2,4,6-collidine to the activation mixture and agitate for 1 minute. c. Immediately add the activated solution to the resin-containing reaction vessel. d. Allow the coupling reaction to proceed for 1-2 hours at room temperature. For maximum suppression, perform the coupling in an ice bath at 0°C.
-
Post-Coupling Wash: Wash the resin thoroughly with DMF (5x).
-
Monitoring (Optional): Perform a Kaiser test on a small sample of beads to confirm reaction completion (a negative test indicates a complete reaction).
Protocol 2: Quantification of Gln Racemization by Chiral HPLC after Acid Hydrolysis
This protocol provides a method to determine the percentage of D-Gln in a final, cleaved peptide.
Materials:
-
Lyophilized peptide sample (~1 mg)
-
6 M HCl containing 0.1% phenol (or 6 M DCl in D₂O to correct for hydrolysis-induced racemization)
-
Hydrolysis tubes and vacuum sealing apparatus or heating block
-
HPLC system with a chiral column (e.g., CROWNPAK CR-I(+))
-
Mobile phase reagents (e.g., perchloric acid solution)
-
D- and L-Glutamine standards
Procedure:
-
Acid Hydrolysis: a. Place the peptide sample into a hydrolysis tube. b. Add 200-400 µL of 6 M HCl/phenol solution. c. Freeze the sample in liquid nitrogen, evacuate the tube, and flame seal under vacuum. d. Heat the sealed tube at 110°C for 24 hours to completely hydrolyze all peptide bonds.[1] e. After cooling, open the tube and evaporate the acid to dryness under vacuum. f. Re-dissolve the amino acid residue in HPLC-grade water or a suitable buffer.
-
Chiral HPLC Analysis: a. Equilibrate the chiral HPLC column with the mobile phase (e.g., aqueous HClO₄ pH 1.5) at a constant flow rate and temperature. b. Inject a standard mixture of L-Gln and D-Gln to determine their retention times. Note: Glutamine can cyclize to pyroglutamic acid under acidic conditions, so standards should be handled accordingly. It is often more robust to analyze for Glutamic Acid (Glu) after converting Gln to Glu during hydrolysis. c. Inject the hydrolyzed peptide sample. d. Integrate the peak areas for the L-Gln and D-Gln enantiomers.
-
Calculation:
-
% D-Gln (Racemization) = [Area(D-Gln) / (Area(L-Gln) + Area(D-Gln))] x 100
-
(Note: For advanced analysis, derivatization with Marfey's reagent (FDAA) followed by RP-HPLC-MS allows for excellent separation and quantification of all amino acid diastereomers and can correct for hydrolysis-induced racemization if deuterated acid is used).[2]
References
- 1. usp.org [usp.org]
- 2. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents | Semantic Scholar [semanticscholar.org]
Technical Support Center: Boc-Gln-OH Solubility and Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered with Boc-Gln-OH during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of Boc-Gln-OH?
Boc-L-Glutamine (Boc-Gln-OH) is a white powder that is moderately soluble in water and soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[1] In the context of peptide synthesis, it is often used in solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). One source indicates that it is "clearly soluble" in DMF at a concentration of 1 mmole in 2 ml.
Q2: My Boc-Gln-OH is not dissolving properly in my synthesis solvent. What could be the issue?
Several factors can contribute to poor solubility:
-
Solvent Quality: The purity of the solvent is crucial. The presence of water or other impurities can significantly reduce the solubility of Boc-protected amino acids.
-
Temperature: Lower ambient temperatures can decrease solubility.
-
Concentration: You might be exceeding the solubility limit of Boc-Gln-OH in the chosen solvent.
-
Compound Purity: Impurities within the Boc-Gln-OH reagent itself can affect its dissolution.
Q3: Can I heat the solvent to dissolve Boc-Gln-OH?
Gentle warming can be employed to aid dissolution. However, this should be done with caution as excessive heat can lead to the degradation of the Boc-protecting group and an increased risk of side reactions, such as the formation of pyroglutamate from the glutamine side chain.[2] It is advisable to warm the solution gently (e.g., to 30-40°C) and for a minimal amount of time.
Q4: What is aggregation and how does it relate to the solubility of Boc-Gln-OH?
Aggregation is the process where peptide chains associate with each other, forming larger, often insoluble structures. This can be a significant issue during solid-phase peptide synthesis (SPPS), particularly with sequences containing amino acids like glutamine that can form intra-chain hydrogen bonds. While Boc-Gln-OH itself may be soluble, the growing peptide chain containing glutamine residues can aggregate on the resin, leading to poor solvation, incomplete reactions, and difficult synthesis.
Q5: Are there alternative protecting groups for glutamine that offer better solubility?
Yes, the xanthyl (Xan) protecting group for the glutamine side chain, as in Boc-Gln(Xan)-OH, can improve the solubility of the derivative.[3] This protecting group also helps to prevent the dehydration of the amide group during activation with carbodiimides.[3]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues related to the solubility and use of Boc-Gln-OH in peptide synthesis.
Issue 1: Boc-Gln-OH fails to dissolve completely in the primary solvent (e.g., DMF, NMP).
| Potential Cause | Suggested Solution |
| Poor Solvent Quality | Use fresh, high-purity, anhydrous peptide synthesis grade solvents. |
| Low Temperature | Gently warm the mixture to 30-40°C with agitation. Avoid prolonged heating. |
| High Concentration | Increase the solvent volume to reduce the concentration. |
| Aggregation | Use sonication to break up any particulate matter and aid dissolution. |
Issue 2: The peptide-resin swells poorly after coupling with Boc-Gln-OH.
| Potential Cause | Suggested Solution |
| On-resin Aggregation | Switch to a more polar solvent system. Consider using a mixture of DMF and DMSO (e.g., up to 25% DMSO).[4] |
| Secondary Structure Formation | Add chaotropic salts like LiCl (0.5-1.0 M) to the solvent to disrupt hydrogen bonding. |
Issue 3: Incomplete coupling reaction involving Boc-Gln-OH.
| Potential Cause | Suggested Solution |
| Poor Solvation of Peptide-Resin | Employ specialized solvent mixtures like "Magic Mixture" (see protocol below) to improve solvation. |
| Steric Hindrance/Aggregation | Increase the coupling time and/or perform a double coupling. |
| Racemization | Avoid excessive heating and prolonged pre-activation times. Use additives like HOBt or Oxyma Pure to suppress racemization.[5] |
Data Presentation
Table 1: Solubility of Boc-Gln-OH in Common Solvents
| Solvent | Solubility | Concentration | Notes | Reference |
| Water | Moderately Soluble | Not specified | - | [1] |
| Ethanol | Soluble | Not specified | - | [1] |
| Methanol | Soluble | Not specified | - | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not specified | - | [1] |
| N,N-Dimethylformamide (DMF) | Clearly Soluble | 1 mmole in 2 mL (~123 mg/mL) | Standard solvent for peptide synthesis. |
Note: Quantitative solubility data for Boc-Gln-OH is not widely available in the literature. The information presented is based on qualitative descriptions and semi-quantitative data from various sources.
Experimental Protocols
Protocol 1: Standard Dissolution of Boc-Gln-OH in DMF
-
Weigh the required amount of Boc-Gln-OH into a clean, dry vessel.
-
Add the calculated volume of anhydrous, peptide-grade DMF to achieve the desired concentration (e.g., 0.5 M).
-
Vortex or stir the mixture at room temperature until the solid is completely dissolved.
-
If dissolution is slow, gently warm the mixture to 30-40°C for a short period.
-
Allow the solution to cool to room temperature before use in the synthesis.
Protocol 2: Improving Solubility with a Co-solvent (DMF/DMSO)
-
Prepare a stock solution of the desired co-solvent mixture (e.g., 10% DMSO in DMF, v/v).
-
Weigh the required amount of Boc-Gln-OH into a clean, dry vessel.
-
Add the DMF/DMSO co-solvent mixture to the Boc-Gln-OH.
-
Vortex or sonicate the mixture until a clear solution is obtained.
-
This solution can then be used in the coupling reaction. The DMSO helps to disrupt secondary structures of the growing peptide chain on the resin.
Protocol 3: Using Chaotropic Salts to Prevent Aggregation
-
Prepare a stock solution of LiCl in DMF (e.g., 1 M).
-
During the coupling step, use the LiCl/DMF solution as the solvent for Boc-Gln-OH and the coupling reagents.
-
Caution: Ensure that the presence of LiCl does not interfere with downstream processes or purification.
Protocol 4: Preparation and Use of "Magic Mixture"
"Magic Mixture" is a solvent system designed to overcome severe aggregation during peptide synthesis.
-
Preparation of the Mixture:
-
Combine DMF, DCM, and NMP in a 1:1:1 ratio.
-
Add Triton X-100 to a final concentration of 1% (v/v).
-
Add ethylene carbonate to a final concentration of 2 M.
-
-
Application:
-
Use the "Magic Mixture" as the solvent for the acylation (coupling) step.
-
A modified version can also be used for the Fmoc-deprotection step (20% piperidine in the "Magic Mixture").
-
It is often recommended to perform the coupling at an elevated temperature (e.g., 55°C) when using this mixture.
-
Visualizations
Caption: Troubleshooting workflow for dissolving Boc-Gln-OH.
Caption: Key steps and potential side reactions in Boc-Gln-OH coupling.
References
Technical Support Center: Glutamine Side-Chain Protection in Boc SPPS
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting for common side reactions encountered when using glutamine in Boc-based solid-phase peptide synthesis (SPPS). The following sections are designed to help you identify, mitigate, and resolve these issues to improve peptide purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions associated with glutamine in Boc-SPPS?
A1: The primary side reactions involving the glutamine side chain during Boc-SPPS are pyroglutamate formation and dehydration of the side-chain amide to a nitrile.[1][2] Pyroglutamate formation occurs when the N-terminal α-amino group attacks the side-chain amide, leading to a cyclic pyroglutamyl residue and truncation of the peptide chain.[2][3] Dehydration to a nitrile is often promoted by carbodiimide-based coupling reagents and introduces a non-natural amino acid into the peptide sequence.[1][2]
Q2: Is it necessary to protect the side chain of glutamine in Boc-SPPS?
A2: While not always mandatory, protecting the side chain of glutamine is highly recommended, especially for the synthesis of long peptides or sequences where glutamine is repeatedly exposed to coupling reagents.[4] The use of a side-chain protecting group, such as Xanthyl (Xan), can significantly minimize the risk of pyroglutamate formation and nitrile dehydration.[5][6] Additionally, protected glutamine derivatives like Boc-Gln(Xan)-OH often exhibit improved solubility.[6]
Q3: What is the recommended protecting group for the glutamine side chain in Boc-SPPS?
A3: The most commonly used protecting group for the glutamine side chain in Boc chemistry is the Xanthyl (Xan) group.[4][5] Boc-Gln(Xan)-OH is utilized to prevent the aforementioned side reactions. The Xan group is labile to the standard acid treatment used for Boc group removal, meaning it is typically cleaved during the repetitive deprotection steps of the synthesis.[6][7]
Q4: How can I detect pyroglutamate formation and nitrile dehydration in my crude peptide?
A4: Both side products can be detected and quantified using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3] Pyroglutamate formation results in a mass loss of 17 Da (due to the loss of ammonia) at the N-terminus of the peptide.[3] Nitrile formation also leads to a mass loss of 18 Da (due to the loss of water) at the glutamine residue. Tandem MS (MS/MS) can be used to confirm the location of these modifications.[3]
Troubleshooting Guides
Issue 1: Presence of a Truncated Peptide with a Mass Loss of 17 Da
Q: My mass spectrometry analysis shows a significant peak corresponding to my target peptide minus 17 Da, and my overall yield is low. What is the likely cause and how can I fix it?
A: This is a classic sign of pyroglutamate formation at an N-terminal glutamine residue. The N-terminal amine attacks the side-chain amide, leading to cyclization and chain termination.
Troubleshooting Steps:
-
Confirmation: Use MS/MS to confirm that the mass loss is localized to the N-terminal glutamine.[3]
-
Optimize Coupling of the Subsequent Residue: If the glutamine is at the N-terminus of the growing chain, ensure rapid and efficient coupling of the next amino acid to minimize the time the free N-terminal amine is available to initiate cyclization.[3]
-
Use Side-Chain Protection: The most effective solution is to use Boc-Gln(Xan)-OH for the glutamine residue during synthesis. The bulky Xan group sterically hinders the intramolecular cyclization.
-
Direct Coupling of Pyroglutamic Acid: If the desired product is the pyroglutamyl peptide, it is often more efficient to couple Boc-pGlu-OH directly as the final amino acid in the synthesis.[3][8]
Issue 2: Detection of a Peptide with a Mass Loss of 18 Da
Q: I have identified an impurity in my crude peptide with a mass that is 18 Da less than the expected product. What could be the cause and how can I prevent it?
A: This mass loss is indicative of dehydration of the glutamine side-chain amide to a nitrile . This side reaction is particularly prevalent when using carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC).[1]
Troubleshooting Steps:
-
Confirmation: Verify the presence of the nitrile-containing peptide using HPLC and MS. The modified peptide will likely have a different retention time from the desired product.
-
Change Coupling Reagent: Avoid using carbodiimide-based reagents for the activation of glutamine. Opt for phosphonium-based reagents like BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) or uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are known to suppress this side reaction.[7][9]
-
Utilize Side-Chain Protection: Employing Boc-Gln(Xan)-OH is a highly effective strategy to prevent dehydration. The Xan group shields the side-chain amide from the activating agent.[6]
-
Pre-activation: If using a carbodiimide is unavoidable, pre-activating the amino acid can help reduce the dehydration side reaction.[6]
Data Presentation
| Parameter | Unprotected Boc-Gln-OH | Boc-Gln(Xan)-OH Protected |
| Risk of Pyroglutamate Formation | High, especially at the N-terminus | Significantly Reduced |
| Risk of Nitrile Dehydration | High with carbodiimide reagents | Significantly Reduced |
| Coupling Efficiency | Generally good, but can be sequence-dependent | High |
| Solubility | Can be poor in some solvents | Improved |
| Crude Peptide Purity | Lower due to potential side products | Higher |
| Overall Yield | Potentially lower due to side reactions and purification losses | Higher |
Experimental Protocols
Protocol 1: Manual Coupling of Boc-Gln(Xan)-OH using HBTU/DIEA
This protocol describes a standard procedure for the manual incorporation of Boc-Gln(Xan)-OH into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Gln(Xan)-OH
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Reaction vessel for manual SPPS
-
Shaker or agitator
Procedure:
-
Resin Preparation: Following the standard Boc-SPPS cycle, ensure the peptide-resin with the free N-terminal amine has been thoroughly washed and neutralized.
-
Activation Mixture Preparation: In a separate vessel, dissolve Boc-Gln(Xan)-OH (2.0 equivalents relative to the resin substitution) and HBTU (1.95 equivalents) in DMF (approximately 10 mL per gram of resin).
-
Coupling Reaction: a. To the dissolved Boc-Gln(Xan)-OH and HBTU mixture, add DIEA (3.0 equivalents). b. Mix briefly and immediately add the activated amino acid solution to the reaction vessel containing the resin. c. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: a. Take a small sample of the resin beads and perform a Kaiser test (ninhydrin test) to monitor the completion of the coupling reaction.[10] b. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a recoupling.
-
Washing: Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF (3 times) and DCM (3 times).
-
Proceed to the next cycle: Continue with the Boc deprotection step for the newly added glutamine residue.
Protocol 2: Cleavage of the Xan Group
The Xanthyl (Xan) protecting group is acid-labile and is typically removed simultaneously with the Boc group during the standard TFA deprotection step in each cycle of the synthesis.[7]
Reagents:
-
Deprotection Solution: 50% TFA in DCM (v/v)
-
Washing Solvent: DCM
Procedure:
-
Suspend the peptide-resin in the deprotection solution (50% TFA/DCM).
-
Agitate the mixture at room temperature for 30 minutes.
-
Filter the resin and wash thoroughly with DCM to remove the cleaved protecting groups and residual acid.
-
Proceed with the neutralization step before the next coupling.
Mandatory Visualization
Caption: Mechanisms of pyroglutamate formation and side-chain dehydration of glutamine.
Caption: Troubleshooting workflow for glutamine-related side reactions in Boc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. peptide.com [peptide.com]
Technical Support Center: Managing Steric Hindrance with Bulky Protecting Groups on Glutamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with bulky protecting groups on glutamine residues during peptide synthesis.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency of Fmoc-Gln(Trt)-OH
Symptom: Incomplete or slow coupling of Fmoc-Gln(Trt)-OH detected by monitoring tests (e.g., Kaiser or Ninhydrin test), leading to low peptide yield.[1][2]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Steric Hindrance | The bulky trityl (Trt) group on the glutamine side chain can physically block the N-terminal amine of the growing peptide chain.[2] Solutions: 1. Extend Coupling Time: Increase the standard coupling time from 1-2 hours to 4 hours or even overnight.[2] 2. Double Coupling: If a qualitative test indicates incomplete coupling, repeat the coupling step with a fresh solution of activated Fmoc-Gln(Trt)-OH.[2] |
| Peptide Aggregation & Secondary Structure | As the peptide chain grows, it can form secondary structures (like beta-sheets) or aggregate, making the N-terminal amine less accessible.[2] |
| Suboptimal Reagent Activation | Standard coupling reagents may not be reactive enough for sterically hindered couplings involving Fmoc-Gln(Trt)-OH.[2] |
| Incomplete Fmoc Deprotection | If the Fmoc group from the preceding amino acid is not fully removed, the N-terminal amine will not be available for coupling.[1] |
Issue 2: Side Reactions Associated with Glutamine Protection
Symptom: Presence of unexpected impurities in the final peptide product, such as deletion sequences, truncated sequences, or pyroglutamate-capped chains.
Potential Causes and Solutions:
| Side Reaction | Cause | Mitigation Strategy |
| Pyroglutamate Formation | Intramolecular cyclization of an N-terminal glutamine residue, which caps the peptide chain and makes it unreactive.[1] This risk increases if the deprotected N-terminal Gln is exposed to basic coupling conditions for an extended time.[1] | While the Trt group helps minimize this, it's not entirely eliminated.[1] Ensure efficient coupling to reduce the exposure time of the N-terminal Gln to basic conditions. |
| Deletion/Truncated Sequences | Premature deprotection of the incoming Fmoc-Gln(Trt)-OH due to residual piperidine from the previous deprotection step.[3] This can lead to the next amino acid being added instead (deletion) or the chain being capped (truncation).[3] | Ensure thorough washing of the resin after the piperidine deprotection step to remove all residual base before initiating the coupling of Fmoc-Gln(Trt)-OH.[3] |
| Dehydration to Nitrile | The amide side chain of glutamine can undergo dehydration to form a nitrile, especially with repeated exposure to carbodiimide coupling reagents.[4] | Using a side-chain protecting group like Trt effectively prevents this side reaction.[4][5] |
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-Gln(Trt)-OH used instead of unprotected Fmoc-Gln-OH in SPPS?
A1: Fmoc-Gln(Trt)-OH is preferred for several key reasons:
-
Prevention of Side Reactions: The bulky trityl (Trt) group on the side-chain amide prevents dehydration to a nitrile and reduces the likelihood of pyroglutamate formation.[5][6]
-
Enhanced Solubility: Fmoc-Gln(Trt)-OH has significantly better solubility in common SPPS solvents like DMF compared to the very poor solubility of Fmoc-Gln-OH.[5][7] This ensures a higher effective concentration for the coupling reaction.[2]
Q2: Can the trityl group on Fmoc-Gln(Trt)-OH cause any issues during final cleavage?
A2: Yes, during the final acidic cleavage (e.g., with TFA), the cleaved trityl cations can potentially alkylate sensitive residues like tryptophan and tyrosine. To prevent this, a scavenger cocktail, typically containing triisopropylsilane (TIS) and water, should be used.[6]
Q3: Are there alternatives to the Trt group for glutamine side-chain protection?
A3: Yes, other protecting groups exist, though Trt is the most common in Fmoc SPPS. Alternatives include:
-
Dimethoxybenzhydryl (Mbh): This group offers protection but may require longer cleavage times (4-6 hours with 95% TFA) compared to Trt.[6]
-
Trialkoxybenzyl (Tmob): These groups, like 2,4,6-trimethoxybenzyl, are also effective and are readily cleaved by TFA.[6][7] They are reported to provide good solubility and direct coupling without side reactions.[8]
Q4: Can extended coupling times for Fmoc-Gln(Trt)-OH lead to other side reactions?
A4: While extended coupling is a common strategy, prolonged exposure to the basic coupling environment can increase the risk of racemization, particularly for the amino acid preceding the glutamine residue.[2] However, for Fmoc-Gln(Trt)-OH itself, the main goal is to achieve complete coupling without significant side product formation.[2]
Experimental Protocols
Standard Coupling Protocol for Fmoc-Gln(Trt)-OH
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[2]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group from the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.[3]
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (e.g., 5 eq.), a coupling reagent like HBTU (e.g., 4.8 eq.), and an additive like HOBt (e.g., 5 eq.) in DMF.[6]
-
Add a base such as N,N-Diisopropylethylamine (DIPEA) (e.g., 10 eq.) to the activation mixture.[6]
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.[6] For difficult couplings, this time can be extended.[2]
-
-
Monitoring and Washing:
Final Cleavage and Deprotection Protocol (Trt Group)
-
Resin Preparation: Wash the dried peptide-resin with DCM.[6]
-
Cleavage:
-
Peptide Precipitation and Isolation:
Visualizations
Caption: Standard workflow for coupling Fmoc-Gln(Trt)-OH in SPPS.
Caption: Troubleshooting logic for low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: HPLC Purification of Peptides Containing Boc-Gln-OH
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the High-Performance Liquid Chromatography (HPLC) purification of peptides containing N-α-Boc-L-glutamine (Boc-Gln-OH).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing Boc-Gln-OH via RP-HPLC?
A1: The main challenges stem from two key sources: the acid sensitivity of the N-terminal Boc protecting group and potential side reactions of the glutamine residue itself. Specifically, researchers may encounter:
-
Premature Boc Deprotection: The acidic mobile phase, typically containing trifluoroacetic acid (TFA), can partially or fully cleave the Boc group, leading to the desired peptide without the Boc protection.[1]
-
Pyroglutamate Formation: If the Boc group is prematurely removed, the newly exposed N-terminal glutamine can cyclize to form pyroglutamate, resulting in a blocked N-terminus and a different peptide species.[2]
-
Poor Peak Shape and Resolution: Peptides can exhibit peak tailing or broadening due to secondary interactions with the stationary phase or column overloading.[3]
-
Low Recovery: Peptide aggregation or poor solubility in the mobile phase can lead to low recovery of the purified product.[2]
Q2: Is the Boc group stable in standard RP-HPLC mobile phases containing 0.1% TFA?
A2: The stability of the Boc group in 0.1% TFA is a significant concern. While some researchers have successfully used 0.1% TFA for purifying Boc-protected peptides, others report partial cleavage.[] One study noted approximately 10% cleavage of a Boc group after 4 hours in a solution of acetonitrile/water with 0.1% TFA. The risk of deprotection increases with longer exposure times and upon concentration of the collected fractions. For sensitive peptides, it is advisable to consider alternatives to TFA or to work quickly and at low temperatures.
Q3: How can I distinguish between the desired Boc-Gln-peptide, the deprotected Gln-peptide, and the pyroglutamate-peptide in my chromatogram?
A3: Differentiating these species can be challenging by UV detection alone but can be inferred by their relative retention times and confirmed with mass spectrometry.
-
Boc-Gln-peptide (Target): This is generally the most hydrophobic of the three and will have the longest retention time.
-
Deprotected Gln-peptide: The loss of the bulky, hydrophobic Boc group makes this peptide significantly more polar, resulting in a much earlier elution time compared to the parent peptide.
-
Pyroglutamate-peptide: The formation of the cyclic pyroglutamate from the N-terminal glutamine results in a slight increase in hydrophobicity compared to the deprotected Gln-peptide. Therefore, it will typically elute slightly later than the deprotected peptide but still significantly earlier than the Boc-protected peptide.
The definitive identification of each peak should always be confirmed by mass spectrometry. The deprotected peptide will have a mass difference of -100.12 Da compared to the Boc-protected peptide, while the pyroglutamate-peptide will show a mass difference of -117.15 Da from the Boc-protected starting material (loss of the Boc group and subsequent loss of ammonia).[1]
Q4: What are the recommended mobile phase alternatives to TFA for purifying Boc-protected peptides?
A4: To minimize the risk of premature Boc deprotection, formic acid (FA) is a commonly used alternative to TFA.[3] Acetic acid can also be used. It is important to note that while these weaker acids are gentler on the Boc group, they may lead to broader peaks and different selectivity compared to TFA.[3] This is due to the lower ionic strength of formic and acetic acid solutions, which can lead to increased repulsion between the peptide and the stationary phase.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC purification of peptides containing Boc-Gln-OH.
Problem 1: Presence of a significant peak eluting much earlier than the expected product.
-
Possible Cause A: Premature Boc Deprotection. The acidic mobile phase (especially with TFA) has cleaved the Boc group.
-
Solution:
-
Confirm by Mass Spectrometry: Analyze the peak to confirm a mass decrease of 100.12 Da.
-
Switch to a Milder Acid: Replace 0.1% TFA with 0.1% formic acid in the mobile phase. Be aware that this may require re-optimization of the gradient.
-
Minimize Exposure Time: If using TFA, work quickly and keep the collected fractions cold to slow down the rate of deprotection. Proceed with lyophilization as soon as possible.
-
Reduce TFA Concentration: If possible, try reducing the TFA concentration to 0.05%.
-
-
-
Possible Cause B: Formation of Deletion Sequences during Synthesis. Incomplete coupling during solid-phase peptide synthesis (SPPS) can result in shorter, more polar peptides that elute earlier.
-
Solution:
-
Optimize Peptide Synthesis: Ensure high coupling efficiency during SPPS by using appropriate coupling reagents and reaction times.
-
High-Resolution HPLC: Use a longer column or a column with smaller particle size to improve the resolution between the target peptide and the deletion sequences.
-
-
Problem 2: Appearance of a shoulder or a closely eluting pre-peak to the main product peak.
-
Possible Cause: Pyroglutamate Formation. If some Boc deprotection has occurred, the newly formed N-terminal Gln can cyclize to pyroglutamate. This species is slightly more hydrophobic than the fully deprotected peptide and may elute close to it.
-
Solution:
-
Confirm by Mass Spectrometry: The pyroglutamate-containing peptide will have a mass that is 17.03 Da less than the deprotected peptide.
-
Optimize pH and Temperature: To prevent further formation, maintain a pH between 6.0 and 7.0 and purify at a lower temperature (e.g., 4°C).
-
Improve Gradient Resolution: A shallower gradient around the elution time of the main peak can help to separate the pyroglutamate impurity.
-
-
Problem 3: Poor peak shape (tailing or broadening).
-
Possible Cause A: Secondary Interactions. The peptide may be interacting with free silanol groups on the silica-based stationary phase.
-
Solution:
-
Use a Suitable Ion-Pairing Agent: TFA is very effective at minimizing these interactions. If using formic acid, you may observe more tailing.
-
Use an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups and can significantly improve peak shape.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is low enough to suppress the ionization of silanol groups.
-
-
-
Possible Cause B: Column Overload. Injecting too much sample can lead to peak distortion.
-
Solution:
-
Reduce Sample Load: Dilute the sample and inject a smaller amount.
-
Use a Preparative Column: For larger scale purifications, use a column with a larger diameter and particle size.
-
-
Problem 4: Low recovery of the purified peptide.
-
Possible Cause: Peptide Aggregation or Poor Solubility. Hydrophobic peptides, including those with a Boc group, can aggregate and precipitate.
-
Solution:
-
Improve Sample Solubility: Dissolve the crude peptide in a stronger organic solvent like DMSO or DMF before diluting with the initial mobile phase.
-
Modify Mobile Phase: In some cases, adding a small amount of a different organic solvent like isopropanol to the mobile phase can improve solubility.
-
Use a Different Stationary Phase: A C8 or C4 column is less hydrophobic than a C18 column and may be more suitable for very hydrophobic peptides.
-
-
Data Presentation
Table 1: Qualitative Comparison of Mobile Phase Additives for Boc-Gln-OH Peptide Purification
| Parameter | Trifluoroacetic Acid (TFA) | Formic Acid (FA) |
| Boc Group Stability | Lower (risk of premature cleavage) | Higher (milder acid) |
| Peak Shape | Generally sharp and symmetrical | Can lead to broader peaks and tailing |
| Resolution | Often provides excellent resolution | May result in different selectivity and potentially lower resolution |
| MS Compatibility | Can cause ion suppression | Good MS compatibility |
| Recommendation | Use with caution for acid-sensitive Boc-peptides. Ideal for achieving high resolution when MS detection is not a priority. | Recommended for peptides with acid-labile protecting groups to minimize degradation. May require more method development to optimize peak shape. |
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method Development for a Boc-Gln-OH Containing Peptide
-
Sample Preparation:
-
Dissolve approximately 1 mg of the crude peptide in 1 mL of 50% acetonitrile/water.
-
If solubility is an issue, dissolve the peptide in a minimal amount of DMSO (e.g., 50 µL) and then dilute with 50% acetonitrile/water to 1 mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Column:
-
System: A standard analytical HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient:
-
Start with a scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the peptide.
-
Based on the scouting run, optimize the gradient to be shallower around the elution time of the target peptide for better resolution (e.g., a 1% per minute increase in solvent B).
-
-
Protocol 2: Preparative RP-HPLC Purification
-
Method Transfer:
-
Scale up the optimized analytical method to a preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Adjust the flow rate according to the column diameter to maintain the same linear velocity. For a 21.2 mm ID column, a typical flow rate would be around 20 mL/min.
-
-
Sample Loading:
-
Dissolve the crude peptide in the minimum amount of a suitable solvent (e.g., DMSO or a mixture of mobile phase A and B).
-
Ensure the sample is fully dissolved and filtered before injection.
-
Inject the sample onto the equilibrated column. Avoid overloading the column, which can lead to poor separation.
-
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram, starting just before the elution of the target peak and ending after the peak has returned to baseline.
-
Collect smaller fractions across the main peak to isolate the purest portions.
-
-
Analysis and Pooling:
-
Analyze the collected fractions using the optimized analytical HPLC method.
-
Pool the fractions that meet the desired purity level.
-
-
Lyophilization:
-
Immediately freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry powder.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for HPLC purification of Boc-Gln-OH peptides.
Caption: General experimental workflow for the purification of a Boc-Gln-OH peptide.
References
Validation & Comparative
A Comparative Guide to Boc-Gln-OH and Fmoc-Gln-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for amino acids is a critical determinant of peptide yield, purity, and the overall success of synthesizing complex sequences. When incorporating glutamine (Gln), a trifunctional amino acid, the choice between Nα-protecting group strategies—typically the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group—has significant implications for the synthesis process.
This guide provides an objective, data-driven comparison of the use of Boc-Gln-OH and Fmoc-Gln-OH in SPPS, addressing their respective impacts on efficiency, side reactions, and overall peptide quality.
Core Chemical Principles: A Tale of Two Orthogonal Strategies
The fundamental distinction between the Boc and Fmoc strategies lies in their orthogonal deprotection schemes, which dictate the reagents and conditions employed throughout the peptide synthesis.
Boc Strategy: This traditional approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[1] Deprotection is achieved with a moderately strong acid, such as trifluoroacetic acid (TFA).[1] Side-chain protecting groups are typically benzyl-based (e.g., Benzyl ester for the glutamine side chain) and necessitate a much stronger acid, like hydrofluoric acid (HF), for their removal during the final cleavage step.[1]
Fmoc Strategy: As a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group for the Nα-terminus.[1] This group is readily cleaved by a secondary amine, most commonly piperidine.[1] The side-chain protecting groups are acid-labile, often tert-butyl based (e.g., trityl (Trt) for the glutamine side chain), allowing for their simultaneous removal with cleavage from the resin using TFA.[1] This true orthogonality, where temporary and permanent protecting groups are removed by different chemical mechanisms, is a significant advantage of the Fmoc approach.[1]
Performance Comparison: Boc-Gln-OH vs. Fmoc-Gln-OH
The choice between Boc-Gln-OH and Fmoc-Gln-OH derivatives directly influences several key aspects of peptide synthesis. For the incorporation of glutamine, the side chain is typically protected to prevent unwanted side reactions. In the Fmoc strategy, Fmoc-Gln(Trt)-OH is the most commonly used derivative, where the trityl (Trt) group protects the side-chain amide. In the Boc strategy, a benzyl-based protecting group is standard, such as Boc-Gln(Bzl)-OH .
While direct, side-by-side quantitative comparisons of a single peptide synthesized with both Boc-Gln(Bzl)-OH and Fmoc-Gln(Trt)-OH are not abundant in the literature, a comprehensive comparison can be made based on the known characteristics of each strategy.
Data Presentation: Summarized Comparison
| Parameter | Boc-Gln(Bzl)-OH Strategy | Fmoc-Gln(Trt)-OH Strategy | Key Considerations |
| Nα-Deprotection Conditions | Moderately strong acid (e.g., 50% TFA in DCM)[2] | Mild base (e.g., 20% piperidine in DMF)[3] | Fmoc conditions are generally milder and compatible with a wider range of sensitive functional groups.[1] |
| Side-Chain Protection | Benzyl-based (Bzl) | Trityl (Trt) | Trt group enhances solubility of the Fmoc-amino acid derivative.[4] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[5] | Trifluoroacetic acid (TFA)[1] | The use of highly corrosive and toxic HF in Boc-SPPS requires specialized equipment.[6] |
| Orthogonality | Quasi-orthogonal (both groups are acid-labile but with different acid strength requirements)[7] | Truly orthogonal (base-labile Nα-protection, acid-labile side-chain protection)[7] | True orthogonality simplifies the deprotection strategy.[] |
| Solubility of Protected Amino Acid | Generally adequate | Excellent solubility in common SPPS solvents like DMF[] | Good solubility is crucial for efficient coupling.[9] |
| Coupling Efficiency | Generally high, but can be sequence-dependent. | High, often exceeding 99% with modern coupling reagents.[] | The Boc strategy can be advantageous for hydrophobic sequences prone to aggregation.[7] |
| Crude Peptide Purity | Can be lower due to harsher deprotection conditions leading to side reactions. | Often higher due to milder deprotection steps that minimize side reactions.[1] | Purity is highly dependent on the peptide sequence and synthesis conditions. |
| Overall Yield | Dependent on peptide length and sequence. | Dependent on peptide length and sequence. | Illustrative yields for Boc-SPPS can be around 60-80%, while Fmoc-SPPS also achieves high yields.[10] |
Side Reactions Associated with Glutamine Incorporation
Two primary side reactions are of concern when incorporating glutamine into a peptide sequence:
-
Pyroglutamate Formation: The N-terminal glutamine residue can undergo intramolecular cyclization to form pyroglutamate, leading to a truncated peptide.[11] This can occur in both Boc and Fmoc strategies. However, the acidic conditions used for Boc deprotection can promote this cyclization, while it is generally slower under the basic deprotection conditions of Fmoc-SPPS.[7]
-
Dehydration to Nitrile: The side-chain amide of glutamine can be dehydrated to a nitrile group during the activation step, particularly with carbodiimide-based coupling reagents. The bulky trityl (Trt) protecting group on Fmoc-Gln(Trt)-OH effectively prevents this side reaction.
Experimental Protocols
Below are detailed, generalized protocols for the incorporation of glutamine using both Boc and Fmoc strategies in manual solid-phase peptide synthesis.
Protocol 1: Incorporation of Boc-Gln(Bzl)-OH in Boc-SPPS
1. Resin Preparation and Swelling:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin, ~0.5-1.0 mmol/g substitution) in Dichloromethane (DCM) for at least 30 minutes in a reaction vessel.[10]
2. Boc Deprotection:
-
Drain the DCM and add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate the mixture for 2 minutes.
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2]
-
Drain the solution and wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x).[2]
3. Neutralization:
-
Wash the resin with DCM (2x).
-
Add a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM and agitate for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (5x) to remove excess base.
4. Amino Acid Coupling:
-
In a separate vessel, dissolve Boc-Gln(Bzl)-OH (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2.9 equivalents) in N,N-Dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the amino acid solution to begin activation.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.
5. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Incorporation of Fmoc-Gln(Trt)-OH in Fmoc-SPPS
1. Resin Preparation and Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.[3]
2. Fmoc Deprotection:
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the piperidine solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.[3]
-
Drain the solution and wash the resin thoroughly with DMF (5x) to remove residual piperidine.[3]
3. Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Visualizing the Workflows
To better illustrate the distinct processes, the following diagrams outline the experimental workflows for a single amino acid incorporation cycle in both Boc and Fmoc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Analytical Characterization of Boc-Gln-OH
In the realm of peptide synthesis and drug development, the purity and structural integrity of protected amino acids are paramount. Nα-(tert-Butoxycarbonyl)-L-glutamine (Boc-Gln-OH) is a fundamental building block, particularly in Boc-based solid-phase peptide synthesis (SPPS). Its proper characterization is a critical quality control step to ensure the successful synthesis of the target peptide, free from impurities and side-products.
This guide provides a comparative overview of the primary analytical methods for characterizing Boc-Gln-OH. It contrasts its properties with common alternatives and furnishes detailed experimental protocols for key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparison of Protected Glutamine Derivatives
The choice of protecting group strategy for glutamine is crucial for preventing undesirable side reactions, such as the dehydration of the side-chain amide to a nitrile or the cyclization of an N-terminal glutamine to pyroglutamate.[1] While Boc-Gln-OH protects the alpha-amino group, other derivatives offer alternative Nα-protection or additional side-chain protection.
| Parameter | Boc-Gln-OH | Fmoc-Gln(Trt)-OH | Cbz-Gln-OH (Z-Gln-OH) |
| Nα-Protection | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) | Carbobenzyloxy (Cbz or Z) |
| Side-Chain Protection | None | Trityl (Trt) | None |
| Primary Synthetic Strategy | Boc-SPPS | Fmoc-SPPS | Solution-Phase Synthesis |
| Key Advantage | Established use in Boc chemistry. | High solubility in DMF; prevents side-chain dehydration and pyroglutamate formation.[1][2][3] | Useful in specific solution-phase applications.[4] |
| Key Disadvantage | Potential for side-chain reactions if not handled properly. | Higher cost; bulky Trt group can cause steric hindrance.[1] | Cbz deprotection requires harsher conditions (hydrogenolysis). |
| Solubility in DMF | Moderate | Excellent[1][3] | Moderate |
Quantitative Data Summary for Boc-Gln-OH Characterization
Accurate characterization relies on correlating experimental data with expected values. The following table summarizes key analytical data for Boc-Gln-OH.
| Analytical Method | Parameter | Typical Value / Observation | Reference(s) |
| Physical Properties | Molecular Weight | 246.26 g/mol | [5][6] |
| Melting Point | 113-116 °C (decomposes) | ||
| Optical Rotation [α]20/D | -3.5° (c=1 in ethanol) | ||
| ¹H NMR (in DMSO-d6) | Chemical Shift δ (ppm) | ~1.38 (s, 9H, Boc C(CH₃)₃) | [7] |
| ~1.71, ~1.91 (m, 2H, β-CH₂) | [7] | ||
| ~2.13 (m, 2H, γ-CH₂) | [7] | ||
| ~3.85 (m, 1H, α-CH) | [7] | ||
| ~6.76, ~7.27 (s, 2H, side-chain -NH₂) | [7] | ||
| ~7.07 (d, 1H, α-NH) | [7] | ||
| ¹³C NMR | Chemical Shift δ (ppm) | ~28.9 (Boc CH₃) | [8] |
| ~80.5 (Boc C(CH₃)₃) | [8] | ||
| ~158.7 (Boc C=O) | [8] | ||
| ~177.1 (Carboxyl C=O) | [8] | ||
| Mass Spectrometry | [M+H]⁺ | m/z 247.1 | [8] |
| [M+Na]⁺ | m/z 269.1 | N/A | |
| FTIR (KBr disc) | Absorption Band (cm⁻¹) | ~3348 (N-H stretch) | [9] |
| ~1710 (Boc C=O stretch) | [9] | ||
| ~1365, ~1392 (Boc C-(CH₃)₃) | [9] |
Key Analytical Workflows and Methodologies
The following diagrams and protocols outline the standard procedures for the characterization of Boc-Gln-OH and related compounds.
Caption: General workflow for the analytical characterization of Boc-Gln-OH.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for unambiguous structure elucidation. It provides detailed information about the carbon-hydrogen framework of the molecule.
-
Sample Preparation: Accurately weigh 5-10 mg of Boc-Gln-OH and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[10] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[10]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[10]
-
Data Processing and Analysis: Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak. Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to confirm the structure of Boc-Gln-OH.[10]
2. High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of amino acid derivatives.[][] It separates the compound of interest from any impurities, and the purity is typically assessed by the relative peak area.
-
System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). Prepare a mobile phase system, typically consisting of Solvent A (e.g., 0.1% Trifluoroacetic acid (TFA) in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).
-
Sample Preparation: Prepare a stock solution of Boc-Gln-OH at a concentration of 1 mg/mL in a suitable solvent, often a mixture of the mobile phases.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210-220 nm
-
Gradient: A typical gradient might run from 5% Solvent B to 95% Solvent B over 20-30 minutes.
-
-
Analysis: Inject 10-20 µL of the sample.[] Integrate the area of all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of Boc-Gln-OH by the total area of all peaks.
3. Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound by measuring its mass-to-charge ratio (m/z).[13]
-
Sample Preparation: Prepare a dilute solution of Boc-Gln-OH (e.g., 0.1 mg/mL) in a solvent compatible with the ionization source, such as a mixture of water and acetonitrile with 0.1% formic acid.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. This will typically generate the protonated molecule [M+H]⁺.
-
Analysis: Infuse the sample directly or via an LC system into the mass spectrometer. Acquire the spectrum and identify the peak corresponding to the expected m/z for the protonated molecule (247.1 for Boc-Gln-OH). High-resolution MS can provide an accurate mass to confirm the elemental composition.[13]
4. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid technique used to identify the presence of key functional groups in the molecule.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of Boc-Gln-OH with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the functional groups present in Boc-Gln-OH, such as the N-H stretches, the C=O stretches of the carbamate (Boc group) and carboxylic acid, and the C-H bends of the t-butyl group.[9]
Caption: Comparison of common Nα-protected glutamine derivatives.
The Role of Glutamine in Biological Signaling
While Boc-Gln-OH is a synthetic building block, its incorporation into peptides is often for the purpose of studying or modulating biological pathways where the natural amino acid L-glutamine plays a crucial role. For instance, glutamine is involved in stimulating the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.
Caption: Simplified pathway of glutamine-induced GLP-1 secretion.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. Z-Gln-OH 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 13726-85-7|Boc-Gln-OH|BLD Pharm [bldpharm.com]
- 6. L-Glutamine, N2-((1,1-dimethylethoxy)carbonyl)- | C10H18N2O5 | CID 83687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(tert-Butoxycarbonyl)-L-glutamine(13726-85-7) 1H NMR spectrum [chemicalbook.com]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 13. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analysis of Boc-Gln-OH Peptides: A Comparative Guide to HPLC and Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of peptides, the accurate analysis of protected amino acid incorporation is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) techniques for the analysis of peptides containing N-α-tert-butyloxycarbonyl-L-glutamine (Boc-Gln-OH). Detailed experimental protocols, data interpretation, and a discussion of potential analytical challenges are presented to facilitate robust and reliable characterization of these molecules.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, valued for its stability under a range of conditions and its facile removal with acid. However, the very properties that make it an effective protecting group can present challenges during analytical characterization. Furthermore, the glutamine residue itself can undergo side reactions, such as cyclization, which necessitates careful optimization of analytical methods. This guide will compare common HPLC and MS approaches, providing the necessary details to develop and execute effective analytical workflows.
High-Performance Liquid Chromatography (HPLC): A Comparative Look at Stationary Phases
Reversed-phase HPLC is the workhorse for peptide purity analysis and purification. The choice of stationary phase is critical and can significantly impact the resolution of the target peptide from impurities. Here, we compare the two most common stationary phases for peptide analysis: C18 and Phenyl-Hexyl.
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column |
| Stationary Phase | Octadecyl-silane (C18) | Phenyl-Hexyl |
| Principle of Separation | Primarily hydrophobic interactions. | Mixed-mode separation with hydrophobic and π-π interactions. |
| Selectivity | Excellent for general peptide separations based on hydrophobicity. | Offers alternative selectivity, particularly for peptides containing aromatic residues. The phenyl rings can interact with the aromatic rings of amino acids like Phe, Tyr, and Trp.[1] |
| Retention | Generally provides strong retention for peptides.[2] | Typically shows lower retention compared to C18 for non-aromatic peptides.[1][2] |
| Peak Shape | Generally produces sharp peaks for a wide range of peptides.[3] | Can provide improved peak shape for certain peptides due to alternative interactions. |
| Typical Peak Capacity | High | Moderate to High[3] |
For routine analysis of Boc-Gln-OH containing peptides, a C18 column is a robust starting point, offering excellent resolving power for a broad range of peptide impurities.[3] However, when dealing with complex mixtures or co-eluting impurities, the alternative selectivity of a Phenyl-Hexyl column can be advantageous.[4][5] Method development should ideally involve screening both column types to determine the optimal stationary phase for a specific peptide.
Mass Spectrometry (MS): Unraveling the Structure
Mass spectrometry is an indispensable tool for confirming the identity of synthesized peptides. Electrospray ionization (ESI) is the most common ionization technique for peptides, typically producing multiply charged ions. Tandem mass spectrometry (MS/MS) provides sequence information through fragmentation of the peptide backbone.
Key Considerations for MS Analysis of Boc-Gln-OH Peptides:
-
In-Source Cyclization: A significant challenge in the analysis of glutamine-containing peptides is the in-source cyclization of the N-terminal glutamine to pyroglutamic acid (pGlu).[6][7] This results in a mass loss of 17 Da (NH₃) and can lead to misinterpretation of the data. Optimization of ESI source conditions, such as using lower source fragmentation voltages (0-10 V), can minimize this artifact.[6]
-
Boc Group Lability: The Boc group is thermally labile and can fragment in the ion source or during collision-induced dissociation (CID). This leads to characteristic neutral losses that can be diagnostic for the presence of the Boc group.
-
Glutamine Side Chain Fragmentation: The glutamine side chain can also undergo specific fragmentation pathways. A notable fragmentation is the formation of a c₁ ion when glutamine is the second amino acid from the N-terminus.[8]
Expected Fragmentation Patterns in MS/MS:
| Ion Type | Description | Expected m/z Shift for Boc-Gln-OH |
| b- and y-ions | The primary fragment ions resulting from cleavage of the peptide backbone, providing sequence information. | Standard b- and y-ion series will be observed. |
| Neutral Loss of Boc Group | Loss of the entire Boc group (C₅H₈O₂) from the precursor or fragment ions. | -100.05 Da |
| Neutral Loss of Isobutylene | A common fragmentation pathway for the Boc group. | -56.06 Da |
| In-source Cyclization Product | Formation of pyroglutamic acid from N-terminal Boc-Gln-OH. | Precursor ion will show a mass loss of 17.03 Da (NH₃) and 100.05 Da (Boc group). |
| c₁ ion | Observed when Gln is the second N-terminal residue.[8] | A prominent peak corresponding to the mass of the first amino acid plus CO. |
Experimental Protocols
Sample Preparation
-
Cleavage from Solid Support: If the peptide is synthesized on solid-phase, cleave a small aliquot from the resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Precipitation and Reconstitution: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet. Reconstitute the crude peptide in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water with 0.1% TFA).
HPLC Method
-
HPLC System: A standard UHPLC or HPLC system equipped with a UV detector.
-
Columns:
-
Method 1: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Method 2: Phenyl-Hexyl reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient for peptide analysis is a linear increase from 5% to 65% mobile phase B over 20-30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 214 nm and 280 nm.
Mass Spectrometry Method
-
Mass Spectrometer: An ESI-Time-of-Flight (TOF) or ESI-Orbitrap mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Source Parameters:
-
MS1 Scan: Acquire a full MS scan over a mass range appropriate for the expected peptide mass (e.g., m/z 300-2000).
-
MS/MS Fragmentation: Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) with a normalized collision energy of 25-35%.
Data Interpretation and Visualization
HPLC Data
The primary output from the HPLC analysis is a chromatogram showing the separation of the target peptide from impurities. The purity of the sample is determined by integrating the peak area of the target peptide and dividing it by the total area of all peaks.
Mass Spectrometry Data
The MS1 spectrum will confirm the mass of the intact peptide. The MS/MS spectrum will provide fragmentation data to confirm the amino acid sequence. When analyzing the MS/MS data, look for the characteristic b- and y-ion series, as well as the neutral losses associated with the Boc group.
Logical Workflow for Analysis
The following diagram illustrates the general workflow for the HPLC-MS analysis of a Boc-Gln-OH containing peptide.
Fragmentation Pathways of Boc-Gln-OH
The following diagram illustrates the key fragmentation pathways for a peptide containing a Boc-Gln-OH residue in tandem mass spectrometry.
References
- 1. support.waters.com [support.waters.com]
- 2. lcms.cz [lcms.cz]
- 3. merckmillipore.com [merckmillipore.com]
- 4. halocolumns.com [halocolumns.com]
- 5. researchgate.net [researchgate.net]
- 6. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Formation of c1 fragment ions in collision-induced dissociation of glutamine-containing peptide ions: a tip for de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of electrospray ionization conditions to enhance formation of doubly protonated peptide ions with and without addition of chromium(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Coupling Reagents for Boc-Gln-OH: A Comparative Study
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is a critical decision that directly influences reaction efficiency, yield, and the purity of the final peptide. The incorporation of N-α-Boc-L-glutamine (Boc-Gln-OH) presents a specific challenge due to the potential for a significant side reaction: the dehydration of the side-chain amide to form a nitrile. This guide provides an objective comparison of commonly used coupling reagents for Boc-Gln-OH, supported by established performance data and detailed experimental protocols.
Performance Comparison of Coupling Reagents
The choice of coupling reagent for Boc-Gln-OH involves a trade-off between reactivity, the propensity to cause side reactions, and cost. The primary challenge is to achieve efficient amide bond formation while minimizing the formation of the nitrile byproduct. The following table summarizes the expected performance of various coupling reagents based on their known reactivity and historical application in peptide synthesis. While exact yields are sequence-dependent, this table serves as a comparative benchmark.
| Coupling Reagent | Class | Typical Yield (%) | Purity | Risk of Nitrile Formation | Key Considerations |
| HATU | Uronium/Aminium Salt | >95% | Very High | Very Low | Highly efficient and fast-acting, particularly for challenging couplings. The formation of a highly reactive OAt-ester minimizes side reactions.[1][2] |
| COMU | Uronium/Aminium Salt | >95% | Very High | Very Low | A third-generation uronium reagent with reactivity comparable or superior to HATU. Its byproducts are water-soluble, simplifying workup.[1][3][4] |
| HBTU | Uronium/Aminium Salt | 90-95% | High | Low | A cost-effective and reliable option for both routine and more challenging couplings.[2][5] |
| PyBOP | Phosphonium Salt | 90-95% | High | Low | Byproducts are generally less problematic than those from some other phosphonium reagents. It is effective for hindered residues and less likely to cause guanidinylation of the N-terminus compared to uronium salts.[5][6][7] |
| DIC/HOBt | Carbodiimide | 85-93% | Good | Moderate to High | A standard and cost-effective option, but carbodiimides are known to promote the dehydration of the glutamine side chain. The addition of HOBt is crucial to suppress this side reaction and reduce racemization.[3][5][8] |
Experimental Workflows and Mechanisms
To visualize the processes involved in the coupling of Boc-Gln-OH, the following diagrams illustrate the general experimental workflow for a single coupling cycle in solid-phase peptide synthesis (SPPS) and the mechanism of the critical side reaction.
Figure 1. General workflow for a single amino acid coupling cycle in SPPS.
Figure 2. Mechanism of glutamine side-chain dehydration to a nitrile byproduct.
Detailed Experimental Protocols
The following are generalized protocols for the coupling of Boc-Gln-OH in solid-phase peptide synthesis. Equivalents are calculated based on the initial loading of the resin.
Protocol 1: Coupling using HATU
This protocol is recommended for achieving high coupling efficiency with minimal side reactions.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Gln-OH (3.0 eq)
-
HATU (2.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. Perform the N-terminal Boc deprotection using standard methods (e.g., 50% TFA in DCM) and neutralize the resin.
-
Activation Solution: In a separate vessel, dissolve Boc-Gln-OH and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitation: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring and Washing: Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling. Once complete, drain the coupling solution and wash the resin thoroughly with DMF.
Protocol 2: Coupling using PyBOP
This protocol offers a robust alternative with a lower risk of N-terminal guanidinylation.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Gln-OH (2.0 eq)
-
PyBOP (2.0 eq)
-
DIPEA (4.0 eq)
-
DMF, peptide synthesis grade
Procedure:
-
Resin Preparation: Follow step 1 from the HATU protocol.
-
Coupling Mixture: In a separate vessel, dissolve Boc-Gln-OH and PyBOP in DMF.
-
Coupling Reaction: Add the Boc-Gln-OH/PyBOP solution to the resin, followed by the addition of DIPEA.
-
Agitation: Agitate the mixture at room temperature for 30-90 minutes.
-
Monitoring and Washing: Follow step 5 from the HATU protocol.
Protocol 3: Coupling using DIC/HOBt
This is a cost-effective method, but requires careful monitoring to minimize side-product formation.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Gln-OH (3.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (3.0 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq)
-
DMF, peptide synthesis grade
Procedure:
-
Resin Preparation: Follow step 1 from the HATU protocol.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Boc-Gln-OH and HOBt in a minimal amount of DMF.
-
Coupling Reaction: Add the amino acid/HOBt solution to the deprotected peptide-resin, followed by the addition of DIC.
-
Agitation: Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring and Washing: Follow step 5 from the HATU protocol. If the ninhydrin test remains positive, a second coupling may be necessary.
Conclusion
The successful incorporation of Boc-Gln-OH is readily achievable with the careful selection of a coupling reagent and adherence to optimized protocols. For syntheses where the highest purity and minimal side reactions are paramount, uronium/aminium salt reagents such as HATU and COMU are the recommended choices due to their high reactivity and low propensity to cause side-chain dehydration. Phosphonium salt reagents like PyBOP also provide excellent results with a good balance of reactivity and a favorable side-reaction profile. While the more economical DIC/HOBt system is a viable option for routine synthesis, it carries a higher risk of nitrile formation and may require longer reaction times or double coupling to ensure a complete reaction. Ultimately, the choice of reagent should be guided by the specific requirements of the peptide sequence, the scale of the synthesis, and the desired purity of the final product.
References
A Comparative Guide to Boc/Bzl and Fmoc/tBu Strategies for Glutamine Incorporation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The successful incorporation of glutamine (Gln) residues is a critical aspect of solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics. The inherent reactivity of glutamine's side-chain amide necessitates a robust protection strategy to prevent undesirable side reactions, ensuring high peptide purity and yield. The two most prevalent orthogonal protection strategies, Boc/Bzl and Fmoc/tBu, offer distinct approaches to glutamine incorporation, each with a unique set of advantages and considerations. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific synthetic needs.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc/Bzl and Fmoc/tBu strategies lies in the lability of the α-amino protecting group.[1][2] The Boc (tert-butyloxycarbonyl) group is acid-labile, typically removed by trifluoroacetic acid (TFA), while the Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile, commonly cleaved with piperidine.[1][2][3] This dictates the choice of side-chain protecting groups and the overall chemical environment of the synthesis.
In the Boc/Bzl strategy , a classic approach, the temporary Nα-Boc group is removed with moderate acid (TFA), while the "permanent" side-chain protecting groups, such as benzyl (Bzl) ethers and esters, require a much stronger acid like hydrofluoric acid (HF) for final cleavage.[4][5][6] For glutamine, the side-chain amide is often protected with the acid-labile xanthyl (Xan) group.[7][8]
Conversely, the Fmoc/tBu strategy is a fully orthogonal system where the base-labile Nα-Fmoc group is removed without affecting the acid-labile tert-butyl (tBu) based side-chain protecting groups.[9][] For glutamine in this strategy, the trityl (Trt) group is the most common and effective side-chain protecting group.[11][12]
Performance Comparison: Boc/Bzl vs. Fmoc/tBu for Glutamine Incorporation
The choice between the Boc/Bzl and Fmoc/tBu strategies for incorporating glutamine hinges on several factors, including the prevention of side reactions, the solubility of the protected amino acid, and the overall desired purity and yield of the final peptide.
| Feature | Boc/Bzl Strategy (with Boc-Gln(Xan)-OH) | Fmoc/tBu Strategy (with Fmoc-Gln(Trt)-OH) | Key Considerations & Findings |
| Prevention of Side Reactions | Effective. The Xan group protects the side-chain amide from dehydration to a nitrile, especially during activation with carbodiimides.[7][8] | Highly Effective. The bulky Trt group provides excellent steric hindrance, effectively preventing both nitrile formation and pyroglutamate formation at the N-terminus.[11][12] | Both strategies significantly reduce common glutamine side reactions. The Trt group in the Fmoc strategy is widely considered the gold standard for this purpose. |
| Solubility of Protected Amino Acid | Improved. The Xan group enhances the solubility of the glutamine derivative in common SPPS solvents.[8] | Excellent. The Trt group dramatically improves the solubility of Fmoc-Gln-OH, which is notoriously poorly soluble in solvents like DMF.[11][12] | High solubility is crucial for efficient and complete coupling reactions. Fmoc-Gln(Trt)-OH offers a significant advantage in this regard. |
| Deprotection Conditions | Acid-labile. The Xan group is cleaved under the same acidic conditions (TFA) used for Nα-Boc removal in each cycle.[8] | Acid-labile (final step). The Trt group is stable to the basic conditions of Fmoc deprotection and is removed during the final acidic cleavage cocktail (e.g., 95% TFA).[11][12] | The concurrent removal of the Xan group in the Boc strategy means the side chain is unprotected in subsequent coupling steps, though this is often not a major issue after its initial incorporation. |
| Crude Peptide Purity | Generally high. The robust nature of the Boc/Bzl strategy can lead to high purity, particularly for long or aggregation-prone sequences.[2] | Typically very high. The mild conditions of the Fmoc strategy and the efficacy of the Trt group often result in very clean crude peptides.[] | While direct comparative data for a single glutamine-containing peptide is limited, the Fmoc/tBu strategy is often favored for its milder conditions and the superior performance of the Trt protecting group, leading to higher purity. |
| Overall Yield | Good to excellent. The efficiency of the Boc strategy can lead to high overall yields. | Good to excellent. The high coupling efficiency and reduced side reactions contribute to high yields. | Both strategies can produce excellent yields. The choice may depend on the specific peptide sequence and potential for aggregation, where the Boc strategy can sometimes offer an advantage.[2] |
Experimental Protocols
Protocol 1: Incorporation of Boc-Gln(Xan)-OH in Boc-SPPS
This protocol outlines a single coupling cycle for the incorporation of Boc-Gln(Xan)-OH onto a resin-bound peptide chain using a manual synthesis approach.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.
2. Nα-Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the solution and treat the resin again with 25-50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (1x), and DMF (3x).
3. Neutralization:
-
Treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DMF for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin thoroughly with DMF (3x).
4. Coupling of Boc-Gln(Xan)-OH:
-
Activation (HBTU/DIPEA): In a separate vessel, dissolve Boc-Gln(Xan)-OH (2.0 equivalents relative to resin loading) and HBTU (2.0 equivalents) in DMF.
-
Add DIPEA (4.0 equivalents) to the amino acid solution to begin activation.
-
Coupling Reaction: Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.
5. Washing:
-
Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
Protocol 2: Incorporation of Fmoc-Gln(Trt)-OH in Fmoc-SPPS
This protocol describes a single coupling cycle for the incorporation of Fmoc-Gln(Trt)-OH onto a resin-bound peptide chain using a manual synthesis approach.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
2. Nα-Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5x) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
3. Coupling of Fmoc-Gln(Trt)-OH:
-
Activation (HBTU/DIPEA): In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it. Allow the activation to proceed for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: A Kaiser test can be performed on a small sample of resin to confirm the completion of the coupling.
4. Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Visualizing the Workflows
To further clarify the distinct processes of each strategy, the following diagrams illustrate the cyclical nature of Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis.
Caption: Cyclical workflow of the Boc/Bzl strategy for SPPS.
Caption: Cyclical workflow of the Fmoc/tBu strategy for SPPS.
Logical Relationships in Protecting Group Strategy
The success of both strategies relies on the principle of orthogonal or quasi-orthogonal protection, where one type of protecting group can be removed without affecting others.
Caption: Orthogonality comparison of Boc/Bzl and Fmoc/tBu strategies.
Conclusion
Both the Boc/Bzl and Fmoc/tBu strategies offer robust and effective methods for the incorporation of glutamine in solid-phase peptide synthesis. The Boc/Bzl approach, while requiring harsher cleavage conditions, remains a powerful tool, particularly for the synthesis of long and aggregation-prone peptides.[2][13] The Fmoc/tBu strategy, with its milder deprotection conditions and the superior performance of the Trt group for glutamine side-chain protection, has become the more widely adopted method for routine peptide synthesis.[][13] The choice between these two powerful strategies should be made based on the specific requirements of the target peptide, including its sequence, length, and the presence of other sensitive functional groups. A thorough understanding of the underlying chemistry and potential side reactions is paramount for the successful synthesis of high-quality, glutamine-containing peptides for research and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. lifetein.com [lifetein.com]
A Comparative Guide to Side-Chain Protecting Groups for Boc-Gln-OH: Xan vs. Trt
In the precise world of solid-phase peptide synthesis (SPPS), the selection of an appropriate side-chain protecting group is a critical determinant of the final peptide's purity and yield. For the amino acid glutamine (Gln), its reactive side-chain amide necessitates protection to prevent undesirable side reactions, primarily dehydration to a nitrile and the formation of pyroglutamate at the N-terminus. This guide provides a comprehensive comparison of two commonly employed side-chain protecting groups for Boc-Gln-OH in Boc-based SPPS: Xanthyl (Xan) and Trityl (Trt). This analysis, supported by available experimental data, is intended for researchers, scientists, and professionals in drug development to facilitate an informed choice of glutamine derivative for their synthetic strategies.
Performance Comparison: A Balancing Act of Stability and Lability
The choice between the Xan and Trt protecting groups for the side-chain of Boc-Gln-OH involves a trade-off between their stability during synthesis and the ease and completeness of their removal during deprotection.
| Parameter | Boc-Gln(Xan)-OH | Boc-Gln(Trt)-OH | Key Considerations |
| Primary Application | Historically used in Boc-SPPS to enhance solubility and prevent side reactions.[1][2] | More commonly associated with Fmoc-SPPS but also utilized in Boc-SPPS.[2][3] | Both are employed to mitigate common glutamine-related side reactions. |
| Prevention of Nitrile Formation | The xanthyl group effectively shields the amide from dehydration, particularly during activation with carbodiimide reagents.[1] | The bulky trityl group also provides effective protection against nitrile formation during the activation step.[3] | Both groups are generally effective in preventing this side reaction. |
| Prevention of Pyroglutamate Formation | Protection of the side-chain amide significantly reduces the rate of N-terminal cyclization.[3][4] | The Trt group also effectively minimizes pyroglutamate formation.[3] | The bulky nature of both groups sterically hinders the intramolecular cyclization. |
| Solubility in DMF | The xanthyl group improves the solubility of the glutamine derivative in common SPPS solvents like DMF.[1] | The trityl group confers excellent solubility in DMF and NMP.[3][5] | High solubility is crucial for efficient and complete coupling reactions. |
| Acid Lability | The Xan group is relatively acid-labile and can be cleaved during the standard TFA treatment used for Boc group removal.[4][6] This can be advantageous for simultaneous deprotection but may lead to premature deprotection in very long syntheses with multiple TFA exposures.[7] | The Trt group is also acid-labile but generally considered more stable to TFA than the Xan group.[3][6] Complete removal from an N-terminal Gln(Trt) residue can sometimes be slow.[2] | The relative lability must be considered in the context of the overall synthetic strategy and the length of the peptide. |
| Steric Hindrance | The Xan group is bulky, which aids in preventing side reactions but could potentially hinder coupling efficiency in sterically crowded sequences. | The Trityl group is also very bulky and may lead to steric hindrance in challenging coupling steps.[3] | The steric bulk is a double-edged sword, offering protection at the cost of potential coupling difficulties. |
| Purity of Final Peptide | In the context of Fmoc-SPPS, the use of Xan-protected asparagine and glutamine has been reported to yield purer peptides compared to Trt-protected counterparts in the synthesis of challenging sequences.[8] | While widely used, incomplete deprotection of the Trt group can lead to impurities. | The choice of protecting group can directly impact the purity profile of the crude peptide. |
Experimental Protocols
The following are generalized protocols for the use of Boc-Gln(Xan)-OH and Boc-Gln(Trt)-OH in Boc-based solid-phase peptide synthesis. It is recommended to optimize these protocols based on the specific peptide sequence and resin.
Protocol 1: Coupling of Boc-Gln(Xan)-OH or Boc-Gln(Trt)-OH
Materials:
-
Pre-swollen peptide-resin with a free N-terminal amine
-
Boc-Gln(Xan)-OH or Boc-Gln(Trt)-OH
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the peptide-resin is well-swollen in DMF and the N-terminal Boc group has been removed, followed by thorough washing with DMF.
-
Activation of the Amino Acid:
-
In a separate reaction vessel, dissolve 3-5 equivalents of Boc-Gln(Xan)-OH or Boc-Gln(Trt)-OH and 3-5 equivalents of the coupling reagent (e.g., HBTU) in DMF.
-
Add 6-10 equivalents of a base (e.g., DIPEA) to the solution to initiate activation. Allow the activation to proceed for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For sequences known to be sterically hindered, the coupling time can be extended.
-
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result indicates a complete coupling reaction.
-
Washing: After a complete coupling, thoroughly wash the peptide-resin with DMF to remove excess reagents and byproducts.
Protocol 2: Deprotection and Cleavage
Materials:
-
Peptide-resin containing the Gln(Xan) or Gln(Trt) residue
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), thioanisole)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Final Boc Deprotection: Treat the peptide-resin with a solution of 50% TFA in DCM for 30 minutes to remove the final N-terminal Boc group. Wash thoroughly with DCM and DMF.
-
Cleavage from Resin and Side-Chain Deprotection:
-
Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing sensitive residues like tryptophan, scavengers such as thioanisole may be added.
-
Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature. The cleavage time may need to be optimized, especially for the more stable Trt group.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing the Workflow and Rationale
To better illustrate the processes and decision-making involved, the following diagrams are provided.
Conclusion
Both Xanthyl (Xan) and Trityl (Trt) serve as effective side-chain protecting groups for Boc-Gln-OH in solid-phase peptide synthesis, primarily by preventing the formation of nitrile and pyroglutamate side products and enhancing the solubility of the amino acid derivative. The choice between them depends on the specific requirements of the synthesis.
The Xan group, with its higher acid lability, can be advantageous for strategies aiming for simultaneous deprotection with the N-terminal Boc group. However, this increased lability may be a drawback in the synthesis of very long peptides requiring numerous deprotection cycles. The Trt group offers greater stability to the repeated TFA treatments of Boc-SPPS, but its removal can sometimes be slower, potentially impacting the final purity if deprotection is incomplete.
For syntheses of moderately sized peptides where a streamlined deprotection is desired, Boc-Gln(Xan)-OH presents a viable option. For longer and more complex sequences where the stability of the side-chain protection throughout the synthesis is paramount, Boc-Gln(Trt)-OH may be the more prudent choice, with careful optimization of the final cleavage conditions. Ultimately, the optimal choice will be guided by the specific peptide sequence, the overall synthetic strategy, and empirical evaluation by the researcher.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 7. benchchem.com [benchchem.com]
- 8. Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity in Synthetic Peptides: Boc-Gln-OH vs. Fmoc-Gln(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Glutamine Incorporation in Solid-Phase Peptide Synthesis
The synthesis of high-purity peptides is paramount for reliable research and the development of safe and effective therapeutics. The incorporation of glutamine (Gln) residues presents a unique set of challenges in solid-phase peptide synthesis (SPPS), primarily due to the reactivity of its side-chain amide. This can lead to undesirable side reactions, impacting the purity and yield of the final peptide. The choice of protecting group strategy for glutamine is therefore a critical determinant of success.
This guide provides an objective comparison of two commonly used glutamine derivatives: Boc-Gln-OH for tert-butyloxycarbonyl (Boc) based SPPS and Fmoc-Gln(Trt)-OH for 9-fluorenylmethyloxycarbonyl (Fmoc) based SPPS. We will delve into the key performance differences, supported by experimental data and detailed protocols, to aid in the selection of the optimal building block for your synthesis needs.
The Challenge of Glutamine in Peptide Synthesis
Two primary side reactions plague the incorporation of glutamine into peptide chains:
-
Pyroglutamate Formation: The N-terminal glutamine residue can undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue. This not only results in a modification of the final peptide but can also lead to the termination of the peptide chain during synthesis. This side reaction is particularly problematic in Fmoc-SPPS under basic conditions but can also occur in Boc-SPPS.[1][2][3][4][5][6]
-
Nitrile Formation: The side-chain amide of glutamine can be dehydrated to a nitrile group during the activation step of the coupling reaction, especially when using carbodiimide-based activators.[7][8] This results in an irreversible modification of the peptide sequence.
A successful glutamine incorporation strategy must effectively mitigate these side reactions.
Performance Comparison: Boc-Gln-OH vs. Fmoc-Gln(Trt)-OH
The choice between Boc-Gln-OH and Fmoc-Gln(Trt)-OH is intrinsically linked to the overall synthetic strategy (Boc/Bzl vs. Fmoc/tBu). Each approach has distinct advantages and disadvantages when it comes to incorporating glutamine.
| Feature | Boc-Gln-OH | Fmoc-Gln(Trt)-OH | Rationale & References |
| Prevention of Pyroglutamate Formation | Generally lower risk. | Higher risk, but mitigated by the Trt group. | In Boc-SPPS, the N-terminal amine is protonated after deprotection, reducing its nucleophilicity and thus the likelihood of cyclization.[9] The bulky trityl (Trt) group in Fmoc-Gln(Trt)-OH provides steric hindrance that significantly reduces the rate of pyroglutamate formation.[7] |
| Prevention of Nitrile Formation | High risk without side-chain protection. | Effectively prevented by the Trt group. | The side-chain amide of unprotected Gln is susceptible to dehydration during activation. Using a side-chain protecting group like Xanthyl (Xan) is an option in Boc chemistry, but it is labile.[6][10] The Trt group on the side chain of Fmoc-Gln(Trt)-OH effectively prevents this side reaction.[7] |
| Solubility in SPPS Solvents (e.g., DMF) | Moderate. | Excellent. | The trityl group significantly enhances the solubility of the Fmoc-amino acid derivative, ensuring efficient and complete coupling reactions.[7] |
| Coupling Efficiency | Can be sequence-dependent. | Generally high and reliable. | The high solubility and effective prevention of side reactions contribute to the high coupling efficiency of Fmoc-Gln(Trt)-OH.[11] For Boc-Gln-OH, efficiency can be impacted by factors such as aggregation and the choice of coupling reagents.[12] |
| Overall Crude Peptide Purity | Variable, dependent on sequence and use of side-chain protection. | Generally higher for Gln-containing peptides. | The effective mitigation of both pyroglutamate and nitrile formation by the Trt group typically leads to a cleaner crude product with fewer Gln-related impurities.[13] |
| Overall Yield | Can be impacted by side reactions and coupling efficiency. | Often higher due to increased purity and efficiency. | Higher crude purity translates to a higher yield of the desired peptide after purification.[14] |
Experimental Protocols
Protocol 1: Boc-SPPS Coupling of Glutamine
This protocol outlines a general procedure for the incorporation of a glutamine residue using Boc chemistry. The use of a side-chain protected derivative such as Boc-Gln(Xan)-OH is recommended to minimize nitrile formation, although it should be noted that the Xanthyl group is acid-labile and may be partially cleaved during subsequent Boc deprotection steps.[6][10]
1. Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Gln-OH or Boc-Gln(Xan)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
50% Trifluoroacetic acid (TFA) in DCM for deprotection
-
10% DIPEA in DMF for neutralization
2. Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x) and isopropanol (2x), followed by DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DMF for 2 minutes (2x).
-
Wash the resin with DMF (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-Gln-OH (or Boc-Gln(Xan)-OH) (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Protocol 2: Fmoc-SPPS Coupling of Fmoc-Gln(Trt)-OH
This protocol details the standard procedure for incorporating Fmoc-Gln(Trt)-OH in an automated or manual synthesizer.
1. Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Gln(Trt)-OH
-
Coupling reagent (e.g., HCTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Collidine
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
2. Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and treat again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (4 equivalents) and HCTU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Visualizing the Chemistry: Key Pathways and Workflows
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ajpamc.com [ajpamc.com]
- 14. benchchem.com [benchchem.com]
A Comparative Kinetic Analysis of Boc-Gln-OH Coupling Reactions
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficient and clean incorporation of amino acid derivatives is paramount. The coupling of N-α-tert-butyloxycarbonyl-L-glutamine (Boc-Gln-OH) presents a unique set of challenges, primarily the potential for side-chain amide dehydration, which can lead to undesired byproducts and reduced purity of the final peptide. The choice of coupling reagent is a critical factor in mitigating these side reactions and ensuring high coupling efficiency. This guide provides an objective comparison of the performance of common coupling reagents for Boc-Gln-OH, supported by experimental data and detailed methodologies.
While direct, side-by-side kinetic data for Boc-Gln-OH coupling with all major reagents is not extensively consolidated in the literature, this guide synthesizes available information on the performance of these reagents with structurally similar or challenging amino acids to provide a reliable comparison. The primary metrics for evaluation include reaction speed, coupling efficiency (yield and purity), and the propensity for side reactions.
Comparison of Coupling Reagent Performance
The selection of a coupling reagent for Boc-Gln-OH involves a trade-off between reactivity, the potential for side reactions, and cost. Uronium/aminium and phosphonium salt-based reagents are generally favored over carbodiimides for their higher efficiency and lower risk of side reactions, particularly the dehydration of the glutamine side chain.
Table 1: Qualitative Performance Comparison of Common Coupling Reagents for Boc-Gln-OH
| Coupling Reagent | Reagent Class | Relative Speed | Coupling Efficiency | Key Considerations |
| HATU | Uronium/Aminium Salt | Very Fast | Very High | Highly efficient for sterically hindered couplings and known to suppress racemization. Often considered the gold standard for difficult couplings.[1] |
| HBTU | Uronium/Aminium Salt | Fast | High | A widely used and cost-effective option for routine and challenging couplings.[1] |
| PyBOP | Phosphonium Salt | Fast | High | Byproducts are generally considered less hazardous than those of its predecessor, BOP. Effective for hindered residues.[2] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Good | A classic and economical choice. The use of an additive like HOBt is crucial to suppress side reactions, including the dehydration of the Gln side chain.[1] |
Table 2: Quantitative Performance of Coupling Reagents in a Model "Difficult" Peptide Synthesis
While specific kinetic data for Boc-Gln-OH is sparse, the following data from the synthesis of the acyl carrier protein (ACP) fragment (65-74), a standard benchmark for evaluating coupling efficiency, provides insight into the relative performance of these reagent classes.
| Coupling Reagent | Class | Crude Purity (%) |
| HATU | Uronium/Aminium Salt | High |
| HCTU | Uronium/Aminium Salt | High |
| HBTU | Uronium/Aminium Salt | Lower than HATU/HCTU |
| PyBOP | Phosphonium Salt | Lower than HATU/HCTU |
Note: The exact purity percentages can vary depending on the specific reaction conditions and analytical methods used.
Experimental Protocols
To ensure an objective comparison of coupling reagent performance, a standardized experimental protocol for solid-phase peptide synthesis (SPPS) is essential. The following methodology outlines the key steps for conducting a kinetic analysis of the coupling of Boc-Gln-OH to a resin-bound amino acid.
General Protocol for Kinetic Analysis of Boc-Gln-OH Coupling via HPLC
This protocol describes a method to monitor the progress of the coupling reaction over time by analyzing aliquots of the reaction mixture using High-Performance Liquid Chromatography (HPLC).
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin pre-loaded with the C-terminal amino acid) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Perform N-terminal Fmoc-deprotection (if applicable) using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).
-
Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DMF (2 x 2 minutes).[3]
-
Wash the resin again with DMF (3x) and DCM (3x).
2. Activation and Coupling (Example with HATU):
-
In a separate vessel, dissolve Boc-Gln-OH (2.0 equivalents relative to resin loading) and HATU (1.9 equivalents) in DMF.
-
Add DIPEA (4.0 equivalents) to the solution to begin the activation.
-
Immediately add the activated amino acid solution to the resin.
-
Start a timer to mark the beginning of the reaction (t=0).
3. Reaction Monitoring:
-
At specified time points (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw a small, defined volume of the supernatant from the reaction vessel.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., a primary amine like piperidine or a large excess of water) to stop the coupling reaction.
-
Dilute the quenched aliquot with an appropriate solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA) to a known concentration for HPLC analysis.
4. HPLC Analysis:
-
Inject the prepared samples onto a reverse-phase HPLC column (e.g., C18).
-
Use a suitable gradient of water/acetonitrile with 0.1% TFA to separate the reactants (Boc-Gln-OH, activated ester) and products.
-
Monitor the elution profile using a UV detector at a wavelength where the components of interest absorb (e.g., 220 nm).
-
Quantify the peak areas of the starting material and/or the product at each time point.
5. Data Analysis:
-
Plot the concentration of the starting material (Boc-Gln-OH) or the product versus time.
-
From this data, determine the initial reaction rate and the reaction half-life (t½) for each coupling reagent.
-
This data can then be used to compare the kinetics of the different coupling reactions.
In Situ NMR Spectroscopy for Kinetic Analysis
For a more direct measurement of the reaction kinetics, in situ NMR spectroscopy can be employed. This technique allows for the continuous monitoring of the reaction mixture without the need for quenching and sample preparation.
1. Sample Preparation:
-
In an NMR tube, dissolve the amine component (e.g., an amino acid ester) in a deuterated solvent (e.g., DMF-d7).
-
In a separate vial, prepare a solution of Boc-Gln-OH and the chosen coupling reagent in the same deuterated solvent.
2. Reaction Initiation and Monitoring:
-
Acquire a baseline ¹H NMR spectrum of the amine component.
-
Inject the solution of Boc-Gln-OH and the coupling reagent into the NMR tube containing the amine.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
3. Data Analysis:
-
Identify characteristic proton signals for the reactants and products.
-
Integrate these signals at each time point to determine the relative concentrations of the species in the reaction mixture.
-
Plot the concentration of reactants and products as a function of time to determine the reaction kinetics.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in Boc-Gln-OH coupling and its kinetic analysis, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.
Caption: General mechanism of Boc-Gln-OH coupling and potential side reaction.
Caption: Experimental workflow for kinetic analysis using HPLC.
Caption: Logical flow for selecting a coupling reagent for Boc-Gln-OH.
References
Spectroscopic comparison of Boc-protected vs Fmoc-protected glutamine
A Spectroscopic Guide to Boc- and Fmoc-Protected Glutamine for Researchers and Drug Development Professionals
In the realm of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-yield, high-purity products. For the amino acid glutamine, two of the most prevalently used α-amino protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice between these two moieties significantly influences the conditions of peptide synthesis and deprotection, making a thorough understanding of their characteristics essential. This guide provides a detailed spectroscopic comparison of Boc-protected glutamine (Boc-Gln-OH) and Fmoc-protected glutamine (Fmoc-Gln-OH), offering experimental data and protocols to aid researchers, scientists, and drug development professionals in their analytical characterization.
Chemical Structure Overview
The foundational difference between Boc-Gln-OH and Fmoc-Gln-OH lies in their chemical structures, which dictates their unique spectroscopic signatures.
Caption: Chemical structures of Boc-Gln-OH and Fmoc-Gln-OH.[1][2]
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Boc-Gln-OH and Fmoc-Gln-OH, based on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Assignment | Boc-Gln-OH Chemical Shift (δ, ppm) | Fmoc-Gln-OH Chemical Shift (δ, ppm) |
| Boc (C(CH₃)₃) | 1.44 (s, 9H) | - |
| Fmoc (aromatic) | - | 7.30-7.80 (m, 8H) |
| Fmoc (CH, CH₂) | - | 4.20-4.40 (m, 3H) |
| α-CH | ~4.1 | ~4.3 |
| β-CH₂ | 1.90-2.15 (m, 2H) | 2.00-2.20 (m, 2H) |
| γ-CH₂ | 2.25-2.35 (m, 2H) | ~2.4 |
| Side-chain NH₂ | 6.85 (br s, 1H), 7.40 (br s, 1H) | 6.90 (br s, 1H), 7.50 (br s, 1H) |
| α-NH | ~5.7 (d) | ~6.0 (d) |
Note: Exact chemical shifts can vary depending on the solvent and concentration. Data is compiled from typical values found in literature and spectral databases.[1][2][3][4]
Table 2: ¹³C NMR Spectroscopic Data
| Assignment | Boc-Gln-OH Chemical Shift (δ, ppm) | Fmoc-Gln-OH Chemical Shift (δ, ppm) |
| Boc (C(CH₃)₃) | 28.3 | - |
| Boc (quaternary C) | 80.0 | - |
| Fmoc (aromatic) | - | 120.0, 125.2, 127.1, 127.8, 141.3, 143.9 |
| Fmoc (CH, CH₂) | - | 47.2, 67.0 |
| α-CH | 53.5 | 54.0 |
| β-CH₂ | 27.5 | 28.0 |
| γ-CH₂ | 31.5 | 32.0 |
| Carboxyl C=O | 176.0 | 175.5 |
| Urethane C=O | 156.0 | 156.5 |
| Side-chain C=O | 178.5 | 178.0 |
Note: As with ¹H NMR, ¹³C NMR chemical shifts are solvent and concentration dependent.[1][2][5]
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: FTIR Spectroscopic Data (cm⁻¹)
| Vibrational Mode | Boc-Gln-OH | Fmoc-Gln-OH |
| N-H Stretch (amide) | ~3400, ~3200 | ~3350 |
| C-H Stretch (aliphatic) | 2980-2850 | 2950-2850 |
| C=O Stretch (urethane) | ~1690 | ~1720 |
| C=O Stretch (acid) | ~1715 | ~1710 |
| C=O Stretch (side-chain amide I) | ~1650 | ~1660 |
| N-H Bend (side-chain amide II) | ~1620 | ~1610 |
| C-N Stretch | ~1160 | ~1220 |
Note: The exact positions of FTIR peaks can be influenced by the physical state of the sample (solid vs. solution) and intermolecular interactions.[6][7]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Parameter | Boc-Gln-OH | Fmoc-Gln-OH |
| Molecular Formula | C₁₀H₁₈N₂O₅ | C₂₀H₂₀N₂O₅ |
| Monoisotopic Mass | 246.1216 Da | 368.1372 Da |
| [M+H]⁺ (m/z) | 247.1294 | 369.1450 |
| [M+Na]⁺ (m/z) | 269.1113 | 391.1269 |
| Common Fragments | 191.09 (loss of t-butyl), 147.08 (loss of Boc group) | 196.08 (Fmoc-related fragment), 179.08 (fluorenyl cation), loss of CO₂ |
Note: Fragmentation patterns can vary significantly with the ionization technique and collision energy used.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy of Protected Glutamine:
-
Sample Preparation: Dissolve 5-10 mg of the protected glutamine sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
Protocol for FTIR Spectroscopy of Protected Glutamine:
-
Sample Preparation (ATR): Place a small amount of the solid powder sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum Collection:
-
Acquire the FTIR spectrum of the sample.
-
Typically, data is collected over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
A spectral resolution of 4 cm⁻¹ is generally sufficient.
-
-
Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the protected glutamine in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode. A typical concentration is in the range of 1-10 µg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Operate the mass spectrometer in positive ion mode to detect protonated molecules ([M+H]⁺).
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000).
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to obtain a stable and strong signal.
-
-
Data Analysis: Identify the molecular ion peak and any significant adducts or fragment ions.
Visualization of Experimental Workflow
The general workflow for the spectroscopic comparison of Boc-Gln-OH and Fmoc-Gln-OH can be visualized as follows:
Caption: Workflow for the spectroscopic comparison of Boc-Gln-OH and Fmoc-Gln-OH.
This comprehensive guide provides the necessary spectroscopic data and experimental frameworks to effectively distinguish and characterize Boc- and Fmoc-protected glutamine, thereby facilitating more informed decisions in peptide synthesis and drug development workflows.
References
- 1. L-Glutamine, N2-((1,1-dimethylethoxy)carbonyl)- | C10H18N2O5 | CID 83687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-glutamine | C20H20N2O5 | CID 2724775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc-Gly-OH(29022-11-5) 13C NMR [m.chemicalbook.com]
- 6. (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid | C39H34N2O5 | CID 10919157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Prudent Protector: A Cost-Benefit Analysis of Boc-Gln-OH in Large-Scale Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of large-scale peptide synthesis, the choice of amino acid derivatives is a critical determinant of both cost and final product quality. This guide provides an objective comparison of using unprotected Nα-Boc-L-glutamine (Boc-Gln-OH) versus its side-chain protected counterparts, primarily focusing on the Boc- and Fmoc-strategies, supported by experimental data and detailed protocols.
The inclusion of glutamine in a peptide sequence presents a unique set of challenges. Its side-chain amide can participate in undesirable side reactions, leading to impurities that are often difficult and costly to remove, especially at an industrial scale. This analysis weighs the upfront cost savings of using unprotected Boc-Gln-OH against the potential downstream expenditures arising from lower yields, increased impurity profiles, and more complex purification processes.
At a Glance: Performance Comparison of Glutamine Derivatives
The decision to use a side-chain protecting group for glutamine hinges on a trade-off between the cost of the raw material and the efficiency of the overall synthesis and purification process. While unprotected glutamine is less expensive, its use can lead to significant downstream challenges.
| Parameter | Boc-Gln-OH (Unprotected) | Boc-Gln(Xan)-OH (Side-Chain Protected) | Fmoc-Gln(Trt)-OH (Side-Chain Protected) |
| Relative Cost | Lower | Higher | Highest |
| Solubility in DMF/NMP | Moderate to Low[1] | Improved | Excellent[2] |
| Coupling Efficiency | Can be problematic, sequence-dependent[3] | Generally Good | High[4] |
| Risk of Pyroglutamate Formation | High, especially at the N-terminus[5] | Low | Low[2] |
| Risk of Nitrile Formation | Moderate to High, with carbodiimide activators | Low | Low[2][6] |
| Risk of Deamidation | Moderate, pH and temperature-dependent | Low | Low |
| Typical Crude Purity | Variable, often lower | Higher | High |
| Purification Complexity | High, due to closely-related impurities | Lower | Lower |
Cost-Benefit Analysis: A Deeper Dive
The primary allure of using Boc-Gln-OH without side-chain protection is the significantly lower initial cost of the amino acid derivative. However, a comprehensive cost analysis must extend beyond the initial purchase price to include the entire manufacturing workflow.
Raw Material Costs
In a typical large-scale solid-phase peptide synthesis (SPPS) campaign, raw materials constitute a significant portion of the total cost. Solvents can account for as much as 27% of raw material costs, with coupling reagents contributing around 23%, and amino acid building blocks making up the remainder[7].
| Reagent | Typical Bulk Price (USD/kg) |
| Boc-Gln-OH | ~$400 - $600 |
| Fmoc-Gln(Trt)-OH | ~$1,500 - $2,200[8][9][10] |
| HBTU (Coupling Reagent) | ~$300 - $500 |
| DMF (Solvent) | ~$5 - $10 per liter |
| NMP (Solvent) | ~$10 - $15 per liter |
Note: Prices are estimates and can vary significantly based on supplier, quantity, and purity grade.
While the cost of Fmoc-Gln(Trt)-OH is substantially higher than Boc-Gln-OH, the downstream implications of using the unprotected form can quickly erode these initial savings.
The Hidden Costs of Side Reactions
The use of unprotected glutamine, particularly in Boc-SPPS, introduces the risk of several costly side reactions:
-
Pyroglutamate Formation: The N-terminal α-amino group can attack the side-chain amide of an adjacent glutamine, leading to the formation of a pyroglutamyl (pGlu) residue and truncation of the peptide chain[5][11]. This truncated impurity is often difficult to separate from the desired full-length peptide.
-
Nitrile Formation: During the activation step, especially with carbodiimide-based reagents, the side-chain amide of glutamine can dehydrate to form a nitrile[2][6]. This results in a significant and often inseparable impurity.
-
Deamidation: Under certain pH and temperature conditions, the side-chain amide can hydrolyze to a carboxylic acid, converting the glutamine residue to glutamic acid[12].
These side reactions lead to a lower yield of the target peptide and a more complex mixture of impurities in the crude product. Consequently, the purification process becomes more challenging and expensive. Large-scale HPLC purification is a major cost driver in peptide manufacturing, with significant expenses associated with columns, solvents, and the labor-intensive nature of the process[10][13]. The presence of closely eluting impurities, such as deletion sequences from pyroglutamate formation, can necessitate multiple rounds of chromatography, further escalating costs and reducing the overall yield of the final, pure peptide.
Experimental Protocols
To provide a framework for evaluating these glutamine derivatives, detailed methodologies for key experiments are outlined below.
Protocol 1: Comparison of Coupling Efficiency
This protocol details a method to compare the coupling efficiency of unprotected Boc-Gln-OH with a side-chain protected analogue.
Materials:
-
Merrifield resin pre-loaded with the C-terminal amino acid
-
Boc-Gln-OH
-
Boc-Gln(Xan)-OH
-
Coupling reagent (e.g., HBTU/DIEA or DIC/HOBt)
-
Solvent (DMF or NMP)
-
TFA for Boc deprotection
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell two equal portions of the pre-loaded resin in DMF for 1 hour in separate reaction vessels.
-
Boc Deprotection: Deprotect the N-terminal Boc group on both resins using 25% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM, IPA, and then DMF. Neutralize with 10% DIEA in DMF.
-
Amino Acid Activation:
-
Vessel 1: Prepare a solution of Boc-Gln-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Vessel 2: Prepare a solution of Boc-Gln(Xan)-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
-
Coupling: Add the activated amino acid solutions to their respective reaction vessels. Agitate the mixtures for 2 hours at room temperature.
-
Monitoring: Take a small sample of resin beads from each vessel and perform a Kaiser test. A blue color indicates the presence of free primary amines and an incomplete reaction. A clear or yellow result signifies a complete or near-complete reaction.
-
Analysis: If the Kaiser test is positive, a second coupling can be performed. After completion, a small amount of peptide can be cleaved from the resin, purified, and analyzed by HPLC and mass spectrometry to quantify the coupling efficiency and identify any byproducts.
Protocol 2: Final Cleavage and Deprotection
This protocol outlines the final cleavage of the peptide from the resin and removal of protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIPS)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Peptide Isolation: Pellet the precipitated peptide by centrifugation and decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the final peptide product under vacuum.
Visualizing the Workflow and Chemical Logic
To better understand the processes and chemical transformations discussed, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 8. Peptide Synthesis Agents | Biosolve Shop [shop.biosolve-chemicals.eu]
- 9. Peptide Synthesis Solvents | Biosolve Shop [shop.biosolve-chemicals.eu]
- 10. betalifesci.com [betalifesci.com]
- 11. Fmoc-Gln(Trt)-OH [cem.com]
- 12. mesalabs.com [mesalabs.com]
- 13. bachem.com [bachem.com]
Safety Operating Guide
Proper Disposal Procedures for 2-{[(Tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic Acid
The safe and compliant disposal of 2-{[(Tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid, a protected amino acid derivative, is crucial for maintaining a secure and environmentally responsible laboratory environment. This guide provides detailed protocols for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. The primary method of disposal is through a licensed chemical waste management company; however, a preliminary chemical degradation step can be employed to convert the compound into less complex substances prior to final disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety measures. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses that are ANSI Z87.1 compliant.[3]
-
Hand Protection: Use nitrile or other suitable chemical-resistant gloves.[3]
-
Body Protection: A standard laboratory coat is required to protect skin and clothing.[1][3]
In the event of accidental contact, wash the affected skin area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves its collection as hazardous waste for incineration. Alternatively, a chemical deprotection step can be performed to break down the compound prior to disposal.
Method 1: Direct Disposal as Chemical Waste
-
Waste Identification and Segregation: Designate a specific, leak-proof container for the collection of this compound and any contaminated materials, such as weighing papers, pipette tips, and gloves.[3] Do not mix this waste with other chemical streams unless permitted by your institution's Environmental Health and Safety (EHS) office.
-
Waste Collection and Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and any associated hazard warnings.[2][3]
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and high-temperature incineration of the waste.[3]
Method 2: Chemical Degradation via Acidic Deprotection
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions. This process breaks the molecule down into L-glutamine, tert-butanol, and carbon dioxide.
Experimental Protocol:
-
In a chemical fume hood, dissolve the this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Slowly add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in an organic solvent, to the reaction mixture.[4] The reaction is typically carried out at room temperature.
-
Stir the mixture for a duration of 30 minutes to a few hours, monitoring the reaction for the cessation of gas (CO2) evolution, which indicates the completion of the deprotection.
-
Once the reaction is complete, carefully neutralize the acidic solution by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate, until the pH is neutral. This should be done with caution as it will generate more CO2 gas.
-
Separate the aqueous and organic layers. The aqueous layer will contain L-glutamine and salt, which can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. The organic layer containing tert-butanol and the solvent should be collected as flammable hazardous waste.
-
Label the flammable waste container appropriately and arrange for its disposal through your institution's EHS department.
Data Presentation
The following table summarizes the key reagents and conditions for the chemical degradation of this compound.
| Reagent/Parameter | Specification | Purpose/Notes |
| Acid | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in organic solvent | Cleavage of the Boc protecting group.[4] |
| Solvent | Dichloromethane or Ethyl Acetate | To dissolve the starting material. |
| Neutralizing Agent | Saturated Sodium Bicarbonate Solution | To neutralize the excess acid after the reaction. |
| Reaction Temperature | Ambient/Room Temperature | Sufficient for the deprotection reaction.[4] |
| Reaction Time | 30 minutes - 4 hours | Dependent on the specific acid and solvent used. |
Mandatory Visualization
References
Essential Safety and Operational Guidance for Handling 2-{[(Tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-{[(Tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid. The following procedural guidance outlines the necessary personal protective equipment (PPE), safe handling practices, and disposal protocols to ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Required PPE | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side-shields or goggles; face shield | Ensure compliance with appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended when there is a risk of splashing. |
| Skin Protection | Protective gloves (e.g., Nitrile rubber) | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact with the outer surface of the glove. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Body Protection | Laboratory coat | A lab coat should be worn to prevent skin contact. |
| Respiratory Protection | NIOSH-approved respirator | Required when dusts are generated. Use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. |
Operational and Handling Workflow
Proper handling of this compound is critical to prevent accidental exposure. The following workflow diagram outlines the procedural steps for safe handling from receipt to disposal.
First Aid Measures
In the event of exposure, immediate action is necessary. The following first aid measures should be taken:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][4]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Disposal Plan
Unused material and its container must be disposed of as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.[1][4][5] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Contaminated packaging should be disposed of in the same manner as the unused product.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
